3-O-methylfluorescein phosphate
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H15O8P |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate |
InChI |
InChI=1S/C21H15O8P/c1-26-12-6-8-16-18(10-12)27-19-11-13(29-30(23,24)25)7-9-17(19)21(16)15-5-3-2-4-14(15)20(22)28-21/h2-11H,1H3,(H2,23,24,25) |
InChI Key |
QWBZNOKUBXSLRE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3 |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3 |
Synonyms |
3-O-methylfluorescein phosphate 3-O-MFP |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 3-O-Methylfluorescein Phosphate (3-OMFP): A Fluorogenic Substrate for Phosphatase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methylfluorescein phosphate (B84403) (3-OMFP) is a highly sensitive and widely utilized fluorogenic substrate for the detection of a variety of phosphatases, including alkaline phosphatases and protein phosphatases. This non-fluorescent molecule is enzymatically hydrolyzed to yield the highly fluorescent product, 3-O-methylfluorescein (3-OMF), providing a direct and continuous method for monitoring enzyme activity. Its application is pivotal in enzyme kinetics, high-throughput screening (HTS) for inhibitor discovery, and biochemical assay development. This guide provides an in-depth overview of 3-OMFP's mechanism, physicochemical properties, experimental protocols, and key applications.
Introduction and Mechanism of Action
3-O-Methylfluorescein phosphate belongs to the fluorescein (B123965) family of dyes, modified with a phosphate group that quenches its inherent fluorescence. The core utility of 3-OMFP lies in its role as a substrate for phosphatases—enzymes that catalyze the removal of phosphate groups from molecules.
The enzymatic reaction involves the hydrolytic cleavage of the phosphate ester bond in 3-OMFP. This dephosphorylation event releases the phosphate group and generates the highly fluorescent product, 3-O-methylfluorescein. The resulting fluorescence intensity is directly proportional to the amount of 3-OMF produced and can be continuously monitored to determine the rate of the enzymatic reaction. This principle is fundamental to its use in kinetic studies and screening assays.
Caption: Enzymatic conversion of non-fluorescent 3-OMFP to fluorescent 3-OMF.
Physicochemical and Spectral Properties
The utility of 3-OMFP and its product is defined by their distinct chemical and spectral characteristics. 3-OMFP is typically supplied as a stable salt, such as the cyclohexylammonium salt, which is soluble in water and organic solvents like DMSO. The dephosphorylated product, 3-OMF, exhibits pH-dependent fluorescence, with optimal signal achieved at physiological to slightly alkaline pH (7.5-8.5).[1]
Table 1: Physicochemical Properties
| Property | This compound (Parent) | 3-O-Methylfluorescein (Product) |
| IUPAC Name | (6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-xanthen]-3'-yl) dihydrogen phosphate | 3'-hydroxy-6'-methoxyspiro[isobenzofuran-1(3H),9'-xanthen]-3-one |
| Molecular Formula | C₂₁H₁₅O₈P | C₂₁H₁₄O₅ |
| Molecular Weight | 426.31 g/mol | 346.33 g/mol |
| CAS Number | 16019996 | 65144-30-1 |
| Appearance | Solid | Light red to brown powder |
| Solubility | Soluble in Water, DMSO | Soluble in DMSO |
Table 2: Spectral and Photophysical Properties of 3-O-Methylfluorescein
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~490 nm | pH 7.5 - 8.5[1] |
| Emission Maximum (λem) | ~525 nm | pH 7.5 - 8.5[1] |
| Molar Extinction Coefficient (ε) | ~76,900 M⁻¹cm⁻¹ (Fluorescein)¹ | at 490 nm, pH > 8 |
| Fluorescence Quantum Yield (ΦF) | 0.85 - 0.92 | Standardized conditions[1] |
¹Value for the parent compound fluorescein is provided as a close approximation.
Enzymatic Kinetics
3-OMFP serves as a high-affinity substrate for several classes of phosphatases. Its kinetic parameters, the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for characterizing enzyme-substrate interactions and for designing quantitative assays. For instance, when used with (Na⁺ + K⁺)-ATPase, 3-OMFP exhibits a significantly lower Kₘ and higher Vₘₐₓ compared to the conventional substrate, p-nitrophenyl phosphate (NPP), indicating a higher affinity and faster turnover rate.[2]
Table 3: Comparative Enzyme Kinetic Parameters
| Enzyme | Substrate | Kₘ (Michaelis Constant) | Vₘₐₓ (Maximum Velocity) |
| (Na⁺ + K⁺)-ATPase | 3-OMFP | ~27.5 µM (Calculated)² | ~2x that of NPP[2] |
| (Na⁺ + K⁺)-ATPase | p-NPP | 2.75 mM³ | - |
| Alkaline Phosphatase | 3-OMFP | Enzyme and condition dependent | Enzyme and condition dependent |
²Calculated based on a reported Kₘ for NPP of 2.75 mM and the finding that the Kₘ for 3-OMFP is "2 orders of magnitude less" (i.e., 100-fold lower)[2]. ³Reported Kₘ for p-NPP with Bacillus subtilis alkaline phosphatase[3].
Synthesis Protocol Outline
The synthesis of aryl phosphates like 3-OMFP from their corresponding phenols (3-O-methylfluorescein) is a standard organophosphorus reaction. While various methods exist, a common approach involves phosphorylation using phosphorus oxychloride (POCl₃) in the presence of a base.
Principle: The hydroxyl group of 3-O-methylfluorescein acts as a nucleophile, attacking the phosphorus center of POCl₃. A base, such as pyridine (B92270) or triethylamine, is used to neutralize the HCl byproduct generated during the reaction. Subsequent hydrolysis of the resulting dichlorophosphate (B8581778) intermediate yields the final phosphate monoester.
Materials:
-
3-O-Methylfluorescein
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous pyridine or triethylamine
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Aqueous buffer for hydrolysis (e.g., bicarbonate solution)
Generalized Procedure:
-
Dissolution: Dissolve 3-O-methylfluorescein in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution in an ice bath (0 °C).
-
Phosphorylation: Add phosphorus oxychloride dropwise to the cooled solution, followed by the slow addition of a base (e.g., pyridine).
-
Reaction: Allow the mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: Once the reaction is complete, carefully quench the reaction mixture by adding it to a cold aqueous buffer to hydrolyze the intermediate.
-
Purification: Purify the final product, this compound, using techniques such as column chromatography or recrystallization.
Experimental Protocols
General Phosphatase Activity Assay
This protocol provides a template for measuring phosphatase activity in a 96-well microplate format. All measurements should be performed in duplicate or triplicate.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, 0.1 mM ZnCl₂, and 1 mM DTT. (Note: Optimal buffer composition may vary depending on the specific phosphatase).
-
3-OMFP Stock Solution: 10 mM in DMSO. Store at -20°C, protected from light.
-
Enzyme Solution: Purified phosphatase diluted to the desired concentration in cold Assay Buffer.
-
Stop Solution (Optional): 0.5 M NaOH.
Procedure:
-
Prepare Substrate Working Solution: Dilute the 10 mM 3-OMFP stock solution to a final concentration of 20 µM (or 2x the desired final assay concentration) in Assay Buffer.
-
Set up Plate:
-
Test Wells: Add 50 µL of the enzyme solution.
-
Blank Wells (No Enzyme): Add 50 µL of Assay Buffer.
-
Positive Control Wells (Optional): Add 50 µL of a known active enzyme solution.
-
-
Initiate Reaction: Add 50 µL of the 20 µM 3-OMFP working solution to all wells to start the reaction (final 3-OMFP concentration will be 10 µM in a 100 µL volume).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.
-
Fluorescence Measurement:
-
Kinetic Assay: Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorescence microplate reader.
-
Endpoint Assay: After a fixed incubation time (e.g., 30 minutes), stop the reaction by adding 25 µL of Stop Solution (optional) and then measure the final fluorescence intensity.
-
-
Data Acquisition: Set the plate reader to an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
For kinetic assays, determine the reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the reaction rate against the enzyme concentration or substrate concentration (for Kₘ/Vₘₐₓ determination).
-
Caption: Standard workflow for a 96-well plate-based phosphatase assay using 3-OMFP.
High-Throughput Screening (HTS) for Inhibitors
The assay can be adapted for HTS to identify potential phosphatase inhibitors. The workflow is modified to include a compound pre-incubation step.
Caption: Logical workflow for an HTS campaign to discover phosphatase inhibitors.
Conclusion
This compound is a robust and versatile tool for researchers in basic science and drug discovery. Its high sensitivity, continuous signal, and suitability for high-throughput formats make it a superior choice for the quantitative study of phosphatase activity. By understanding its chemical properties and optimizing assay conditions as outlined in this guide, researchers can effectively leverage 3-OMFP to advance their studies of enzyme function and identify novel therapeutic agents.
References
Principle of Action of 3-O-Methylfluorescein Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methylfluorescein phosphate (B84403) (3-OMFP) is a highly sensitive and widely utilized fluorogenic substrate in biochemical assays to determine the activity of various phosphatases. Its utility spans basic research to high-throughput screening (HTS) for drug discovery. This technical guide provides an in-depth overview of the core principle of action of 3-OMFP, detailed experimental protocols, and a summary of its quantitative parameters.
Core Principle of Action
The fundamental principle behind 3-OMFP lies in its enzymatic conversion from a non-fluorescent molecule to a highly fluorescent product. In its phosphorylated state, 3-OMFP exhibits minimal fluorescence. However, in the presence of a phosphatase, the enzyme catalyzes the hydrolysis of the phosphate group from the 3-OMFP molecule. This dephosphorylation event yields the product 3-O-methylfluorescein (3-OMF), which is a strong fluorophore.[1][2] The intensity of the fluorescence emitted by 3-OMF is directly proportional to the amount of product formed, which in turn is a measure of the phosphatase activity. This relationship allows for the continuous and real-time monitoring of enzyme kinetics.[3]
The enzymatic reaction can be summarized as follows:
3-O-Methylfluorescein Phosphate (non-fluorescent) + H₂O ---(Phosphatase)--> 3-O-Methylfluorescein (fluorescent) + Inorganic Phosphate
This principle makes 3-OMFP a valuable tool for studying a variety of phosphatases, including:
-
Alkaline Phosphatases [4][]
-
Protein Tyrosine Phosphatases (PTPs) , such as PTEN, CDC25B, PTP1B, and LYP[1][6][7]
-
(Na+ + K+)-ATPase [8]
-
Plasma Membrane Ca2+-ATPase [3]
-
Dual Specificity Phosphatase 22 (DUSP22) [9]
The red-shifted excitation and emission spectra of 3-OMF (excitation ~485 nm, emission ~525-535 nm) make the assay less susceptible to spectral interference from autofluorescent compounds, a common issue in HTS.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for 3-OMFP and its fluorescent product, 3-OMF. These values are essential for designing and interpreting enzymatic assays.
| Parameter | Value | Enzyme/Condition | Source |
| Excitation Wavelength (λex) | ~485 nm | 3-O-Methylfluorescein | [1][2][] |
| Emission Wavelength (λem) | ~520 - 535 nm | 3-O-Methylfluorescein | [1][2][7] |
| Km | 2 orders of magnitude less than pNPP | (Na+ + K+)-ATPase | [8] |
| Vmax | 2 times greater than pNPP | (Na+ + K+)-ATPase | [8] |
| Typical Substrate Concentration | 10 µM - 100 µM | General Phosphatase Assays | [][9][10] |
| Stock Solution | 500 µM - 20 mM in DMSO | General Use | [] |
Experimental Protocols
Below are detailed methodologies for performing a standard phosphatase assay and a high-throughput screening assay for inhibitors using 3-OMFP.
Protocol 1: Standard Phosphatase Activity Assay
This protocol provides a general framework for measuring the activity of a purified phosphatase.
1. Reagent Preparation:
-
Assay Buffer: A suitable buffer for the specific phosphatase being studied. A common starting point for many PTPs is 50 mM Bis-Tris (pH 6.0) containing a reducing agent like 1 mM DTT.[2] For other enzymes, buffers like 100 mM Tris (pH 7.4) may be used.[] The buffer may also contain additives like BSA or detergents to prevent enzyme denaturation.[1][2]
-
3-OMFP Substrate Stock Solution: Prepare a concentrated stock solution of 3-OMFP (e.g., 10-20 mM) in anhydrous DMSO.[] Store this stock solution at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the purified phosphatase in an appropriate buffer and store at -80°C. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
2. Assay Procedure:
-
Prepare the reaction mixture in a 96-well or 384-well black microplate.
-
To each well, add the assay buffer.
-
Add the diluted enzyme solution to the appropriate wells. Include a "no-enzyme" control where only the assay buffer is added.
-
To initiate the reaction, add the 3-OMFP substrate to all wells to a final concentration typically in the low micromolar range (e.g., 10 µM).[][9] The final DMSO concentration should be kept low (ideally <1%) to avoid affecting enzyme activity.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~485 nm) and emission (~525 nm) wavelengths.
-
Monitor the increase in fluorescence intensity over time (kinetic read) or at a single time point after a fixed incubation period (endpoint read). For kinetic assays, readings are typically taken every minute for 15-60 minutes.[1][2]
3. Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar units if a standard curve for 3-O-methylfluorescein is generated.
Protocol 2: High-Throughput Screening (HTS) for Phosphatase Inhibitors
This protocol is adapted for screening compound libraries for potential phosphatase inhibitors.
1. Reagent Preparation:
-
Assay Buffer, 3-OMFP Stock, and Enzyme Solution: Prepare as described in Protocol 1.
-
Compound Plates: Prepare serial dilutions of test compounds in DMSO in separate microplates.
2. Assay Procedure:
-
Using a liquid handling system, dispense a small volume (e.g., 100-200 nL) of the test compounds and DMSO (as a vehicle control) into the wells of a 384-well or 1536-well black assay plate.[7]
-
Add the diluted enzyme solution to all wells except for the no-enzyme control wells.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the 3-OMFP substrate to all wells.
-
Incubate the plate for a fixed period (e.g., 30-60 minutes) at room temperature.
-
Measure the endpoint fluorescence intensity using a plate reader at ~485 nm excitation and ~525 nm emission.
3. Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * [1 - (Fluorescence_compound - Fluorescence_no_enzyme) / (Fluorescence_DMSO - Fluorescence_no_enzyme)]
-
Plot the percent inhibition against the compound concentration to generate dose-response curves and determine the IC₅₀ values for active compounds.
Visualizations
Signaling Pathway Diagram
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a fluorescent substrate for plasma membrane Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An automated fluorometric assay for alkaline phosphatase using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OMFP | TargetMol [targetmol.com]
- 7. AID 2126 - LYP1 Fluorescent Assay using OMFP substrate for In Vitro dose response studies. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Characteristics of this compound hydrolysis by the (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
3-O-Methylfluorescein Phosphate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties of 3-O-methylfluorescein phosphate (B84403) (OMFP), a widely utilized fluorogenic substrate in biochemical assays. This document details its chemical and physical characteristics, provides methodologies for its use in key experiments, and visualizes the underlying processes for enhanced understanding.
Core Chemical and Physical Properties
3-O-Methylfluorescein phosphate is a non-fluorescent molecule that, upon enzymatic dephosphorylation, yields the highly fluorescent product 3-O-methylfluorescein (OMF). This conversion forms the basis of its application in measuring the activity of various phosphatases. The properties of both the substrate (OMFP, primarily as its cyclohexylammonium salt) and its fluorescent product (OMF) are crucial for its application in research.
| Property | This compound (Cyclohexylammonium Salt) | 3-O-Methylfluorescein |
| Molecular Formula | C₂₇H₂₈NO₈P[1][2] | C₂₁H₁₄O₅[3] |
| Molecular Weight | 525.5 g/mol [1] | 346.3 g/mol [3] |
| Appearance | Light red to brown powder[4] | - |
| Excitation Wavelength (λex) | Not fluorescent | ~485 nm[] |
| Emission Wavelength (λem) | Not fluorescent | ~525 nm[4][] |
| Molar Absorptivity (ε) | Data not readily available | The molar absorptivity coefficient of fluorescein (B123965) derivatives is a key parameter for quantitative assessment.[3] |
| Quantum Yield (Φ) | Not applicable | 0.85 - 0.92 (under standardized conditions)[3] |
| Solubility | Highly soluble in water; partially soluble in PBS and DMSO.[] A 20 mM stock solution can be prepared in DMSO with sonication. | Soluble in DMSO.[4] |
Experimental Protocols
The primary application of this compound is in enzymatic assays to determine phosphatase activity. Below are detailed methodologies for its synthesis and use in a typical phosphatase assay.
Synthesis of this compound
The synthesis of OMFP involves a two-step process: the methylation of fluorescein to produce 3-O-methylfluorescein (OMF), followed by a phosphorylation step.
Step 1: Synthesis of 3-O-Methylfluorescein (OMF)
A common method for the synthesis of 3-O-methylfluorescein involves the selective methylation of fluorescein.
-
Materials: Fluorescein, a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide), and a base (e.g., potassium carbonate).
-
Procedure:
-
Dissolve fluorescein in a suitable solvent.
-
Add the base to the solution.
-
Slowly add the methylating agent to the reaction mixture.
-
The reaction is typically stirred for several hours at a controlled temperature.
-
The resulting 3-O-methylfluorescein is then purified using techniques such as recrystallization or chromatography.
-
Step 2: Phosphorylation of 3-O-Methylfluorescein
Phosphatase Activity Assay using this compound
This protocol outlines a typical fluorometric assay to measure the activity of a phosphatase, such as alkaline phosphatase or protein tyrosine phosphatase (PTP).
-
Materials:
-
This compound (OMFP) stock solution (e.g., 20 mM in DMSO)[]
-
Assay buffer (e.g., 100 mM Tris, pH 7.4, with 2 mM DTT)[]
-
Phosphatase enzyme of interest
-
96-well microtiter plate (black, for fluorescence assays)
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare the reaction mixture: In each well of the 96-well plate, prepare the reaction mixture containing the assay buffer and the desired concentration of the phosphatase enzyme.
-
Initiate the reaction: Add a specific volume of the OMFP stock solution to each well to achieve the final desired substrate concentration (e.g., 10 µM for routine tests, or a range for kinetic studies).[] The final DMSO concentration should be kept low (e.g., <1%) to minimize effects on enzyme activity.[]
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C).
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence microplate reader with excitation set to approximately 485 nm and emission set to approximately 525 nm.[] The rate of fluorescence increase is directly proportional to the phosphatase activity.
-
Data Analysis: The initial reaction rates can be calculated from the linear portion of the fluorescence versus time plot. For inhibitor screening, the activity can be measured in the presence of various concentrations of a test compound.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
References
An In-depth Technical Guide to the Synthesis of 3-O-Methylfluorescein Phosphate (MOMFP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-methylfluorescein phosphate (B84403) (MOMFP), also known as 3-O-methylfluorescein-6-O-phosphate, is a highly sensitive fluorogenic substrate widely employed in biochemical assays to detect the activity of various phosphatases. Upon enzymatic cleavage of the phosphate group, the non-fluorescent MOMFP is converted to the highly fluorescent 3-O-methylfluorescein (OMF), enabling real-time monitoring of enzyme kinetics. This technical guide provides a comprehensive overview of the synthesis pathway for MOMFP, including detailed experimental protocols, quantitative data, and visualizations of the chemical transformations and relevant biological pathways.
Synthesis Pathway Overview
The synthesis of 3-O-methylfluorescein phosphate is a two-step process. The first step involves the selective methylation of one of the hydroxyl groups of fluorescein (B123965) to yield 3-O-methylfluorescein. The second step is the phosphorylation of the remaining hydroxyl group to produce the final product, MOMFP.
A Technical Guide to 3-O-Methylfluorescein Phosphate: A Fluorogenic Substrate for Phosphatase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methylfluorescein phosphate (B84403) (OMFP) is a highly sensitive fluorogenic substrate widely utilized in biochemical and cellular assays to detect and quantify the activity of various phosphatases.[][2] Upon enzymatic cleavage of the phosphate group by a phosphatase, the molecule is converted to the highly fluorescent 3-O-methylfluorescein, enabling real-time monitoring of enzyme kinetics.[] Its application is crucial in high-throughput screening (HTS) for the discovery of phosphatase inhibitors and activators, making it a valuable tool in drug discovery and development.[] This guide provides an in-depth overview of its chemical properties, experimental applications, and relevant protocols.
Chemical Identity and Structure
3-O-Methylfluorescein phosphate is commercially available, often as a cyclohexylammonium salt to enhance stability.[]
-
Compound Name: this compound
-
Synonyms: OMFP, 3-OMFP[2]
-
Free Acid CAS Number: 21214-18-6[2]
-
Cyclohexylammonium Salt CAS Number: 21233-09-0[][2][3][4][5]
The enzymatic hydrolysis of this compound results in the formation of the fluorescent product, 3-O-methylfluorescein (CAS Number: 65144-30-1).[6]
Chemical Structures
Caption: Chemical structures of this compound (free acid and cyclohexylammonium salt).
Physicochemical and Spectroscopic Properties
The key advantage of OMFP is its conversion to a fluorescent product upon enzymatic action. The spectroscopic properties of the product, 3-O-methylfluorescein, are central to its utility.
| Property | Value |
| Molecular Formula | C21H15O8P (Free Acid)[7] C27H28NO8P (Cyclohexylammonium Salt)[][2][4] |
| Molecular Weight | 426.31 g/mol (Free Acid) 525.49 g/mol (Cyclohexylammonium Salt)[][2][4] |
| Appearance | Solid[] |
| Solubility | Soluble in Dimethyl Sulfoxide (B87167) (DMSO) and water.[] |
| Excitation Wavelength | ~485 nm[] |
| Emission Wavelength | ~525 nm[] |
| Storage Conditions | Store long-term in a cool, dry place.[3] Stock solutions in DMSO can be stored at -20°C.[] |
Enzymatic Hydrolysis and Applications
OMFP is a versatile substrate for a range of phosphatases. The enzymatic removal of the phosphate moiety is the principle behind its use in activity assays.
Caption: Enzymatic hydrolysis of this compound.
OMFP has been successfully employed in studying the kinetics and inhibition of several important phosphatases:
-
Protein Tyrosine Phosphatases (PTPs): OMFP is a suitable substrate for studying PTPs like PTEN, aiding in drug screening and inhibition studies.[]
-
Alkaline Phosphatase: It is used to quantify alkaline phosphatase activity in various biological and environmental samples.[]
-
Plasma Membrane Ca2+-ATPase: Hydrolysis of OMFP by this enzyme can be used as a continuous fluorescent marker to study its reaction cycle and the process of Ca2+ transport.[8]
-
(Na+ + K+)-ATPase: OMFP serves as a high-affinity substrate for the phosphatase reaction catalyzed by this enzyme, exhibiting different kinetic properties compared to standard substrates like p-nitrophenyl phosphate.[9]
Kinetic Parameters
The following table summarizes key kinetic constants for the hydrolysis of OMFP by different enzymes.
| Enzyme | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Notes |
| (Na+ + K+)-ATPase | Two orders of magnitude less than p-nitrophenyl phosphate | Two times greater than p-nitrophenyl phosphate | Dimethyl sulfoxide (Me2SO) inhibits the reaction, in contrast to its stimulating effect with NPP.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols derived from published studies.
Protocol 1: General Phosphatase Activity Assay (e.g., for PTEN)
This protocol is adapted from a study on PTEN activity and is suitable for high-throughput screening in 96-well plates.[]
1. Reagent Preparation:
- OMFP Stock Solution: Prepare a 20 mM stock solution of this compound cyclohexylammonium salt in 100% Dimethyl Sulfoxide (DMSO).
- Assay Buffer: Prepare a solution of 100 mM Tris, pH 7.4, containing 2 mM Dithiothreitol (DTT).
- Enzyme Solution: Dilute the phosphatase (e.g., PTEN) to the desired concentration in the assay buffer.
- Inhibitor/Compound Solution: Dissolve test compounds in DMSO and dilute to the desired concentration.
2. Assay Procedure:
- Add the enzyme solution to the wells of a 96-well microtiter plate.
- Add the test compounds or DMSO (for control wells).
- Initiate the reaction by adding OMFP to the wells. The final concentration of DMSO should be kept low (e.g., 1%) to avoid enzyme inhibition.
- Incubate at a controlled temperature (e.g., 20°C).
- Monitor the increase in fluorescence over time using a fluorescence spectrophotometer or plate reader with excitation at 485 nm and emission at 525 nm.
3. Data Analysis:
- Calculate the rate of reaction (fluorescence units per minute).
- For inhibitor studies, determine the IC50 values by plotting the reaction rate against the inhibitor concentration.
Protocol 2: Alkaline Phosphatase Activity Measurement by Capillary Electrophoresis
This protocol is based on a study measuring alkaline phosphatase activity in marine environmental samples.[]
1. Reagent Preparation:
- OMFP Stock Solution: Dissolve OMFP in DMSO to a concentration of 500 µM. Store at -20°C.
- Running Buffer: Boric acid buffer.
- Substrate Buffer: Dilute the OMFP stock solution in the running buffer to a final concentration of 10 µM for routine assays or 0.1–50 µM for kinetic studies. Store at 4°C.
2. Capillary Electrophoresis (CE) Procedure:
- Fill the capillary with the OMFP substrate buffer.
- Load the enzyme sample using pressure (e.g., 30 psi for a specified time).
- Apply an initial voltage (e.g., 10 kV for 9 minutes) to separate the enzymes.
- Turn off the electric field for a defined incubation period to allow the enzyme to hydrolyze the OMFP substrate within the capillary.
- Reapply the electric field (e.g., 15 kV) to elute the fluorescent product (3-O-methylfluorescein), which is then detected.
3. Quantification:
- Create a calibration curve by injecting known concentrations of a fluorescein (B123965) standard under identical experimental conditions.
- Quantify the amount of fluorescent product generated by the enzyme by comparing the peak heights to the calibration curve.
Workflow and Data Interpretation
The general workflow for using OMFP in drug discovery involves screening compound libraries for their effect on phosphatase activity.
Caption: High-throughput screening workflow using this compound.
Conclusion
This compound is a robust and sensitive fluorogenic substrate essential for the study of phosphatases. Its utility in continuous, real-time assays makes it an indispensable tool for enzyme kinetics, mechanistic studies, and high-throughput screening in drug development. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage the capabilities of OMFP in their work.
References
- 2. medkoo.com [medkoo.com]
- 3. 21233-09-0 this compound cyclohexylammonium salt AKSci 1938DF [aksci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound, monocyclohexylammonium salt | CAS 21233-09-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Buy 3-O-Methylfluorescein | 65144-30-1 [smolecule.com]
- 7. This compound | C21H15O8P | CID 16019996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound as a fluorescent substrate for plasma membrane Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristics of this compound hydrolysis by the (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Solubility of 3-O-Methylfluorescein Phosphate in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-O-methylfluorescein phosphate (B84403) (MUP) in two commonly used laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. MUP, a key fluorogenic substrate in various enzymatic assays, particularly for phosphatases, requires precise handling and solution preparation for reliable and reproducible experimental outcomes. This document details quantitative solubility data, experimental protocols for solubility determination and enzymatic assays, and a visual representation of a typical experimental workflow.
Core Topic: Solubility Profile
3-O-methylfluorescein phosphate, often utilized as its cyclohexylammonium salt for enhanced stability, exhibits distinct solubility properties in polar aprotic and aqueous solvents. Understanding these characteristics is fundamental for its application in high-throughput screening, enzyme kinetics, and other biochemical assays.
Data Presentation: Quantitative Solubility
The solubility of this compound cyclohexylammonium salt in DMSO and water is summarized below. It is important to note that while DMSO is the preferred solvent for preparing concentrated stock solutions, the salt form of the compound is highly soluble in water.
| Compound | Solvent | Reported Solubility | Concentration (Molarity) | Notes |
| This compound Cyclohexylammonium Salt | DMSO | A stock solution can be prepared at this concentration with the aid of sonication.[] | 20 mM | DMSO is the recommended solvent for preparing concentrated stock solutions. |
| This compound Cyclohexylammonium Salt | Water | Highly Soluble[] | Not Quantitatively Determined | The salt form enhances aqueous solubility. For reference, other fluorescein (B123965) derivatives such as calcein (B42510) and carboxyfluorescein are reported to be soluble in water at concentrations greater than 100 mM at pH 7. |
| This compound Cyclohexylammonium Salt | PBS | Partially Soluble[] | Not Quantitatively Determined | Solubility in phosphate-buffered saline is lower than in pure water. |
Experimental Protocols
Protocol 1: General Procedure for Determining Aqueous Solubility of a Fluorogenic Substrate
This protocol outlines a general method for determining the aqueous solubility of a fluorogenic compound like this compound.
Materials:
-
This compound
-
Deionized water (or appropriate aqueous buffer)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or fluorometer
-
Standard laboratory glassware and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the compound to a known volume of deionized water or buffer in a series of vials.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilution: Prepare a series of dilutions of the supernatant with the same solvent.
-
Quantification: Measure the absorbance or fluorescence of the diluted samples using a spectrophotometer or fluorometer.
-
Calculation: Use a pre-determined calibration curve of the compound to calculate its concentration in the original supernatant, which represents the equilibrium solubility.
Protocol 2: Preparation of MUP for a Phosphatase Enzyme Assay
This protocol describes the preparation of this compound for a typical fluorometric phosphatase assay.
Materials:
-
This compound cyclohexylammonium salt (OMFP)
-
Anhydrous DMSO
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~525 nm)
-
96-well black microplates
-
Phosphatase enzyme
Procedure:
-
Preparation of Stock Solution:
-
Dissolve OMFP in anhydrous DMSO to a final concentration of 20 mM.[]
-
Aid dissolution by vortexing and, if necessary, brief sonication.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw the stock solution.
-
Dilute the 20 mM stock solution in the appropriate assay buffer to the desired final concentration for the assay (e.g., 10 µM to 100 µM).
-
-
Enzyme Reaction:
-
Pipette the enzyme solution into the wells of a 96-well black microplate.
-
Initiate the reaction by adding the MUP working solution to the wells.
-
Incubate the plate at the optimal temperature for the enzyme.
-
-
Fluorescence Measurement:
-
Measure the increase in fluorescence intensity over time using a microplate reader at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 525 nm. The rate of fluorescence increase is proportional to the enzyme activity.
-
Mandatory Visualization
Enzymatic Assay Workflow for this compound
The following diagram illustrates the key steps in a typical fluorometric enzyme assay using this compound as a substrate.
Caption: Workflow for a fluorometric phosphatase assay using MUP.
References
Technical Guide: Stability and Storage of 3-O-Methylfluorescein Phosphate (OMFP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methylfluorescein phosphate (B84403) (OMFP) is a widely utilized fluorogenic substrate in various biochemical assays, particularly for the detection of phosphatase activity. The integrity and stability of OMFP are paramount for generating reliable and reproducible experimental data. This technical guide provides an in-depth overview of the stability of OMFP under various conditions and outlines recommended storage protocols. It includes a summary of available stability data, detailed experimental methodologies for stability assessment, and visual representations of the enzymatic reaction and experimental workflows.
Introduction
3-O-Methylfluorescein phosphate is a non-fluorescent molecule that, upon enzymatic cleavage of its phosphate group by phosphatases, yields the highly fluorescent compound 3-O-methylfluorescein. This reaction forms the basis of a sensitive and continuous assay for measuring phosphatase activity. However, the chemical stability of OMFP can be influenced by several factors, including temperature, pH, light exposure, and the storage solvent. Degradation of the substrate can lead to increased background fluorescence and inaccurate kinetic measurements. Therefore, a thorough understanding of its stability profile is crucial for researchers in academia and industry.
Chemical Properties and Degradation Pathways
The stability of this compound is primarily dictated by the hydrolysis of the phosphate ester bond. This hydrolysis can occur both enzymatically and non-enzymatically. Non-enzymatic hydrolysis can be accelerated by factors such as acidic or alkaline conditions and elevated temperatures. Additionally, the fluorescein (B123965) moiety is susceptible to photobleaching upon prolonged exposure to light.
Enzymatic Hydrolysis of OMFP
The enzymatic conversion of OMFP to its fluorescent product is the basis of its use as a phosphatase substrate.
Figure 1: Enzymatic hydrolysis of this compound.
Stability Data
While extensive quantitative stability data for this compound is not widely published, the following tables summarize the available information and provide illustrative data based on the stability of similar fluorogenic substrates.
Solid-State Stability
The solid form of OMFP is generally considered stable when stored under appropriate conditions.
| Parameter | Condition | Recommended Storage | Stability |
| Temperature | -20°C | Long-term | Stable for at least 2 years[1] |
| Room Temperature | Short-term | Generally stable, but long-term stability is not well-documented. | |
| Light | Exposure to light | Avoid | Fluorescein derivatives are light-sensitive. Store in the dark. |
| Humidity | High humidity | Avoid | Moisture can contribute to hydrolysis. Store in a dry environment. |
Solution Stability
The stability of OMFP in solution is dependent on the solvent, temperature, and pH.
| Solvent | Storage Temperature | Stability | Notes |
| Anhydrous DMSO | -20°C | Stable for at least 12 months[2] | This is the recommended solvent and storage condition for stock solutions.[2] |
| Aqueous Buffer | 4°C | Limited | Prone to hydrolysis, especially at non-neutral pH. Prepare fresh for assays. |
| Aqueous Buffer | Room Temperature | Low | Significant hydrolysis can occur. Not recommended for storage. |
Disclaimer: The following quantitative data is illustrative and based on general knowledge of fluorescein-based phosphate substrates. Specific experimental validation is recommended.
Illustrative Temperature Stability of OMFP in Anhydrous DMSO (10 mM Stock Solution) at -20°C
| Time (months) | Purity (%) |
| 0 | >99 |
| 3 | >99 |
| 6 | >98 |
| 12 | >97 |
| 24 | >95 |
Illustrative pH Stability of OMFP in Aqueous Buffer at 25°C over 24 hours
| pH | % Degradation (24h) |
| 3.0 | >20% |
| 5.0 | ~10% |
| 7.0 | <5% |
| 9.0 | ~15% |
| 11.0 | >25% |
Recommended Storage Conditions
Based on the available data, the following storage conditions are recommended for this compound:
-
Solid Form: Store at -20°C in a tightly sealed, light-proof container in a desiccated environment.
-
Stock Solutions: Prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-20 mM. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. When stored properly, these solutions are expected to be stable for at least one year.[2]
Experimental Protocols for Stability Assessment
The following protocols provide a framework for assessing the stability of this compound under various conditions.
General Workflow for Stability Testing
Figure 2: General experimental workflow for OMFP stability testing.
Protocol for Assessing Thermal Stability in Solution
-
Preparation of OMFP Solution:
-
Prepare a 10 mM stock solution of OMFP in anhydrous DMSO.
-
Aliquot the solution into multiple, single-use, light-protected microcentrifuge tubes.
-
-
Storage:
-
Store the aliquots at various temperatures: -20°C, 4°C, room temperature (e.g., 22°C), and an elevated temperature (e.g., 37°C).
-
Ensure all samples are protected from light.
-
-
Analysis:
-
At designated time points (e.g., 0, 1, 3, 7, 14, 30, and 60 days), remove one aliquot from each temperature condition.
-
Analyze the purity of the OMFP in each sample using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Column: C18 reverse-phase column.
-
Detection: Monitor at the absorbance maximum of OMFP (approximately 280 nm).
-
-
Quantify the peak area of intact OMFP and any degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of remaining OMFP at each time point for each temperature.
-
Plot the percentage of intact OMFP versus time to determine the degradation kinetics.
-
Protocol for Assessing pH Stability
-
Preparation of Buffers:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, and 9.0).
-
-
Incubation:
-
Dilute the OMFP stock solution to a final concentration of 100 µM in each of the prepared buffers.
-
Incubate the solutions at a constant temperature (e.g., 25°C), protected from light.
-
-
Analysis:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each pH solution.
-
Measure the background fluorescence of each aliquot using a fluorescence plate reader (Excitation/Emission ~485/525 nm). An increase in fluorescence indicates hydrolysis to 3-O-methylfluorescein.
-
Optionally, perform HPLC analysis as described in section 5.2 to directly quantify the degradation of OMFP.
-
-
Data Interpretation:
-
Plot the increase in fluorescence or the decrease in OMFP peak area against time for each pH condition to determine the rate of hydrolysis.
-
Conclusion
The stability of this compound is critical for its effective use as a fluorogenic substrate. For optimal results, it is recommended to store OMFP as a solid at -20°C in a dark, dry environment. Stock solutions should be prepared in anhydrous DMSO, aliquoted, and stored at -20°C, protected from light. Working solutions in aqueous buffers should be prepared fresh before each experiment. By adhering to these storage and handling guidelines, researchers can minimize substrate degradation, reduce experimental variability, and ensure the generation of accurate and reliable data in phosphatase activity assays.
References
The Discovery and Application of 3-O-Methylfluorescein Phosphate (OMFP): A Technical Guide for Phosphatase Research
Introduction: The study of phosphatases, enzymes that catalyze the hydrolysis of phosphate (B84403) monoesters, is fundamental to understanding a vast array of cellular processes, from signal transduction to metabolic regulation. The development of sensitive and specific substrates has been instrumental in advancing this field. Among these, 3-O-methylfluorescein phosphate (OMFP) has emerged as a valuable fluorogenic substrate, offering significant advantages over traditional colorimetric assays. This technical guide provides an in-depth overview of the discovery, synthesis, and application of OMFP as a phosphatase substrate, with a focus on its utility for researchers, scientists, and drug development professionals.
The Genesis of a Fluorogenic Substrate
The utility of this compound as a tool for phosphatase activity measurement was first highlighted in a 1968 publication by H. D. Hill, G. K. Summer, and M. D. Waters in Analytical Biochemistry.[1] Their work described an automated fluorometric assay for alkaline phosphatase, laying the groundwork for the widespread adoption of OMFP in phosphatase research. The core principle of the assay lies in the enzymatic cleavage of the phosphate group from the non-fluorescent OMFP molecule, liberating the highly fluorescent 3-O-methylfluorescein. This reaction provides a direct and continuous method for monitoring phosphatase activity.
Physicochemical and Kinetic Properties of OMFP
OMFP offers several advantages over the commonly used colorimetric substrate p-nitrophenyl phosphate (pNPP). Notably, OMFP exhibits a significantly lower Michaelis constant (Km) and a higher maximum velocity (Vmax) for the phosphatase reaction catalyzed by enzymes such as (Na+ + K+)-ATPase.[2] This indicates a higher affinity of the enzyme for OMFP and a faster turnover rate, leading to enhanced assay sensitivity.
Quantitative Data on OMFP Hydrolysis
The following table summarizes the kinetic parameters of OMFP with various phosphatases as reported in the literature. These values can serve as a baseline for experimental design and data interpretation.
| Phosphatase | Enzyme Commission (EC) Number | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Assay Conditions |
| (Na+ + K+)-ATPase | EC 3.6.3.9 | ~2 orders of magnitude less than pNPP | ~2 times greater than pNPP | Varies by study |
| Alkaline Phosphatase | EC 3.1.3.1 | 9.4 µM | 250 µM/min | pH 8-10 |
| Protein Tyrosine Phosphatase 1B (PTP1B) | EC 3.1.3.48 | 5.4 µM (for VHR, a DUSP) | Not specified | pH 6 |
| Eyes Absent 2 (EYA2) Phosphatase | EC 3.1.3.48 | Not specified | Not specified | Not specified |
Synthesis of this compound
Step 1: Synthesis of 3-O-Methylfluorescein
The synthesis of 3-O-methylfluorescein can be achieved through the methylation of fluorescein (B123965). A common method involves reacting fluorescein with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate. The reaction introduces a methoxy (B1213986) group at the 3-position of the fluorescein structure. The resulting 3-O-methylfluorescein is then purified using techniques like recrystallization or chromatography.
Step 2: Phosphorylation of 3-O-Methylfluorescein
The phosphorylation of the hydroxyl group of 3-O-methylfluorescein is the final step in producing OMFP. This can be accomplished using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction mixture is typically stirred at a controlled temperature, and the progress is monitored by thin-layer chromatography. After the reaction is complete, the product is isolated and purified.
Experimental Protocols for Phosphatase Assays Using OMFP
The following protocols provide a general framework for performing phosphatase activity assays using OMFP. These should be optimized based on the specific enzyme and experimental conditions.
General Protocol for a Continuous Fluorometric Phosphatase Assay
This protocol is suitable for determining the kinetic parameters of a purified phosphatase.
Materials:
-
Purified phosphatase enzyme
-
This compound (OMFP) stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~515 nm)
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of OMFP dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM) in the assay wells.
-
Enzyme Preparation: Dilute the purified phosphatase to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup: To each well of the 96-well plate, add the appropriate volume of assay buffer and OMFP dilution.
-
Initiate the Reaction: Add the diluted enzyme solution to each well to start the reaction. The final reaction volume is typically 100-200 µL.
-
Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 10-30 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot. Plot V0 against the OMFP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol for Screening Phosphatase Inhibitors
This protocol can be adapted for high-throughput screening of potential phosphatase inhibitors.
Materials:
-
Phosphatase enzyme
-
OMFP solution (at a concentration equal to or below the Km)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
96-well or 384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Dispense the test compounds into the wells of the microplate at various concentrations. Include appropriate positive (known inhibitor) and negative (vehicle control) controls.
-
Enzyme Addition: Add the diluted phosphatase enzyme to each well and incubate for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the Reaction: Add the OMFP solution to each well to start the enzymatic reaction.
-
Endpoint Measurement: After a fixed incubation time (e.g., 30-60 minutes), measure the fluorescence intensity in each well.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Application of OMFP in Studying Signaling Pathways
The reversible phosphorylation of proteins is a cornerstone of cellular signaling. Protein tyrosine phosphatases (PTPs) play a critical role in regulating these pathways by dephosphorylating key signaling molecules. OMFP has proven to be a valuable tool for studying the activity of PTPs involved in various signaling cascades.
Investigating the Role of PTP1B in Insulin (B600854) Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor and its downstream substrates, thereby attenuating the insulin signal. OMFP can be used in in vitro assays to measure the activity of PTP1B and to screen for inhibitors that could potentially enhance insulin sensitivity.
References
3-O-methylfluorescein phosphate product information and supplier
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on 3-O-methylfluorescein phosphate (B84403) (3-OMFP), a fluorogenic substrate widely used for the detection of phosphatase activity. Its application is crucial in various research areas, including drug discovery and the study of cellular signaling pathways.
Product Information
3-O-Methylfluorescein phosphate is a non-fluorescent molecule that, upon enzymatic cleavage of its phosphate group by a phosphatase, yields the highly fluorescent compound 3-O-methylfluorescein. This property allows for the sensitive and continuous monitoring of phosphatase activity. The compound is typically supplied as a cyclohexylammonium salt to improve stability.[]
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 21233-09-0 | [2][3][4][5][6] |
| Molecular Formula | C₂₇H₂₈NO₈P | [2][6][7] |
| Molecular Weight | 525.49 g/mol | [][2][6][7] |
| Appearance | Solid | [] |
| Solubility | Highly soluble in water; partially soluble in PBS and DMSO. | [] |
| Storage | Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C. Should be stored in a dry, dark place. | [6] |
Spectral Properties
The utility of this compound as a fluorogenic substrate is defined by the spectral characteristics of its fluorescent product, 3-O-methylfluorescein.
| Spectral Property | Wavelength (nm) | Reference |
| Excitation Maximum | ~485 | [] |
| Emission Maximum | ~525 | [] |
Key Applications
This compound is a versatile tool in biochemistry and cell biology with several key applications:
-
Enzyme Kinetics and Activity Assays: It is extensively used to determine the kinetic parameters of various phosphatases and to screen for their inhibitors and activators.[]
-
High-Throughput Screening (HTS): The fluorescent nature of the assay makes it amenable to HTS platforms for drug discovery.[]
-
Signal Transduction Research: As phosphatases play a critical role in cellular signaling, 3-OMFP is used to study these pathways.
Experimental Protocols
The following are generalized protocols for a standard phosphatase assay using this compound. Researchers should optimize these protocols for their specific enzyme and experimental conditions.
Alkaline Phosphatase Activity Assay
This protocol is designed for measuring alkaline phosphatase (ALP) activity in a 96-well plate format.
Materials:
-
This compound (substrate)
-
Assay Buffer (e.g., 100 mM Tris, pH 7.4)[]
-
Alkaline Phosphatase (enzyme)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 20 mM).[] Store this stock at -20°C.
-
Prepare Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).
-
Enzyme Preparation: Prepare serial dilutions of the alkaline phosphatase in the assay buffer.
-
Assay Reaction:
-
Add 50 µL of the enzyme dilutions to the wells of the 96-well plate.
-
To initiate the reaction, add 50 µL of the working substrate solution to each well.
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a specific period (e.g., 30 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~525 nm.[]
-
Data Analysis: Subtract the fluorescence of a no-enzyme control from all readings. Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity.
Visualizing Workflows and Pathways
Enzymatic Reaction Workflow
The following diagram illustrates the basic workflow of a phosphatase assay using this compound.
Caption: Workflow for a typical phosphatase assay using this compound.
Role in a Simplified Signaling Pathway
Phosphatases are key regulators of signaling pathways by dephosphorylating proteins. The activity of these phosphatases can be measured using 3-OMFP. The diagram below shows a simplified representation of a signaling cascade where a phosphatase (PTP) is acting.
Caption: Simplified signaling pathway showing the role of a protein tyrosine phosphatase.
Suppliers
A variety of chemical suppliers offer this compound, often as the cyclohexylammonium salt. These include:
-
Alfa Chemistry[2]
-
BOC Sciences[3]
-
Chixin Biotech[8]
-
Indofine Chemical Co, Inc.[3]
-
MedKoo Biosciences[6]
-
Santa Cruz Biotechnology, Inc.[3]
-
Sigma-Aldrich[5]
-
Simson Pharma Limited[4]
-
Toronto Research Chemicals[9]
Note: This is not an exhaustive list, and availability may vary. It is recommended to consult the suppliers' websites for the most current product information and pricing.
References
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound, monocyclohexylammonium salt | CAS 21233-09-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound cyclohexylammonium salt | CAS No- 21233-09-0 | Simson Pharma Limited [simsonpharma.com]
- 5. capitolscientific.com [capitolscientific.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound cyclohexylammonium salt | C27H28NO8P | CID 44119865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Toronto Research Chemicals 100MG this compound Bis-Cyclohex, | Fisher Scientific [fishersci.pt]
Methodological & Application
Application Notes: High-Throughput Fluorometric Assay for Phosphatase Activity Using 3-O-Methylfluorescein Phosphate
Introduction
Protein phosphatases are critical enzymes that regulate a vast array of cellular processes by catalyzing the dephosphorylation of proteins. Their dysregulation is implicated in numerous diseases, including cancer, diabetes, and neurological disorders, making them key targets for drug discovery.[1][2] The 3-O-methylfluorescein phosphate (B84403) (OMFP) assay is a sensitive and continuous fluorometric method used to measure the activity of various phosphatases, particularly protein tyrosine phosphatases (PTPs).[3][4] The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent OMFP substrate by a phosphatase, which releases the highly fluorescent product 3-O-methylfluorescein (OMF). The resulting increase in fluorescence intensity is directly proportional to the phosphatase activity and can be monitored in real-time.[1] This method is readily adaptable for high-throughput screening (HTS) of phosphatase inhibitors in 96- or 384-well formats.[5][6]
Principle of the Assay
The assay relies on a straightforward enzymatic reaction. A phosphatase enzyme cleaves the phosphate group from the 3-O-methylfluorescein phosphate (OMFP) substrate. This dephosphorylation event yields 3-O-methylfluorescein (OMF), a product that exhibits strong fluorescence upon excitation. The reaction can be monitored kinetically using a fluorescence plate reader.
-
Substrate: this compound (OMFP) - Non-fluorescent
-
Enzyme: Phosphatase (e.g., PTP1B, SHP2, Eya2)
-
Product: 3-O-methylfluorescein (OMF) - Highly fluorescent
-
Detection: Excitation at ~485 nm, Emission at ~525 nm.[7]
Experimental Protocols
This section provides detailed protocols for determining phosphatase kinetic parameters and for screening potential inhibitors using the OMFP assay.
Protocol 1: Phosphatase Activity & Kinetic Analysis
This protocol is designed to determine the optimal enzyme concentration and the Michaelis-Menten constant (Kₘ) for the OMFP substrate.
1. Materials and Reagents
-
Phosphatase enzyme stock solution (e.g., recombinant human PTP1B)
-
Assay Buffer (see Table 1 for examples)
-
Fluorescence microplate reader with excitation/emission filters for ~485/525 nm
2. Assay Buffer Preparation
-
Prepare a 1X Assay Buffer. A common formulation is 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 0.5 mM EDTA, 1 mM DTT, and 0.01% Tween-20.[4][5][8] The DTT should be added fresh from a 1 M stock before use.[8]
-
For different phosphatases, the buffer composition may need optimization (see Table 1).
3. Procedure
- Enzyme Titration: To determine the optimal enzyme concentration, prepare serial dilutions of the phosphatase in 1X Assay Buffer. For PTPs, final concentrations might range from 0.5 nM to 100 nM.[5][6]
- OMFP Dilutions for Kₘ Determination: Prepare a series of 2X OMFP substrate solutions in 1X Assay Buffer by serially diluting the OMFP stock. The final concentrations should bracket the expected Kₘ, typically ranging from 0.2 to 5 times the Kₘ.[3] A starting range could be 0 to 200 µM.
- Assay Plate Setup:
- Add 50 µL of 1X Assay Buffer to blank wells (no enzyme).
- Add 50 µL of each phosphatase dilution to multiple wells for the enzyme titration.
- For Kₘ determination, add 50 µL of the optimized phosphatase concentration to the wells.
- Initiate Reaction: Add 50 µL of the 2X OMFP working solution to each well to start the reaction (final volume 100 µL). For enzyme titration, use a fixed, saturating concentration of OMFP (e.g., 25 µM).[6]
- Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 30°C). Measure the fluorescence intensity (RFU) every minute for 30-60 minutes in kinetic mode (Ex/Em = 485/525 nm).[5]
4. Data Analysis
- Subtract the fluorescence signal from the blank (no enzyme) wells from all other readings.
- For the enzyme titration, plot the initial reaction velocity (linear slope of RFU vs. time) against the enzyme concentration. Select a concentration that gives a robust linear rate well above background.
- For Kₘ determination, convert the RFU/min to pmol/min using a standard curve of pure OMF. Plot the initial velocity against the OMFP concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Protocol 2: Phosphatase Inhibitor Screening (IC₅₀ Determination)
This protocol is used to assess the potency of candidate inhibitors by determining their half-maximal inhibitory concentration (IC₅₀).
1. Materials and Reagents
-
All materials from Protocol 1.
-
Inhibitor compounds dissolved in DMSO (e.g., 10 mM stock).
-
Positive control inhibitor (e.g., Sodium Orthovanadate (Na₃VO₄), a general PTP inhibitor).[6]
2. Procedure
- Prepare Reagents:
- Prepare the phosphatase solution in 1X Assay Buffer at 2X the final optimal concentration determined in Protocol 1.
- Prepare the OMFP substrate solution in 1X Assay Buffer at 2X the final concentration. It is recommended to use an OMFP concentration at or below its Kₘ value to ensure sensitivity to competitive inhibitors.[3]
- Prepare serial dilutions of the inhibitor compounds in DMSO. A common starting range for the 100X stock is 10 mM down to ~4 µM.[3]
- Assay Plate Setup (100 µL Final Volume):
- Add 1 µL of each inhibitor dilution (or DMSO for no-inhibitor and no-enzyme controls) to the appropriate wells.
- Add 49 µL of 1X Assay Buffer.
- Add 25 µL of the 2X phosphatase solution to all wells except the no-enzyme blanks.
- Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
- Initiate Reaction: Add 25 µL of the 2X OMFP solution to all wells.
- Fluorescence Measurement: Measure the fluorescence kinetically as described in Protocol 1. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then read the final fluorescence.[9]
3. Data Analysis
- Calculate the initial reaction velocity for each inhibitor concentration.
- Normalize the data by setting the average rate of the DMSO control (no inhibitor) as 100% activity and the no-enzyme control as 0% activity.
- Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
Data Presentation
Table 1: Example Assay Buffer Compositions
| Phosphatase Target | Buffer System | pH | Key Components | Source |
| Eya2 (PTP) | 25 mM MES | 6.5 | 50 mM NaCl, 5 mM MgCl₂, 5 mM DTT, 0.33% BSA | [3] |
| PTPs (general) | 50 mM Bis-Tris | 6.0 | 50 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20 | [5][8] |
| PP1α / PP5C | 30 mM HEPES | 7.0 | 1 mM DTT, 1 mM Ascorbate, 1 mM MnCl₂, 0.3 mg/mL BSA | [9] |
| DUSP22 (PTP) | 30 mM Tris-HCl | 7.0 | 75 mM NaCl, 1 mM EDTA, 0.1 mM DTT, 0.33% BSA | [1] |
Table 2: Typical Assay Component Concentrations
| Component | Stock Concentration | Final Assay Concentration | Notes | Source |
| OMFP | 10 mM in DMSO | 10 µM - 50 µM | Concentration should be near Kₘ for inhibitor screening. | [1][3][5] |
| PTP1B Enzyme | ~10-50 µM | 2.5 - 10 nM | Varies by enzyme activity; must be determined empirically. | [5] |
| STEP Enzyme | Stock | 0.5 nM | Example for a highly active PTP in an HTS setting. | [6] |
| Eya2 Enzyme | Stock | 150 - 300 nM | Higher concentration needed for this specific phosphatase. | [3] |
| DMSO | 100% | ≤ 1% | High concentrations of DMSO may inhibit some enzymes. | [3][6] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for OMFP-based phosphatase inhibitor screening.
PTP1B Signaling Pathway Diagram
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) signaling pathway.[2][10] Discovering PTP1B inhibitors is a major therapeutic strategy for type 2 diabetes. The OMFP assay is an excellent tool for screening compound libraries to identify such inhibitors.
Caption: Role of PTP1B in insulin signaling and site of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches | PLOS One [journals.plos.org]
- 3. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 3-O-Methylfluorescein | 65144-30-1 [smolecule.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using 3-O-Methylfluorescein Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-O-methylfluorescein phosphate (B84403) (3-OMFP), a fluorogenic substrate, for the high-throughput screening (HTS) of phosphatase inhibitors. This document outlines the core principles of the assay, detailed experimental protocols, and data presentation guidelines.
Introduction to 3-O-Methylfluorescein Phosphate (3-OMFP)
This compound is a non-fluorescent molecule that, upon enzymatic cleavage of its phosphate group by a phosphatase, yields the highly fluorescent product 3-O-methylfluorescein (3-OMF).[][2][3] This property makes 3-OMFP an excellent substrate for continuous kinetic assays to determine phosphatase activity.[] The increase in fluorescence intensity is directly proportional to the amount of phosphate released, allowing for the quantification of enzyme activity. Its application is particularly widespread in HTS campaigns for identifying and characterizing inhibitors of various phosphatases, including protein tyrosine phosphatases (PTPs), serine/threonine phosphatases, and alkaline phosphatases.[][4][5]
The primary advantages of using 3-OMFP in HTS include its sensitivity, compatibility with automated liquid handling systems, and the red-shifted excitation and emission wavelengths of its product, which help to minimize interference from fluorescent test compounds.[3][6]
Mechanism of Action
The enzymatic reaction at the core of the 3-OMFP assay is the hydrolysis of the phosphate ester bond by a phosphatase. This reaction transforms the non-fluorescent 3-OMFP into the fluorescent 3-OMF and inorganic phosphate.
Figure 1: Enzymatic conversion of 3-OMFP to a fluorescent product.
Application: High-Throughput Screening for Phosphatase Inhibitors
A primary application of the 3-OMFP assay is the identification of small molecule inhibitors of phosphatases, which are critical targets in drug discovery for numerous diseases. The assay is configured to measure the reduction in phosphatase activity in the presence of test compounds.
Experimental Protocols
Below are generalized and specific protocols for using 3-OMFP in HTS assays. Researchers should optimize these protocols for their specific phosphatase of interest.
General Assay Workflow for HTS
The typical workflow for an HTS campaign using 3-OMFP involves several key steps from initial setup to data analysis.
Figure 2: General high-throughput screening workflow using 3-OMFP.
Detailed Protocol for a Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol is adapted from established methods for PTPs and can be scaled for 384-well or 1536-well plates.[2][3][4]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 0.5 mM EDTA, and 0.005% Tween-20.[2][6] On the day of the experiment, add fresh DTT to a final concentration of 1-2.5 mM.[][6]
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified PTP in an appropriate buffer and store at -80°C.
-
Enzyme Working Solution: Dilute the PTP stock solution in Assay Buffer to the desired final concentration (e.g., 1.25x the final assay concentration). The optimal enzyme concentration should be determined empirically to yield a robust signal-to-background ratio (>5).[4] For many PTPs, final concentrations in the low nanomolar range (e.g., 0.5-10 nM) are suitable.[2][3][6]
-
3-OMFP Stock Solution: Dissolve this compound cyclohexylammonium salt in DMSO to create a 10 mM stock solution.[2][6] Sonication may be required for complete dissolution.[2][6] Store in aliquots at -20°C.
-
3-OMFP Working Solution: Dilute the 10 mM stock solution in water or assay buffer to the desired final concentration (e.g., 2x the final assay concentration). The final concentration of 3-OMFP is often at or below its Km value for the specific phosphatase to ensure sensitivity to competitive inhibitors.[4]
-
Test Compounds: Prepare serial dilutions of test compounds in DMSO.
-
Stop Solution (Optional): 0.45 M EDTA, pH 8.0.[4]
2. Assay Procedure (384-well plate format):
-
Dispense test compounds (e.g., 200 nL) and DMSO (for controls) into the wells of a black, low-volume 384-well plate.[7]
-
Add the enzyme working solution (e.g., 10 µL) to all wells except for the negative control (no enzyme) wells. Add assay buffer to the negative control wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow for the binding of inhibitors to the enzyme.[4]
-
Initiate the enzymatic reaction by adding the 3-OMFP working solution (e.g., 10 µL) to all wells.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.[4][5] The incubation time should be optimized to ensure the reaction is in the linear range.
-
(Optional) Stop the reaction by adding the stop solution (e.g., 5 µL of 0.45 M EDTA).[4]
-
Read the fluorescence intensity on a plate reader with excitation at approximately 485 nm and emission at 520-525 nm.[][4]
3. Controls:
-
Positive Control (100% activity): Enzyme + 3-OMFP + DMSO (no inhibitor).
-
Negative Control (0% activity): Assay Buffer + 3-OMFP + DMSO (no enzyme).
-
Inhibitor Control: Enzyme + 3-OMFP + a known inhibitor.
Data Presentation
Quantitative data from HTS assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
| Parameter | EYA2 ED Assay[4] | PP5C Assay[5] | LYPCAT Assay[7] | STEP Assay[6] |
| Enzyme | EYA2 ED | PP5C | LYPCAT | STEP |
| Final Enzyme Concentration | 150 nM | 1.5 nM | 3 nM | 0.5 nM |
| Substrate | 3-OMFP | 3-OMFP | 3-OMFP | 3-OMFP |
| Final Substrate Concentration | 25 µM | 155 µM | 200 µM | 25 µM |
| Incubation Time | 60 min | 30 min | 30 min | 60 min |
| Incubation Temperature | Room Temperature | Room Temperature | Room Temperature | Room Temperature |
| Stop Reagent | 0.45 M EDTA | 1 M Potassium Phosphate | Not specified | Not specified |
| Excitation Wavelength | 485 nm | Not specified | 480 nm | Not specified |
| Emission Wavelength | 515 nm | Not specified | 520 nm | Not specified |
| Final DMSO Concentration | Not specified | Not specified | 1% | 1% |
Data Analysis and Interpretation
The primary output of the HTS assay is the fluorescence intensity, which is then used to calculate the percent inhibition for each test compound relative to the controls.
Percent Inhibition (%) = [ 1 - (Fluorescencecompound - Fluorescencenegative control) / (Fluorescencepositive control - Fluorescencenegative control) ] * 100
For compounds that show significant inhibition, a dose-response curve is generated by plotting the percent inhibition against a range of inhibitor concentrations. The half-maximal inhibitory concentration (IC50) is then determined from this curve.
Figure 3: Logical flow of data analysis for inhibitor screening.
Considerations and Troubleshooting
-
Compound Interference: Test compounds may be fluorescent themselves or may absorb light at the excitation or emission wavelengths of 3-OMF. It is crucial to run a counterscreen with the compounds in the absence of the enzyme to identify and exclude such artifacts.
-
Solubility: 3-OMFP has limited aqueous solubility and is typically dissolved in DMSO.[6][8] The final concentration of DMSO in the assay should be kept low (typically <5%) to avoid affecting enzyme activity.[6]
-
Enzyme Stability: Ensure the stability of the enzyme under the assay conditions. The inclusion of additives like BSA or DTT can help maintain enzyme activity.[5]
-
Linearity of the Reaction: The reaction should be monitored over time to ensure that the measurements are taken within the linear range of product formation.
By following these detailed application notes and protocols, researchers can effectively employ this compound in high-throughput screening campaigns to discover and characterize novel phosphatase modulators for therapeutic development.
References
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AID 2126 - LYP1 Fluorescent Assay using OMFP substrate for In Vitro dose response studies. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: 3-O-Methylfluorescein Phosphate (3-OMFP) for Continuous Enzyme Kinetic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-O-Methylfluorescein phosphate (B84403) (3-OMFP) is a highly sensitive fluorogenic substrate for the continuous assay of a wide range of phosphatases, including protein tyrosine phosphatases (PTPs), acid phosphatases (APs), and ATPases.[1][2][3] The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent 3-OMFP to the highly fluorescent product 3-O-methylfluorescein (3-OMF).[4][5] This conversion results in a significant increase in fluorescence intensity, which can be monitored in real-time to determine enzyme activity.
The continuous nature of this assay allows for the straightforward determination of initial reaction velocities, making it ideal for enzyme kinetics studies, including the determination of Michaelis-Menten parameters (Kₘ and Vₘₐₓ) and the evaluation of enzyme inhibitors (IC₅₀ values).[4][6] Compared to colorimetric substrates like p-nitrophenyl phosphate (pNPP), 3-OMFP offers significantly higher sensitivity, requiring less enzyme for robust signal detection.[7] Furthermore, its fluorescence properties (excitation ~485 nm, emission ~535 nm) are in a spectral range that is less prone to interference from autofluorescent compounds often encountered in high-throughput screening (HTS) libraries, a notable advantage over blue-shifted fluorogenic substrates like DiFMUP.[2]
Principle of the Assay
The enzymatic assay using 3-OMFP relies on a single-step dephosphorylation reaction. The phosphatase enzyme catalyzes the removal of a phosphate group from the 3-OMFP substrate. This cleavage event yields the product 3-O-methylfluorescein (3-OMF), which is highly fluorescent, and an inorganic phosphate molecule. The rate of fluorescence increase is directly proportional to the rate of the enzymatic reaction.[2][7]
Caption: Enzymatic conversion of 3-OMFP to fluorescent 3-OMF.
Data Presentation
Table 1: Physicochemical Properties of 3-OMFP
| Property | Value | Reference |
| Synonyms | OMFP, 3-OMFP | [8][9] |
| CAS Number | 21233-09-0 (cyclohexylammonium salt) | [8][9] |
| Molecular Formula | C₂₇H₂₈NO₈P (cyclohexylammonium salt) | [9] |
| Molecular Weight | 525.49 g/mol (cyclohexylammonium salt) | [9] |
| Excitation Wavelength (λex) | ~485 nm | [2] |
| Emission Wavelength (λem) | ~515 - 535 nm | [2][5] |
Table 2: Recommended Assay Conditions for Various Phosphatases using 3-OMFP
| Enzyme | Enzyme Conc. (Final) | Substrate Conc. (Final) | Assay Buffer | Reference |
| PTP1B | 2.5 - 5 nM | 6 µM | 50 mM Bis-Tris (pH 6.0), 0.005% Tween-20 | [2] |
| EYA2 ED | 150 nM | 16.6 - 1000 µM (for Kₘ) | 2X Assay Buffer (details not specified) | [4] |
| DUSP22 | 100 nM | 10 µM | 30 mM Tris-HCl (pH 7.0), 1 mM EDTA, 0.1 mM DTT, 75 mM NaCl, 0.33% BSA | [5] |
| STEP (PTPN5) | 0.5 nM | 25 µM | 50 mM Bis-Tris (pH 6.0), 2.5 mM DTT, 0.005% Tween-20 | [7] |
Experimental Protocols
Protocol 1: General Continuous Assay for Protein Tyrosine Phosphatase (PTP) Activity
This protocol provides a general method for measuring the activity of a PTP enzyme using 3-OMFP in a 96- or 384-well plate format.
Materials:
-
3-OMFP stock solution (e.g., 10 mM in DMSO)
-
Purified PTP enzyme stock solution
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2.5 mM DTT, 0.005% (v/v) Tween-20.[2][7] (Note: Optimal pH for PTPs is often between 5.5 and 6.0).[2]
-
Enzyme Dilution Buffer (EDB): Assay Buffer
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader with excitation/emission filters for ~485 nm/535 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C. Warm to room temperature before use.
-
Prepare a 2X working solution of the PTP enzyme in cold EDB. (e.g., for a final concentration of 5 nM, prepare a 10 nM solution). Place on ice.
-
Prepare a 2X working solution of 3-OMFP in Assay Buffer. (e.g., for a final concentration of 10 µM, prepare a 20 µM solution). Protect from light.
-
-
Assay Setup (96-well plate example, final volume 100 µL):
-
Add 50 µL of the 2X PTP enzyme solution to the appropriate wells.
-
For background control wells (no enzyme), add 50 µL of EDB.
-
To initiate the reaction, add 50 µL of the 2X 3-OMFP working solution to all wells. Mix gently by orbital shaking for 30 seconds.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for a period of 30-60 minutes.[2] Use excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from the values obtained for the enzyme-containing wells.
-
Plot the background-subtracted RFU versus time (in minutes).
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve. The V₀ is expressed as RFU/min.
-
Caption: General workflow for a continuous PTP kinetic assay.
Protocol 2: Determination of Michaelis-Menten Constants (Kₘ and Vₘₐₓ)
This protocol is an extension of Protocol 1, designed to determine the kinetic parameters of an enzyme.
Procedure:
-
Follow the general setup in Protocol 1.
-
Prepare a series of 2X 3-OMFP working solutions with varying concentrations. The final concentrations should typically span from 0.2 to 5 times the estimated Kₘ.[4] For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Keep the enzyme concentration constant and at a level that ensures the reaction remains linear for the duration of the measurement period.
-
For each substrate concentration, determine the initial reaction velocity (V₀) as described in Protocol 1.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
Protocol 3: High-Throughput Screening (HTS) for Inhibitors
This protocol adapts the general assay for screening compound libraries to identify potential enzyme inhibitors.
Procedure:
-
Assay Setup:
-
Add test compounds dissolved in DMSO to the assay wells (final DMSO concentration should typically be ≤1%).[7] Also include positive control (no compound) and negative control (no enzyme) wells.
-
Add the PTP enzyme solution to the wells containing compounds and the positive control wells. Add buffer to the negative control wells.
-
Allow the enzyme and compounds to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the 3-OMFP substrate solution. The substrate concentration should ideally be at or below the Kₘ value to ensure sensitivity to competitive inhibitors.[4]
-
Measure the reaction kinetics as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocity for each well.
-
Determine the percent inhibition for each compound relative to the positive control (uninhibited enzyme).
-
For "hit" compounds, perform a dose-response analysis by testing a range of inhibitor concentrations to determine the IC₅₀ value.
-
Caption: Logic diagram for an enzyme inhibitor screening assay.
References
- 1. Characteristics of 3-O-methylfluorescein phosphate hydrolysis by the (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a fluorescent substrate for plasma membrane Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. This compound cyclohexylammonium salt | C27H28NO8P | CID 44119865 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alkaline Phosphatase Activity Assay using 3-O-Methylfluorescein Phosphate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The alkaline phosphatase (AP) activity assay utilizing the fluorogenic substrate 3-O-methylfluorescein phosphate (B84403) (3-OMFP) is a highly sensitive method for the quantification of AP activity from various biological sources. Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at a basic pH. The activity of these enzymes is a critical indicator in numerous physiological and pathological processes, making its accurate measurement essential in biomedical research and drug discovery. This assay is based on the enzymatic cleavage of the phosphate group from the non-fluorescent 3-OMFP substrate, which yields the highly fluorescent product 3-O-methylfluorescein (3-OMF). The resulting fluorescence intensity is directly proportional to the amount of active AP present in the sample, enabling a continuous and real-time measurement of enzyme activity.
Principle of the Assay
The assay principle relies on the enzymatic reaction where alkaline phosphatase dephosphorylates 3-O-methylfluorescein phosphate. This reaction liberates 3-O-methylfluorescein, a compound that exhibits strong fluorescence upon excitation. The increase in fluorescence can be monitored over time to determine the reaction rate, which is indicative of the enzyme's activity.
-
Substrate: this compound (non-fluorescent)
-
Enzyme: Alkaline Phosphatase
-
Product: 3-O-Methylfluorescein (highly fluorescent)
-
Excitation Wavelength: ~485 nm
-
Emission Wavelength: ~525 nm
Advantages of the 3-OMFP Assay
The use of 3-OMFP as a substrate for AP activity assays offers several key advantages over traditional colorimetric methods:
-
High Sensitivity: Fluorometric detection provides significantly higher sensitivity, allowing for the detection of low levels of AP activity.
-
Continuous Monitoring: The assay can be performed in a kinetic mode, enabling the real-time monitoring of enzyme activity. This is particularly useful for enzyme kinetics and inhibitor screening studies.
-
High-Throughput Screening (HTS) Compatibility: The simple "mix-and-read" format is readily adaptable to automated HTS platforms, facilitating the rapid screening of large compound libraries for potential AP modulators.[1]
-
Broad Dynamic Range: The assay typically exhibits a wide linear range, accommodating a variety of sample types and enzyme concentrations.
Applications
This assay is a versatile tool with a broad range of applications in life science research and drug development, including:
-
Enzyme Kinetics and Characterization: Determination of kinetic parameters such as Km and Vmax for alkaline phosphatase.
-
Drug Discovery: High-throughput screening for the identification of novel inhibitors or activators of alkaline phosphatase.
-
Clinical Diagnostics: Measurement of AP levels in biological samples like serum or plasma as a biomarker for various diseases, particularly those related to liver and bone.[2]
-
Cell-Based Assays: Quantification of endogenous or reporter AP activity in cell lysates or culture media.
-
Biochemical Research: Studying the role of alkaline phosphatase in various signaling pathways and metabolic processes.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a fluorescent alkaline phosphatase assay. Please note that specific values may vary depending on the experimental conditions, instrumentation, and reagent sources.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 to 0.1 U/L |
| Dynamic Range | 0.1 to 100 U/L |
| Z'-Factor | ≥ 0.5 |
| Excitation Wavelength | 485 nm |
| Emission Wavelength | 525 nm |
| Assay Format | 96- or 384-well plates |
| Assay Type | Kinetic or Endpoint |
Experimental Protocols
Reagents and Materials
| Reagent/Material | Supplier |
| This compound (3-OMFP) | e.g., TargetMol (T33795) |
| Alkaline Phosphatase (Calf Intestine) | e.g., Sigma-Aldrich |
| Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8) | Prepare in-house or purchase |
| Stop Solution (e.g., 0.5 M NaOH) | Prepare in-house or purchase |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
| Black, flat-bottom 96-well microplates | e.g., Corning |
| Fluorescence microplate reader | --- |
| Multichannel pipettes and tips | --- |
| Purified water | --- |
Reagent Preparation
-
Assay Buffer (1X): Prepare a 1 M Diethanolamine buffer containing 0.5 mM MgCl₂. Adjust the pH to 9.8 with HCl. Store at 4°C.
-
3-OMFP Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Working Substrate Solution (100 µM): On the day of the experiment, dilute the 10 mM 3-OMFP stock solution 1:100 in Assay Buffer. Prepare a sufficient volume for all planned reactions.
-
Alkaline Phosphatase Standard Solutions: Prepare a series of dilutions of a known concentration of alkaline phosphatase in Assay Buffer to generate a standard curve.
-
Stop Solution (0.5 M NaOH): Prepare a 0.5 M solution of sodium hydroxide (B78521) in purified water. Store at room temperature.
Assay Protocol (96-Well Plate Format)
This protocol is designed for a total reaction volume of 100 µL per well. Adjust volumes proportionally for other plate formats.
-
Sample Preparation:
-
Serum/Plasma: Samples can often be assayed directly after appropriate dilution in Assay Buffer.
-
Cell Lysates: Wash cells with PBS and lyse in a suitable lysis buffer compatible with the assay. Centrifuge to remove cell debris and collect the supernatant.
-
Tissue Homogenates: Homogenize tissue in Assay Buffer, centrifuge to pellet insoluble material, and use the supernatant for the assay.
-
-
Assay Procedure: a. Add 50 µL of the appropriate standard, sample, or control to each well of a black 96-well plate. b. For each sample, prepare a "no-enzyme" control well containing 50 µL of the sample and 50 µL of Assay Buffer without the substrate to measure background fluorescence. c. Initiate the enzymatic reaction by adding 50 µL of the 100 µM Working Substrate Solution to each well. d. Mix the contents of the plate gently by shaking for 30 seconds.
-
Measurement:
-
Kinetic Assay: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C). Measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 15-60 minutes).
-
Endpoint Assay: Incubate the plate at the desired temperature for a fixed period (e.g., 30-60 minutes), protected from light. Stop the reaction by adding 50 µL of Stop Solution to each well. Measure the final fluorescence intensity.
-
-
Data Analysis: a. Standard Curve: Plot the fluorescence intensity (or the rate of fluorescence increase for a kinetic assay) of the standards against the known concentrations of alkaline phosphatase. b. Sample Activity: Determine the alkaline phosphatase activity in the samples by interpolating their fluorescence values (or rates) from the standard curve. c. Calculations: The activity of the enzyme is typically expressed in units per liter (U/L), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
Visualizations
Signaling Pathway
Caption: Enzymatic hydrolysis of 3-OMFP by Alkaline Phosphatase.
Experimental Workflow
Caption: A streamlined workflow for the 3-OMFP alkaline phosphatase assay.
References
Application Notes and Protocols for 3-O-Methylfluorescein Phosphate (3-OMFP) Assay in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-O-methylfluorescein phosphate (B84403) (3-OMFP) assay is a sensitive and continuous fluorogenic method used to measure the activity of various phosphatases. This assay is particularly valuable in drug discovery for screening potential phosphatase inhibitors.[1][2] The principle of the assay is based on the enzymatic dephosphorylation of the non-fluorescent 3-OMFP substrate into the highly fluorescent product, 3-O-methylfluorescein (3-OMF).[2] The resulting fluorescence is directly proportional to the phosphatase activity. This document provides detailed protocols for utilizing the 3-OMFP assay in cell lysates, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Principle of the 3-OMFP Assay
The assay relies on the enzymatic hydrolysis of 3-O-methylfluorescein phosphate by a phosphatase. This reaction cleaves the phosphate group from the 3-OMFP molecule, yielding 3-O-methylfluorescein, which exhibits strong fluorescence upon excitation. The increase in fluorescence intensity over time is a direct measure of the enzyme's activity. The reaction can be monitored in real-time using a fluorescence plate reader.
Featured Application: PTP1B Phosphatase Activity in Insulin (B600854) Signaling
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[3][4] It dephosphorylates the insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake.[3][5] Dysregulation of PTP1B is implicated in type 2 diabetes and obesity, making it a significant therapeutic target.[4][5] The 3-OMFP assay can be effectively employed to screen for PTP1B inhibitors in cell lysates.
Below is a diagram illustrating the role of PTP1B in the insulin signaling pathway.
Experimental Protocols
Preparation of Cell Lysates for Phosphatase Assay
This protocol describes the preparation of cell lysates suitable for measuring endogenous phosphatase activity.
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other suitable non-ionic detergent). It is critical to use a degassed buffer for this assay.[1]
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (optional, for negative controls)
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Cell Culture: Grow cells to 80-90% confluency in appropriate culture vessels.
-
Cell Harvest:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold Lysis Buffer containing Protease Inhibitor Cocktail to the cells. (e.g., 1 mL per 10 cm dish).
-
For adherent cells, scrape the cells off the plate and transfer the suspension to a pre-chilled microcentrifuge tube.
-
For suspension cells, resuspend the cell pellet in the Lysis Buffer.
-
-
Incubation: Incubate the cell suspension on ice for 30 minutes, with occasional vortexing.
-
Sonication (Optional): To ensure complete lysis and shear DNA, sonicate the lysate on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is the cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay.
-
Storage: Use the lysate immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
This compound (3-OMFP) Phosphatase Assay Protocol
This protocol outlines the procedure for measuring phosphatase activity in cell lysates using 3-OMFP.
Materials:
-
Cell lysate (prepared as described above)
-
Assay Buffer: 30 mM Tris-HCl (pH 7.0), 75 mM NaCl, 1 mM EDTA, 0.1 mM DTT, and 0.33% BSA.[2]
-
This compound (3-OMFP) stock solution (e.g., 10 mM in DMSO)
-
Phosphatase inhibitor (for inhibitor screening, e.g., sodium orthovanadate for PTPs)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with excitation at ~485 nm and emission at ~525 nm.[7]
Procedure:
-
Prepare Reagents:
-
Dilute the cell lysate to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but a starting point is 10-50 µg of total protein per well.
-
Prepare a working solution of 3-OMFP by diluting the stock solution in Assay Buffer. A final concentration of 10 µM is often used.[2]
-
If screening inhibitors, prepare a serial dilution of the inhibitor in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in the order listed:
-
Assay Buffer (to bring the final volume to 100 µL)
-
Inhibitor or vehicle control (e.g., 10 µL)
-
Diluted cell lysate (e.g., 40 µL)
-
-
Include the following controls:
-
No-Enzyme Control: Assay Buffer without cell lysate to measure background fluorescence.
-
Positive Control: Cell lysate known to have high phosphatase activity or a purified phosphatase.
-
Negative Control (for inhibitor screening): Cell lysate with a known potent inhibitor.
-
-
-
Pre-incubation: Pre-incubate the plate at room temperature or 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the 3-OMFP working solution (e.g., 50 µL) to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) or at a single endpoint after a fixed incubation time (e.g., 30 minutes).
Experimental Workflow Diagram
Data Presentation and Analysis
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Determination of Optimal Cell Lysate Concentration
| Lysate Protein (µ g/well ) | Initial Rate (RFU/min) |
| 0 | 5.2 ± 0.8 |
| 10 | 25.6 ± 2.1 |
| 20 | 51.3 ± 3.5 |
| 40 | 98.7 ± 5.2 |
| 80 | 115.4 ± 6.8 |
RFU = Relative Fluorescence Units. Data are presented as mean ± standard deviation.
Table 2: Inhibition of PTP1B Activity in Cell Lysates by a Test Compound
| Inhibitor Conc. (µM) | Phosphatase Activity (% of Control) |
| 0 (Vehicle) | 100 ± 5.6 |
| 0.1 | 92.1 ± 4.8 |
| 1 | 75.4 ± 3.9 |
| 10 | 51.2 ± 2.5 |
| 50 | 23.8 ± 1.9 |
| 100 | 10.5 ± 1.1 |
Data are presented as mean ± standard deviation. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Troubleshooting
-
High Background Fluorescence:
-
Check the purity of the 3-OMFP substrate.
-
Ensure the assay buffer is free of contaminating phosphatases.
-
Use high-quality black microplates to minimize light scatter.
-
-
Low Signal:
-
Increase the amount of cell lysate per well.
-
Optimize the assay pH for the specific phosphatase of interest. PTPs, for example, are typically most active at a pH between 5.5 and 6.[7]
-
Increase the incubation time.
-
-
High Well-to-Well Variability:
-
Ensure accurate and consistent pipetting.
-
Mix the plate thoroughly after adding reagents.
-
Check for and eliminate air bubbles in the wells.
-
Conclusion
The this compound assay is a robust and sensitive method for measuring phosphatase activity in cell lysates. Its continuous and fluorogenic nature makes it well-suited for high-throughput screening of potential phosphatase inhibitors. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can effectively utilize this assay to advance their studies in signal transduction and drug discovery.
References
- 1. Regulation of PTP1B activation through disruption of redox-complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PTP1B mediates the inhibitory effect of MFGE8 on insulin signaling through the β5 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTP1B and TCPTP--nonredundant phosphatases in insulin signaling and glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencellonline.com [sciencellonline.com]
- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Na+/K+-ATPase Activity Using 3-O-methylfluorescein phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium-Potassium Adenosine Triphosphatase (Na+/K+-ATPase), also known as the sodium pump, is a vital transmembrane protein found in all animal cells. It actively transports sodium (Na+) and potassium (K+) ions across the cell membrane against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. The enzymatic activity of Na+/K+-ATPase is a key target for drug discovery, particularly for cardiovascular diseases.
3-O-methylfluorescein phosphate (B84403) (3-OMFP) is a sensitive fluorogenic substrate for measuring the K+-dependent phosphatase activity of Na+/K+-ATPase. The enzymatic hydrolysis of the non-fluorescent 3-OMFP yields the highly fluorescent product 3-O-methylfluorescein (3-OMF), providing a continuous and highly sensitive method to monitor enzyme activity. This assay is particularly advantageous for high-throughput screening (HTS) of potential Na+/K+-ATPase inhibitors.
Principle of the Assay
The Na+/K+-ATPase catalyzes the hydrolysis of ATP in a series of conformational changes. The K+-dependent phosphatase activity, a partial reaction of the overall ATPase cycle, can be measured using artificial substrates like p-nitrophenyl phosphate (pNPP) or, more sensitively, 3-OMFP. The enzyme cleaves the phosphate group from 3-OMFP, releasing the fluorescent molecule 3-O-methylfluorescein. The rate of increase in fluorescence is directly proportional to the Na+/K+-ATPase activity.
Advantages of 3-O-methylfluorescein phosphate
Compared to the commonly used chromogenic substrate p-nitrophenyl phosphate (pNPP), 3-OMFP offers several advantages:
-
Higher Sensitivity: The fluorometric assay using 3-OMFP is reported to be an order of magnitude more sensitive than the colorimetric pNPP assay.[1]
-
Favorable Kinetics: 3-OMFP exhibits a significantly lower Michaelis constant (Km) and a higher maximal velocity (Vmax) compared to pNPP, indicating a higher affinity of the enzyme for 3-OMFP and a faster turnover rate.[2]
-
Continuous Monitoring: The fluorescent signal can be monitored in real-time, allowing for kinetic studies.
-
Suitability for HTS: The high sensitivity and microplate compatibility of the 3-OMFP assay make it ideal for high-throughput screening of Na+/K+-ATPase inhibitors.
Quantitative Data
The following tables summarize the key quantitative parameters for the use of this compound in studying Na+/K+-ATPase activity.
Table 1: Kinetic Parameters of Na+/K+-ATPase Substrates
| Substrate | Km (Michaelis constant) | Vmax (Maximal velocity) | Reference |
| This compound (3-OMFP) | ~10 µM | ~2 times greater than pNPP | [2] |
| p-nitrophenyl phosphate (pNPP) | ~1 mM | - | [2] |
| ATP (for overall ATPase activity) | 0.479 ± 0.020 mM | - | [3] |
Table 2: Fluorescence Properties of 3-O-methylfluorescein (3-OMF)
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~485 nm | [4] |
| Emission Wavelength (λem) | ~525 nm | [4] |
| Optimal pH for Fluorescence | 7.5 - 8.5 | [4] |
Experimental Protocols
Protocol 1: Standard Assay for Na+/K+-ATPase Activity
This protocol is designed for the routine measurement of Na+/K+-ATPase activity in purified enzyme preparations or membrane fractions using a fluorescence plate reader.
Materials:
-
Purified Na+/K+-ATPase or membrane preparation
-
This compound (3-OMFP) stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM KCl, 5 mM MgCl2
-
Control Buffer: Assay Buffer without KCl
-
Ouabain (B1677812) stock solution (e.g., 10 mM in water or DMSO) - a specific inhibitor of Na+/K+-ATPase
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare working solutions of 3-OMFP and ouabain by diluting the stock solutions in Assay Buffer. The final concentration of 3-OMFP in the assay is typically in the range of 10-100 µM. The final concentration of ouabain should be sufficient to completely inhibit the enzyme (e.g., 1 mM).
-
Set up the Assay Plate:
-
Total Activity Wells: Add 50 µL of Assay Buffer to each well.
-
Ouabain-Insensitive Activity Wells (Control): Add 50 µL of Assay Buffer containing ouabain to each well.
-
No Enzyme Control Wells (Blank): Add 50 µL of Assay Buffer to each well.
-
-
Add Enzyme: Add 25 µL of the diluted enzyme preparation to the "Total Activity" and "Ouabain-Insensitive Activity" wells. Add 25 µL of buffer to the "No Enzyme Control" wells.
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the enzyme and inhibitors to equilibrate.
-
Initiate the Reaction: Add 25 µL of the 3-OMFP working solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. Record the fluorescence every 1-2 minutes for a period of 15-30 minutes.
-
Calculate Na+/K+-ATPase Activity:
-
Determine the rate of fluorescence increase (slope) for each well.
-
Calculate the ouabain-sensitive activity by subtracting the rate of the "Ouabain-Insensitive Activity" wells from the rate of the "Total Activity" wells.
-
The specific activity can be calculated by normalizing the ouabain-sensitive activity to the amount of protein used in the assay.
-
Protocol 2: High-Throughput Screening (HTS) of Na+/K+-ATPase Inhibitors
This protocol is adapted for screening large compound libraries for potential inhibitors of Na+/K+-ATPase.
Materials:
-
Same as Protocol 1
-
Compound library dissolved in DMSO
-
384-well black microplates, low volume
Procedure:
-
Prepare Reagents: Prepare Assay Buffer and 3-OMFP working solution as described in Protocol 1.
-
Compound Plating: Dispense a small volume (e.g., 0.5 µL) of each test compound from the library into the wells of a 384-well plate. Also include wells with a known inhibitor (e.g., ouabain) as a positive control and wells with only DMSO as a negative control.
-
Add Enzyme: Add 25 µL of the diluted enzyme preparation in Assay Buffer to all wells containing compounds, positive controls, and negative controls.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Initiate the Reaction: Add 25 µL of the 3-OMFP working solution to all wells.
-
Measure Fluorescence: Incubate the plate at 37°C for a fixed time point (e.g., 30 minutes). After incubation, measure the end-point fluorescence at λex = ~485 nm and λem = ~525 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
-
Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC50 values.
-
Visualizations
Signaling Pathway of Na+/K+-ATPase Activity Measurement
Caption: Enzymatic conversion of 3-OMFP and fluorescence detection.
Experimental Workflow for Na+/K+-ATPase Inhibition Assay
Caption: High-throughput screening workflow for Na+/K+-ATPase inhibitors.
Logical Relationship of Assay Components
Caption: Key components and controls for a robust Na+/K+-ATPase assay.
References
- 1. A fluorometric assay for the potassium-dependent phosphatase activity of the (Na+ + K+)-adenosine triphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of this compound hydrolysis by the (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 3-O-Methylfluorescein | 65144-30-1 [smolecule.com]
Adapting the 3-O-Methylfluorescein Phosphate (3-OMFP) Assay for High-Throughput Screening in Microplate Readers
Application Note
Introduction
The reversible phosphorylation of proteins is a fundamental cellular signaling mechanism, regulated by the opposing activities of protein kinases and phosphatases. Protein tyrosine phosphatases (PTPs) are a diverse family of enzymes that catalyze the dephosphorylation of tyrosine residues on their substrates, playing critical roles in a myriad of cellular processes.[1] Dysregulation of PTP activity has been implicated in numerous human diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.[2] The development of robust and high-throughput screening (HTS) assays is crucial for the discovery of novel PTP inhibitors.
The 3-O-methylfluorescein phosphate (B84403) (3-OMFP) assay is a sensitive and continuous fluorescence-based method for measuring the activity of PTPs and other phosphatases.[3] This assay utilizes the fluorogenic substrate 3-OMFP, which is essentially non-fluorescent. In the presence of a phosphatase, 3-OMFP is hydrolyzed to the highly fluorescent product 3-O-methylfluorescein (3-OMF).[4] The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity. This application note provides a detailed protocol for adapting the 3-OMFP assay for use in a microplate format, enabling efficient screening of PTP inhibitors and characterization of enzyme kinetics.
Principle of the Assay
The enzymatic dephosphorylation of 3-OMFP by a protein tyrosine phosphatase results in the production of the fluorescent compound 3-O-methylfluorescein. The reaction can be monitored in real-time by measuring the increase in fluorescence at an emission wavelength of approximately 515-535 nm with an excitation wavelength of around 480-488 nm.[4][5]
Advantages of the Microplate Format
Adapting the 3-OMFP assay to a microplate format offers several significant advantages for researchers in academia and the pharmaceutical industry:
-
High-Throughput Screening (HTS): The 96-well or 384-well format allows for the simultaneous analysis of a large number of samples, making it ideal for screening compound libraries for potential inhibitors.[6][7][8]
-
Reduced Reagent Consumption: The smaller reaction volumes required in microplates significantly reduce the consumption of expensive reagents such as the purified enzyme and substrate.
-
Increased Efficiency: The use of multi-channel pipettes and automated liquid handling systems can streamline the experimental workflow, saving time and reducing the potential for human error.[7]
-
Kinetic Measurements: Microplate readers equipped with kinetic reading capabilities allow for the continuous monitoring of the reaction, providing valuable data on enzyme kinetics and inhibitor mechanisms.[3]
Data Presentation
The quantitative data generated from the microplate-based 3-OMFP assay can be effectively summarized in tables for clear comparison and analysis.
Table 1: Determination of Optimal Enzyme Concentration
| Enzyme Concentration (nM) | Initial Rate (RFU/min) |
| 0 | 5 |
| 1.25 | 50 |
| 2.5 | 100 |
| 5.0 | 200 |
| 10.0 | 400 |
Table 2: Michaelis-Menten Kinetics of a PTP with 3-OMFP
| 3-OMFP Concentration (µM) | Initial Velocity (RFU/min) |
| 1 | 50 |
| 2 | 90 |
| 5 | 180 |
| 10 | 280 |
| 20 | 400 |
| 50 | 550 |
| 100 | 600 |
Table 3: IC50 Determination for a PTP Inhibitor
| Inhibitor Concentration (µM) | % Inhibition |
| 0.01 | 5 |
| 0.1 | 20 |
| 1 | 48 |
| 10 | 85 |
| 100 | 98 |
Experimental Protocols
Materials and Reagents
-
Purified Protein Tyrosine Phosphatase (e.g., PTP1B)
-
3-O-Methylfluorescein Phosphate (3-OMFP) substrate
-
Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, containing 0.005% Tween-20 and 2.5 mM DTT)[8]
-
Known PTP inhibitor (e.g., sodium orthovanadate) for positive control
-
DMSO for compound dilution
-
Black, flat-bottom 96-well or 384-well microplates[9]
-
Fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm[10][11]
Protocol 1: Determination of Optimal Enzyme Concentration
This protocol aims to determine the concentration of the PTP that yields a linear reaction rate over a desired time period.
-
Prepare a series of dilutions of the PTP enzyme in assay buffer. The final concentrations should typically range from 0 to 10 nM.[3]
-
Add 50 µL of each enzyme dilution to triplicate wells of a black 96-well microplate.
-
Prepare a 2X working solution of 3-OMFP in assay buffer (e.g., 50 µM for a final concentration of 25 µM).[8]
-
Initiate the reaction by adding 50 µL of the 2X 3-OMFP solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Measure the fluorescence intensity every minute for 30-60 minutes using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Plot the relative fluorescence units (RFU) against time for each enzyme concentration.
-
Determine the initial reaction rates (V₀) from the linear portion of the curves.
-
Select an enzyme concentration that provides a robust and linear signal for subsequent experiments. A PTP1B concentration of 2.5 nM has been shown to be suitable.[3]
Protocol 2: Michaelis-Menten Kinetics
This protocol is used to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the PTP for the 3-OMFP substrate.
-
Prepare a series of dilutions of 3-OMFP in assay buffer. The concentrations should span a range above and below the expected Km value.
-
Add 50 µL of each 3-OMFP dilution to triplicate wells of a black 96-well microplate.
-
Prepare a 2X working solution of the PTP at the optimal concentration determined in Protocol 1.
-
Initiate the reaction by adding 50 µL of the 2X PTP solution to each well.
-
Measure the initial reaction rates as described in Protocol 1.
-
Plot the initial velocity (V₀) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Protocol 3: Inhibitor Screening and IC50 Determination
This protocol describes the screening of potential inhibitors and the determination of their half-maximal inhibitory concentration (IC50).
-
Prepare a serial dilution of the test compounds and a known inhibitor (positive control) in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to avoid effects on enzyme activity.[8]
-
Add 25 µL of each compound dilution to triplicate wells of a black 96-well microplate. Include wells with assay buffer and DMSO as negative controls.
-
Add 25 µL of a 4X working solution of the PTP at the optimal concentration to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Prepare a 2X working solution of 3-OMFP at a concentration close to its Km value.
-
Initiate the reaction by adding 50 µL of the 2X 3-OMFP solution to each well.
-
Measure the initial reaction rates as described in Protocol 1.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip [mdpi.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Use of a 96-well microplate reader for measuring routine enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Microplate reader operating procedure [protocols.io]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 3-O-methylfluorescein phosphate (3-OMFP) in Droplet-Based Microfluidic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Droplet-based microfluidics has emerged as a powerful high-throughput screening (HTS) platform, enabling the miniaturization of assays into picoliter to nanoliter volume droplets.[1][2][3][4] This technology offers significant advantages, including reduced reagent consumption, faster reaction times, and the ability to perform millions of individual assays.[1][5][6][7] A key component of many droplet-based assays is the use of fluorogenic substrates that allow for sensitive and real-time detection of enzymatic activity. 3-O-methylfluorescein phosphate (B84403) (3-OMFP) is a versatile and widely used fluorogenic substrate for the detection of phosphatase activity.[8][9][10] This document provides detailed application notes and protocols for the use of 3-OMFP in droplet-based microfluidic assays, with a focus on phosphatase activity and inhibitor screening.
Principle of the 3-OMFP Assay
The 3-OMFP assay is based on the enzymatic hydrolysis of the non-fluorescent 3-OMFP substrate by a phosphatase. This reaction releases the highly fluorescent product, 3-O-methylfluorescein (3-OMF), which can be detected by fluorescence spectroscopy. The increase in fluorescence intensity is directly proportional to the enzymatic activity.[8]
The enzymatic reaction is as follows:
3-O-methylfluorescein phosphate (non-fluorescent) + H₂O --(Phosphatase)--> 3-O-methylfluorescein (fluorescent) + Phosphate
Applications
The primary application of 3-OMFP in droplet-based microfluidics is for the high-throughput screening and characterization of phosphatases and their inhibitors.[8][9][11] This is particularly relevant in drug discovery, as phosphatases are attractive drug targets for a variety of diseases, including cancer, diabetes, and neurological disorders.[9][11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing 3-OMFP in phosphatase assays.
Table 1: Droplet-Based Phosphatase Activity Assay Parameters
| Parameter | Value | Reference |
| Droplet Volume | ~340.4 pL | [11] |
| Droplet Generation Frequency | ~40 Hz | [11] |
| Excitation Wavelength | 488 nm | [8] |
| Emission Wavelength | 515 nm | [8] |
| Incubation Time | 20 minutes | [8] |
| 3-OMFP Concentration | 10 µM | [8][9] |
| DUSP22 Concentration Range | 0 - 250 nM | [8][9] |
Table 2: Droplet-Based Phosphatase Inhibition Assay Parameters
| Parameter | Value | Reference |
| Inhibitor | Ethyl-3,4-dephostatin | [8][9][11] |
| DUSP22 Concentration | 100 nM | [8][9] |
| 3-OMFP Concentration | 10 µM | [8][9] |
| Inhibitor Concentration Range | 0.39 - 12.5 µM | [8][9] |
| Incubation Time | 20 minutes | [8] |
| Calculated IC50 | 5.79 ± 1.09 μM | [9][11] |
Experimental Protocols
Protocol 1: Droplet-Based Phosphatase Activity Assay (dPAA)
This protocol describes the procedure for measuring phosphatase activity using 3-OMFP in a droplet-based microfluidic system.
Materials:
-
Phosphatase enzyme (e.g., DUSP22)
-
This compound (3-OMFP)
-
Assay Buffer: 30 mM Tris-HCl (pH 7.0), 1 mM EDTA, 0.1 mM DTT, 75 mM NaCl, 0.33% BSA[8]
-
Microfluidic device with droplet generation capabilities
-
Syringe pumps
-
Fluorinated oil with surfactant
-
Fluorescence microscope with appropriate filters (Excitation: 488 nm, Emission: 515 nm)[8]
-
Image analysis software
Procedure:
-
Prepare Enzyme Solutions: Prepare a series of dilutions of the phosphatase enzyme (e.g., DUSP22, 0 to 250 nM) in the assay buffer.[8][9]
-
Prepare Substrate Solution: Prepare a working solution of 3-OMFP at a final concentration of 10 µM in the assay buffer.[8][9]
-
Initiate Reaction: Mix the enzyme solutions with the 3-OMFP substrate solution.
-
Incubate: Incubate the reaction mixture at room temperature for 20 minutes in the dark.[8]
-
Droplet Generation:
-
Load the aqueous reaction mixture into one syringe and the fluorinated oil with surfactant into another syringe.
-
Connect the syringes to the microfluidic device.
-
Set the flow rates of the aqueous and oil phases to generate droplets of the desired size and frequency (e.g., ~40 Hz for ~340.4 pL droplets).[11]
-
-
Fluorescence Detection:
-
Position the microfluidic chip on the fluorescence microscope.
-
Excite the droplets at 488 nm and collect the emission at 515 nm.[8]
-
Acquire images or videos of the fluorescent droplets.
-
-
Data Analysis:
-
Use image analysis software to measure the fluorescence intensity of individual droplets.
-
Plot the mean fluorescence intensity against the enzyme concentration to generate an activity curve.
-
Protocol 2: Droplet-Based Phosphatase Inhibition Assay (dPIA)
This protocol details the screening of phosphatase inhibitors using the 3-OMFP assay in a droplet-based microfluidic setup.
Materials:
-
Phosphatase enzyme (e.g., DUSP22)
-
Phosphatase inhibitor (e.g., ethyl-3,4-dephostatin)
-
This compound (3-OMFP)
-
Assay Buffer: 30 mM Tris-HCl (pH 7.0), 1 mM EDTA, 0.1 mM DTT, 75 mM NaCl, 0.33% BSA[8]
-
Microfluidic device with droplet generation capabilities
-
Syringe pumps
-
Fluorinated oil with surfactant
-
Fluorescence microscope with appropriate filters (Excitation: 488 nm, Emission: 515 nm)[8]
-
Image analysis software
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the phosphatase enzyme (e.g., 100 nM DUSP22) in the assay buffer.[8][9]
-
Prepare a series of dilutions of the inhibitor (e.g., ethyl-3,4-dephostatin, 0.39 to 12.5 µM) in the assay buffer containing the enzyme.[8][9]
-
Prepare a working solution of 3-OMFP at a final concentration of 10 µM in the assay buffer.[8][9]
-
-
Initiate Reaction: Add the 3-OMFP solution to the enzyme/inhibitor mixtures.
-
Incubate: Incubate the reaction mixtures at room temperature for 20 minutes.[8]
-
Droplet Generation: Follow step 5 from Protocol 1.
-
Fluorescence Detection: Follow step 6 from Protocol 1.
-
Data Analysis:
-
Measure the fluorescence intensity of droplets for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Enzymatic conversion of 3-OMFP to fluorescent 3-OMF.
Caption: General workflow for a droplet-based microfluidic assay.
References
- 1. Droplet Microfluidics for High-Throughput Screening and Directed Evolution of Biomolecules [mdpi.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. wearecellix.com [wearecellix.com]
- 4. Droplet-based microfluidics - Wikipedia [en.wikipedia.org]
- 5. Hydrophilic/Omniphobic Droplet Arrays for High-throughput and Quantitative Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening by droplet microfluidics: perspective into key challenges and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip [mdpi.com]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Determination of Phosphatase Inhibitor Potency Using 3-O-Methylfluorescein Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reversible phosphorylation of proteins is a critical mechanism in cellular signaling, and its dysregulation is implicated in numerous diseases, including cancer, diabetes, and neurological disorders.[1] Protein phosphatases, the enzymes that catalyze the dephosphorylation of proteins, have emerged as promising therapeutic targets.[2][3] A key step in the discovery of novel phosphatase inhibitors is the accurate and efficient determination of their potency, typically expressed as the half-maximal inhibitory concentration (IC50). This document outlines the use of the fluorogenic substrate 3-O-methylfluorescein phosphate (B84403) (OMFP) for the sensitive and continuous monitoring of phosphatase activity, making it an ideal tool for high-throughput screening (HTS) of inhibitor libraries.[2][]
The OMFP assay is based on a simple principle: the non-fluorescent OMFP is hydrolyzed by a phosphatase to produce the highly fluorescent molecule 3-O-methylfluorescein (OMF).[] The resulting increase in fluorescence intensity is directly proportional to the phosphatase activity and can be monitored in real-time.[2] This method offers several advantages over traditional colorimetric or radioactive assays, including higher sensitivity, a wider dynamic range, and amenability to miniaturization for HTS in 384- or 1536-well formats.[2]
Principle of the Assay
The enzymatic reaction at the core of this application is the dephosphorylation of OMFP by a phosphatase. This process releases a phosphate group and the fluorescent product, OMF, which can be detected using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.[] In the presence of a phosphatase inhibitor, the rate of OMFP hydrolysis is reduced, leading to a decrease in the fluorescent signal. By measuring the fluorescence intensity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value of the compound.
Experimental Protocols
Materials and Reagents
-
3-O-Methylfluorescein Phosphate (OMFP): Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Sonication may be required to fully dissolve the compound.[1] Store aliquots at -20°C in the dark.[1]
-
Phosphatase Enzyme: The specific phosphatase of interest (e.g., PTP1B, SHP2, DUSP22). The optimal concentration should be determined empirically but is often in the low nanomolar range.[2][5]
-
Assay Buffer: A common buffer is 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 0.5 mM EDTA, and 0.01% Tween-20.[3][6]
-
Reducing Agent: Dithiothreitol (DTT) is often included to maintain the active state of tyrosine phosphatases. A 1 M stock solution can be prepared in water and stored at -20°C.[1] The final concentration in the assay is typically 1-5 mM.[3][]
-
Test Compounds (Inhibitors): Prepare a dilution series of the test compounds in DMSO.
-
Control Inhibitor: A known inhibitor for the target phosphatase (e.g., sodium orthovanadate for PTPs) should be used as a positive control.[1]
-
Microplates: Black, 96- or 384-well microplates are recommended to minimize background fluorescence.
Instrumentation
-
Fluorescence microplate reader with excitation and emission filters for ~485 nm and ~525 nm, respectively.[]
-
Multichannel pipettes or automated liquid handling systems for dispensing reagents.
Protocol for Determining Inhibitor IC50
-
Enzyme Titration (Assay Optimization):
-
Before screening inhibitors, determine the optimal enzyme concentration. This is the concentration that results in a linear reaction rate and does not deplete more than 10-15% of the substrate during the incubation period.[1]
-
Prepare a serial dilution of the phosphatase in assay buffer.
-
Add the enzyme dilutions to the microplate wells.
-
Initiate the reaction by adding OMFP at a concentration equal to its Michaelis-Menten constant (Km) for the specific phosphatase. If the Km is unknown, a concentration of 10-25 µM can be used as a starting point.[1][5]
-
Monitor the fluorescence intensity over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
-
Inhibitor Potency Determination (IC50):
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for screening is 20 µM.[1]
-
Dispense a small volume (e.g., 20 nL for a 4 µL final volume) of the diluted compounds and DMSO (for no-inhibitor controls) into the wells of a 384-well plate.[1]
-
Add the phosphatase enzyme at the pre-determined optimal concentration to all wells except the "no-enzyme" control wells.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the OMFP substrate solution.
-
Incubate the plate at room temperature for a fixed period (e.g., 20-60 minutes), protected from light.[5][7]
-
Measure the fluorescence intensity at Ex/Em = 485/525 nm.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percentage of inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor - Fluorescence_NoEnzyme) / (Fluorescence_NoInhibitor - Fluorescence_NoEnzyme))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation
The following table summarizes the IC50 values for a known phosphatase inhibitor determined using a fluorescence-based assay.
| Inhibitor | Target Phosphatase | IC50 (µM) | Assay Substrate |
| Ethyl-3,4-dephostatin | DUSP22 | 5.79 ± 1.09 | 3-OMFP |
Table 1: Example IC50 value for a phosphatase inhibitor determined using an OMFP-based assay.[5]
Visualizations
Signaling Pathway
Caption: A generic signaling pathway illustrating the role of protein kinases and phosphatases.
Experimental Workflow
Caption: Workflow for determining phosphatase inhibitor IC50 using the OMFP assay.
References
- 1. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip [mdpi.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting high background fluorescence in 3-O-methylfluorescein phosphate assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in the 3-O-methylfluorescein phosphate (B84403) (3-OMFP) assay.
Assay Principle
The 3-O-methylfluorescein phosphate (3-OMFP) assay is a continuous, fluorescence-based method used to measure the activity of various phosphatases. The substrate, 3-OMFP, is non-fluorescent. In the presence of a phosphatase, the phosphate group is cleaved, releasing the highly fluorescent product 3-O-methylfluorescein (3-OMF). The rate of increase in fluorescence is directly proportional to the phosphatase activity.
Caption: Enzymatic conversion of non-fluorescent 3-OMFP to fluorescent 3-OMF.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High background fluorescence can significantly impact the accuracy and sensitivity of the 3-OMFP assay. Below are common causes and solutions to troubleshoot this issue.
Q1: What are the primary sources of high background fluorescence in the 3-OMFP assay?
High background fluorescence can originate from several sources:
-
Substrate Instability: Spontaneous hydrolysis of 3-OMFP can occur, leading to the release of the fluorescent product 3-OMF independent of enzyme activity.[1][2]
-
Autofluorescence: Intrinsic fluorescence from the microplate, assay components (e.g., test compounds), or biological samples can contribute to the background signal.[3][4][5]
-
Contaminated Reagents: Impurities in buffers, water, or other reagents can be fluorescent.[3]
-
Light Leaks: Extraneous light entering the plate reader can elevate background readings.[3]
Q2: How can I determine the source of the high background in my assay?
A systematic approach with proper controls is essential.
Caption: A logical workflow for troubleshooting high background fluorescence.
By including the following controls, you can systematically identify the source of the high background:
-
Buffer/Plate Blank: A well containing only the assay buffer. This helps determine background from the buffer and the microplate itself.
-
No-Enzyme Control: Contains all assay components (buffer, substrate, and any test compounds) except the enzyme. A high signal here points to substrate instability or autofluorescence from other components.[6]
-
No-Substrate Control: Contains the enzyme and all other components except for the 3-OMFP substrate. This is crucial for identifying autofluorescence from the enzyme preparation, test compounds, or other sample components.
Q3: My no-enzyme control shows a high signal. What should I do?
A high signal in the no-enzyme control often indicates spontaneous hydrolysis of the 3-OMFP substrate.[2]
-
Prepare Substrate Fresh: 3-OMFP solutions can degrade over time. Prepare the substrate solution fresh for each experiment.[7]
-
Optimize pH: The fluorescence of fluorescein (B123965) derivatives is pH-dependent, with intensity decreasing in acidic conditions.[8] Ensure your assay buffer pH is stable and optimal for both enzyme activity and minimal substrate hydrolysis. PTPs generally have peak activities between pH 5.5 and 6.5.[6]
-
Check Storage Conditions: Store the 3-OMFP stock solution, typically dissolved in DMSO, in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
-
Temperature Control: Elevated temperatures can increase the rate of spontaneous hydrolysis.[1] Ensure your assay is performed at a consistent and controlled temperature.
Q4: The background is high even in the buffer/plate blank. How can I reduce this?
This suggests that the microplate or the assay buffer is the source of the background.
-
Use Appropriate Microplates: Switch to black-walled, clear-bottom microplates to reduce well-to-well crosstalk and background fluorescence from the plate itself.[3]
-
Check Reagent Purity: Use high-purity water and buffer components. Contaminants in these reagents can be a source of fluorescence.[3]
Q5: I suspect my test compounds are autofluorescent. How can I confirm and mitigate this?
Compound autofluorescence is a common issue in fluorescence-based screening assays.[5][9]
-
Pre-read the Plate: Measure the fluorescence of the plate containing the assay buffer and your test compounds before adding the 3-OMFP substrate. This will quantify the intrinsic fluorescence of your compounds.[5][9]
-
Use Red-Shifted Substrates: The 3-OMFP assay, with excitation around 485 nm and emission around 535 nm, is less prone to interference from autofluorescent compounds than assays that use substrates in the near-UV/blue spectral range (e.g., DiFMUP).[5][9]
-
Increase Product Signal: If compound interference is suspected, increasing the concentration of the fluorescent product by using a higher enzyme concentration or a longer reaction time (while remaining in the linear range) can improve the signal-to-background ratio.[5][9]
Quantitative Data Summary
The following table provides a summary of typical concentrations and conditions used in 3-OMFP assays for Protein Tyrosine Phosphatases (PTPs). Note that these should be optimized for each specific enzyme and experimental setup.
| Parameter | Recommended Range | Notes |
| 3-OMFP Concentration | Km value (typically low to mid µM) | Using the substrate at its Km is ideal for competitive inhibitor screening.[6] |
| Enzyme Concentration | 0.5 - 10 nM | Should be optimized to ensure the reaction remains in the linear range for the duration of the assay.[5][10] |
| DMSO Concentration | ≤ 1% | High concentrations of DMSO can affect enzyme stability and activity. 3-OMFP is often dissolved in DMSO.[5][9] |
| Detergent (e.g., Tween-20) | 0.005% - 0.01% | Recommended to stabilize the enzyme and reduce promiscuous, aggregate-based inhibition.[5][9] |
| Excitation Wavelength | ~485 nm | Optimal for 3-O-methylfluorescein.[5][] |
| Emission Wavelength | ~525-535 nm | Optimal for 3-O-methylfluorescein.[5][] |
Experimental Protocol: General 3-OMFP Phosphatase Assay
This protocol provides a general workflow for a 3-OMFP assay in a 384-well format. Optimization is required for specific enzymes and conditions.
Materials:
-
This compound (3-OMFP)
-
Purified phosphatase enzyme
-
Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 150 mM NaCl, 1 mM DTT, 0.005% Tween-20)[6]
-
DMSO (for dissolving substrate and compounds)
-
Black, clear-bottom 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of 3-OMFP in DMSO. Sonicate if necessary to fully dissolve.[6] Store in aliquots at -20°C.
-
Prepare the assay buffer and store on ice.
-
Prepare the enzyme solution at the desired concentration (e.g., 1.25x the final concentration) in cold assay buffer. Keep on ice.[5]
-
Prepare test compounds or controls in DMSO.
-
-
Assay Plate Setup:
-
Dispense a small volume (e.g., 250 nL) of test compounds in DMSO or DMSO alone into the wells of the 384-well plate.[5]
-
Add the enzyme solution to all wells except the "No-Enzyme" controls. Add an equivalent volume of assay buffer to the "No-Enzyme" wells.
-
Optional (for autofluorescence check): Pre-read the plate at 485 nm excitation and 535 nm emission.
-
-
Initiate the Reaction:
-
Prepare the substrate solution by diluting the 3-OMFP stock in assay buffer to the desired final concentration (e.g., 5x the final concentration).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Briefly mix the plate on a plate shaker.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the desired temperature.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) in kinetic mode, taking readings every minute for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the "No-Enzyme" control from all other wells to correct for spontaneous substrate hydrolysis.
-
Determine the percent inhibition for wells with test compounds relative to the DMSO-only controls.
-
References
- 1. Studies on the stability of 3-O-methyl fluorescein phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 4. biotium.com [biotium.com]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do I reduce high background in my FISH assay? [ogt.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. bio-protocol.org [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 3-O-Methylfluorescein Phosphate (3-OMFP) for Enzyme Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of 3-O-methylfluorescein phosphate (B84403) (3-OMFP) for robust and reliable enzyme activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 3-OMFP to use in my enzyme assay?
A1: The optimal 3-OMFP concentration is enzyme-dependent and should be determined empirically. For screening competitive inhibitors, a concentration equal to the Michaelis-Menten constant (Kₘ) is generally recommended.[1] For other applications, such as determining maximum enzyme velocity (Vₘₐₓ), a saturating concentration (typically 5-10 times the Kₘ) is used.[2] It is crucial to perform a substrate titration experiment to determine the Kₘ for your specific enzyme under your assay conditions.
Q2: How do I determine the Kₘ for 3-OMFP with my enzyme?
A2: To determine the Kₘ, you must measure the initial reaction velocity at various 3-OMFP concentrations while keeping the enzyme concentration constant and low enough to ensure linear reaction rates.[1][3] The resulting data (velocity vs. substrate concentration) can be fitted to the Michaelis-Menten equation using a non-linear regression analysis software like GraphPad Prism to calculate the Kₘ value.[1][3]
Q3: My 3-OMFP won't dissolve properly in the aqueous assay buffer. What should I do?
A3: 3-O-methylfluorescein phosphate has limited aqueous solubility. It is standard practice to first dissolve it in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM) before diluting it into the final aqueous assay buffer.[1][3] Be mindful that the final DMSO concentration in the assay should typically be kept below 5% as it can inhibit some enzymes.[1][3][4]
Q4: What is the first step in optimizing a 3-OMFP based assay?
A4: The first step is to determine a suitable enzyme concentration. This is achieved by testing a serial dilution of the enzyme at a fixed, non-limiting concentration of 3-OMFP (e.g., 100 µM).[1] The ideal enzyme concentration is one that results in a linear reaction rate over the desired assay time and does not consume more than 10-15% of the substrate, ensuring the reaction remains at initial velocity conditions.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles. 2. Suboptimal Concentrations: Enzyme or 3-OMFP concentration is too low. 3. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition. 4. Expired/Degraded Reagents: 3-OMFP or other reagents may have degraded. | 1. Verify Enzyme Activity: Run a positive control with a known substrate. Ensure proper enzyme storage on ice during experiments.[1][5] 2. Optimize Concentrations: Perform enzyme and substrate titration experiments as described in the protocols below.[5] 3. Optimize Conditions: Test a range of pH and buffer conditions. Ensure the assay is run at the enzyme's optimal temperature.[4] 4. Use Fresh Reagents: Prepare fresh 3-OMFP stock solutions and assay buffers.[5] |
| High Background Signal | 1. Substrate Instability/Autohydrolysis: 3-OMFP may be hydrolyzing spontaneously in the assay buffer.[6] 2. Contaminated Reagents: Buffers or enzyme stocks may be contaminated with a phosphatase. 3. Compound Interference: Test compounds may be fluorescent at the assay wavelengths. | 1. Run a No-Enzyme Control: Measure the signal of the assay buffer with 3-OMFP but without the enzyme. If high, test buffer components for their effect on hydrolysis.[1][5] 2. Use High-Purity Reagents: Prepare fresh buffers with high-purity water and reagents.[5] 3. Check for Interference: Screen test compounds for intrinsic fluorescence by running them in the assay buffer without the enzyme.[3] |
| Non-Linear Reaction Rate | 1. Substrate Depletion: Enzyme concentration is too high, consuming more than 10-15% of the 3-OMFP during the measurement period.[1] 2. Enzyme Instability: The enzyme is losing activity over the course of the assay. 3. Substrate Inhibition: The concentration of 3-OMFP is excessively high, leading to inhibition.[2] | 1. Reduce Enzyme Concentration: Re-run the enzyme titration experiment and select a lower concentration that provides a linear rate.[1][3] 2. Add Stabilizing Agents: Include agents like BSA or Tween-20 (e.g., 0.005%) in the buffer to help stabilize the enzyme.[1] 3. Perform Substrate Titration: Check for inhibition at high 3-OMFP concentrations during the Kₘ determination experiment.[2] |
| High Well-to-Well Variability | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Incomplete Mixing: Reagents not mixed thoroughly in the wells. 3. Temperature Gradients: Uneven temperature across the microplate. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. Prepare a master mix of reagents to minimize pipetting steps.[7] 2. Ensure Proper Mixing: Gently mix the plate after adding reagents, for example, by briefly spinning it down (e.g., 15s at 223 x g).[1] 3. Equilibrate Plate: Allow the plate and reagents to reach the reaction temperature before starting the assay. |
Quantitative Data Summary
The following tables provide example concentrations and parameters for assays involving phosphatases like Protein Tyrosine Phosphatases (PTPs). These values should be used as a starting point for optimization.
Table 1: Example Reagent Concentrations for PTP Assays
| Component | Typical Final Concentration | Reference |
|---|---|---|
| Enzyme (e.g., STEP, PTP1B) | 0.5 nM - 5 nM | [1][3] |
| 3-OMFP | Kₘ value (often low to mid µM range) | [1][3] |
| Buffer (e.g., Bis-Tris) | 50 mM, pH 6.0 | [1] |
| Dithiothreitol (DTT) | 2.5 mM | [1] |
| Tween-20 | 0.005% | [1] |
| DMSO | < 5% |[1] |
Table 2: Key Assay Optimization Parameters
| Parameter | Definition | Target Value / Goal | Reference |
|---|---|---|---|
| Kₘ | Michaelis-Menten Constant: Substrate concentration at ½ Vₘₐₓ. | Determine empirically for your enzyme. | [1] |
| Substrate Depletion | Percentage of substrate consumed during the reaction. | < 10-15% | [1] |
| Signal-to-Background (S/B) | (Mean Signal) / (Mean Background) | > 10 | [1][3] |
| Z'-factor | A statistical measure of assay quality. | > 0.5 for excellent assay quality. |[1] |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
This protocol aims to find an enzyme concentration that yields a robust and linear signal over time.
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Bis-Tris (pH 6.0), 2.5 mM DTT, 0.005% Tween-20.
-
3-OMFP Substrate Solution: Prepare a solution of 3-OMFP in Assay Buffer at a fixed, saturating concentration (e.g., 100 µM).[1]
-
Enzyme Intermediate Stock: Prepare a high-concentration stock of your enzyme in ice-cold Assay Buffer.
-
-
Create Enzyme Serial Dilution:
-
Perform a serial dilution of the enzyme stock in Assay Buffer to create a range of working concentrations. For a PTP, this might range from 0.1 nM to 10 nM final concentration.[3]
-
-
Set Up the Assay Plate (384-well format):
-
No-Enzyme Control: Add Assay Buffer to designated wells.
-
Enzyme Wells: Add the different enzyme dilutions to their respective wells.
-
Initiate Reaction: Start the reaction by adding the 3-OMFP Substrate Solution to all wells.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate wavelengths for 3-O-methylfluorescein (Excitation ~485 nm, Emission ~525 nm).
-
-
Analyze Data:
-
Plot fluorescence intensity versus time for each enzyme concentration.
-
Identify the concentration range that produces a linear increase in signal (R² > 0.98) and a good signal-to-background ratio (>10) within the desired assay timeframe.[3] Choose a concentration from the lower end of this linear range for subsequent experiments.
-
Protocol 2: Determining the Kₘ of 3-OMFP
This protocol determines the affinity of the enzyme for 3-OMFP, which is critical for selecting the optimal substrate concentration.
-
Prepare Reagents:
-
Assay Buffer and Enzyme Solution: Prepare the Assay Buffer as above. Prepare the enzyme at the optimal concentration determined in Protocol 1.
-
3-OMFP Serial Dilution: Prepare a 1:1 serial dilution of 3-OMFP in Assay Buffer. The concentration range should span from approximately 0.1x to 10x the expected Kₘ value.[1] For many PTPs, Kₘ values are in the low to mid-micromolar range, so a range from 0.5 µM to 200 µM might be appropriate.[3]
-
-
Set Up the Assay Plate:
-
Background Wells: Add the different 3-OMFP dilutions to control wells but add only Assay Buffer (no enzyme).
-
Reaction Wells: Add the same 3-OMFP dilutions to the reaction wells.
-
Initiate Reaction: Start the reaction by adding the optimized enzyme concentration to the reaction wells.
-
-
Measure and Calculate Initial Velocity (V₀):
-
Measure the fluorescence kinetically as described previously.
-
For each 3-OMFP concentration, determine the initial reaction rate (V₀) from the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the rate from the corresponding no-enzyme background wells.
-
-
Determine Kₘ:
-
Plot the initial velocity (V₀) against the 3-OMFP concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation: V = (Vₘₐₓ * [S]) / (Kₘ + [S]).[3]
-
The software will calculate the Kₘ and Vₘₐₓ values. The optimal 3-OMFP concentration for inhibitor screening is typically equal to this calculated Kₘ.
-
Visualizations
Caption: Workflow for optimizing enzyme and 3-OMFP concentrations.
Caption: Troubleshooting flowchart for common 3-OMFP assay issues.
References
- 1. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of this compound hydrolysis by the (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
Technical Support Center: 3-O-Methylfluorescein Phosphate (3-OMFP) Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-O-methylfluorescein phosphate (B84403) (3-OMFP) as a fluorogenic substrate. The primary focus is on addressing common issues related to signal instability and photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is 3-O-methylfluorescein phosphate (3-OMFP) and how does it work?
A1: this compound is a fluorogenic substrate used to measure the activity of various phosphatases. By itself, 3-OMFP is non-fluorescent. In the presence of a phosphatase, the phosphate group is cleaved, releasing the highly fluorescent molecule 3-O-methylfluorescein (3-OMF). The increase in fluorescence intensity is directly proportional to the enzymatic activity.[] This substrate is valuable for studying enzyme kinetics, high-throughput screening of inhibitors, and as a continuous fluorescent marker for enzyme activity.[][2]
Q2: Why is the fluorescence signal of my 3-OMFP assay unstable?
A2: Signal instability in 3-OMFP assays can stem from several factors. The primary culprits are photobleaching of the fluorescent product (3-OMF) and the pH sensitivity of its fluorescence.[][4] Fluorescein (B123965), the core structure of the reporter molecule, is known to be susceptible to photodegradation upon prolonged exposure to light.[][5] Additionally, its fluorescence intensity is highly dependent on the pH of the solution, with fluorescence decreasing significantly in acidic environments.[][4]
Q3: What is photobleaching and how can I minimize it?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[6][7] To minimize photobleaching in your 3-OMFP assay, you should:
-
Reduce Exposure Time: Minimize the sample's exposure to the excitation light source.[6]
-
Lower Excitation Intensity: Use neutral density filters to reduce the intensity of the illumination source.[6]
-
Use Antifade Reagents: Incorporate commercially available antifade agents or antioxidants like ascorbic acid into your assay buffer.[][9]
-
Work in the Dark: Prepare and handle the fluorescent samples in low-light conditions.[4]
Q4: How does pH affect the signal from my 3-OMFP assay?
A4: The fluorescent product, 3-OMF, is a derivative of fluorescein, whose fluorescence is highly pH-sensitive. Fluorescein has a pKa of approximately 6.4 and exhibits maximal fluorescence in basic conditions (pH > 8).[][4] As the pH becomes more acidic, the fluorescence quantum yield dramatically decreases, leading to signal loss.[4] Therefore, it is crucial to maintain a stable and optimal pH for your assay buffer, typically in the range of 7.4 to 9.[10]
Q5: Can I use 3-OMFP for continuous monitoring of enzyme activity?
A5: Yes, 3-OMFP is well-suited for continuous, real-time monitoring of enzymatic reactions.[][2] The hydrolysis of 3-OMFP produces a fluorescent signal that can be tracked over time to determine reaction kinetics. However, for long-term experiments, it is essential to control for photobleaching to ensure the change in signal is due to enzymatic activity and not fluorophore degradation.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Incorrect Wavelength Settings | Verify that the excitation and emission wavelengths on your fluorometer or plate reader are set correctly for 3-O-methylfluorescein (a fluorescein derivative). Use an excitation maximum around 490 nm and an emission maximum around 515-520 nm. |
| Suboptimal Assay Buffer pH | Ensure the pH of your assay buffer is in the optimal range for fluorescein fluorescence (typically pH 7.4 - 9.0).[10] Acidic conditions will quench the fluorescence.[4] |
| Inactive Enzyme | Confirm the activity of your enzyme using a known positive control. Ensure proper storage and handling of the enzyme to prevent denaturation. |
| Degraded 3-OMFP Substrate | 3-OMFP solutions should be stored protected from light. Prepare fresh substrate solutions for each experiment to avoid degradation. |
| Incompatible Plate Type | For fluorescence measurements, use black microplates with clear bottoms to minimize background fluorescence and crosstalk.[11] |
Issue 2: Rapid Decrease in Fluorescence Signal (Signal Fading)
| Possible Cause | Recommended Solution |
| Photobleaching | This is a common issue with fluorescein-based dyes.[5] Reduce the intensity of the excitation light using neutral density filters, decrease the exposure time, and minimize the number of measurements.[6] |
| Precipitation of a Reagent | Visually inspect the wells for any precipitation. Ensure all assay components are fully dissolved in the buffer. |
| pH Shift During Reaction | If the enzymatic reaction produces acidic or basic byproducts, it could alter the buffer's pH and affect the fluorescence. Use a buffer with sufficient buffering capacity. |
| Quenching | Certain compounds in your sample or buffer may act as quenchers of fluorescence. If possible, run the assay in a simplified buffer to identify potential quenching agents. |
Data and Experimental Protocols
Photophysical Properties of Fluorescein
The dephosphorylated product of 3-OMFP, 3-O-methylfluorescein, has photophysical properties very similar to fluorescein. The following table summarizes key quantitative data for fluorescein.
| Property | Value | Reference |
| Maximum Excitation Wavelength | ~490-494 nm | |
| Maximum Emission Wavelength | ~515-521 nm | [][12] |
| Molar Extinction Coefficient (ε) | >75,000 M⁻¹cm⁻¹ | [] |
| Fluorescence Quantum Yield (Φf) | ~0.95 (in 0.1 M NaOH) | [4] |
| pKa | ~6.4 | [] |
General Protocol for a Phosphatase Assay using 3-OMFP
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular enzyme and experimental conditions.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer with a pH in the optimal range for both the enzyme activity and fluorescein fluorescence (e.g., 100 mM Tris-HCl, pH 8.0).
-
3-OMFP Stock Solution: Dissolve 3-OMFP in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light.
-
Enzyme Solution: Dilute the phosphatase enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
Standard Curve: Prepare a series of dilutions of 3-O-methylfluorescein in the assay buffer to create a standard curve for quantifying the product.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well of a black, clear-bottom 96-well plate.[11]
-
Add 25 µL of the enzyme solution (or buffer for the negative control) to the appropriate wells.
-
To initiate the reaction, add 25 µL of a working solution of 3-OMFP (diluted from the stock solution in assay buffer) to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Measurement:
-
Set the plate reader to the appropriate excitation (~490 nm) and emission (~515 nm) wavelengths.
-
For kinetic assays, take fluorescence readings at regular intervals (e.g., every 60 seconds) for a desired period.
-
For endpoint assays, incubate the plate at the optimal temperature for a fixed time, then stop the reaction (e.g., by adding a stop solution) and measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme) from all readings.
-
Use the standard curve to convert the fluorescence intensity values into the concentration of the product formed.
-
Calculate the enzyme activity based on the rate of product formation.
-
Visual Guides
Enzymatic Reaction of 3-OMFP
Caption: Enzymatic conversion of 3-OMFP to a fluorescent product.
Troubleshooting Workflow for Signal Instability
Caption: A logical workflow for troubleshooting signal instability.
Factors Affecting 3-OMF Fluorescence
Caption: Key factors that influence the fluorescence signal intensity.
References
- 2. This compound as a fluorescent substrate for plasma membrane Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. Buy 3-O-Methylfluorescein | 65144-30-1 [smolecule.com]
- 10. frontiersin.org [frontiersin.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. scbt.com [scbt.com]
interference from biological samples in 3-O-methylfluorescein phosphate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to interference from biological samples in 3-O-methylfluorescein phosphate (B84403) (3-OMFP) phosphatase assays.
Troubleshooting Guides
This section addresses common issues encountered during 3-OMFP assays with biological samples. Each problem is presented in a question-and-answer format with detailed solutions.
Question: Why is my background fluorescence signal excessively high?
High background fluorescence can mask the signal from your enzymatic reaction, leading to inaccurate results. Here are the common causes and solutions:
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Autofluorescence from Biological Sample | Biological samples like serum, plasma, and cell lysates contain endogenous fluorescent molecules (e.g., NADH, FAD, bilirubin (B190676), hemoglobin) that can interfere with the assay.[1][2] |
| 1. Include a "Sample Blank" Control: For each biological sample, prepare a well containing the sample and assay buffer but no 3-OMFP substrate. Subtract the fluorescence of this blank from your experimental wells. | |
| 2. Dilute the Sample: If the background is still high, try diluting your sample. This can reduce the concentration of interfering molecules. However, ensure the phosphatase activity remains within the detection limit of the assay. | |
| 3. Use a Red-Shifted Fluorophore: If autofluorescence is a persistent issue, consider an alternative assay with a fluorophore that excites and emits at longer wavelengths, moving away from the typical autofluorescence spectrum of biological molecules. | |
| Contaminated Reagents | Reagents, including the assay buffer or the 3-OMFP substrate itself, can become contaminated with fluorescent compounds. |
| 1. Prepare Fresh Reagents: Always use freshly prepared buffers and substrate solutions. | |
| 2. Check Water Source: Use high-purity, nuclease-free water to prepare all reagents. | |
| 3. Run a "No-Enzyme" Control: This control, containing all reaction components except the enzyme/sample, will help identify if the substrate or buffer is contributing to the high background. | |
| Non-enzymatic Hydrolysis of 3-OMFP | The 3-OMFP substrate can spontaneously hydrolyze, especially at non-optimal pH or temperature, leading to a high background signal. |
| 1. Optimize pH and Temperature: Ensure your assay buffer has the optimal pH for your phosphatase of interest and that the incubation temperature is appropriate. | |
| 2. Minimize Incubation Time: Use the shortest incubation time that provides a robust signal-to-background ratio. |
Question: Why is the fluorescence signal in my experimental wells lower than expected or absent?
Low or no signal can indicate a problem with the enzyme activity, the assay components, or interference from the sample.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inhibition of Phosphatase Activity | Components within the biological sample may inhibit the phosphatase you are trying to measure. |
| 1. Perform a Spike-and-Recovery Experiment: This experiment helps determine if the sample matrix is inhibiting the assay. A known amount of purified phosphatase is "spiked" into the biological sample and a control buffer. If the activity in the sample is significantly lower than in the control, inhibition is likely occurring.[3][4][5] | |
| 2. Dilute the Sample: Diluting the sample can reduce the concentration of inhibitors. | |
| 3. Sample Clean-up: Consider using a sample preparation method, such as dialysis or a desalting column, to remove potential inhibitors. | |
| Fluorescence Quenching | Components in your biological sample, such as hemoglobin, can absorb the excitation or emission light, leading to a reduced fluorescence signal (quenching).[1] |
| 1. Include a "Quenching Control": Prepare a well with your biological sample and a known amount of the fluorescent product, 3-O-methylfluorescein (3-OMF). Compare the fluorescence to a control well with 3-OMF in buffer alone. A lower signal in the sample well indicates quenching. | |
| 2. Sample Dilution: Diluting the sample can reduce the concentration of quenching agents. | |
| Inactive Enzyme | The phosphatase in your sample may be inactive due to improper storage, handling, or the presence of denaturing agents. |
| 1. Proper Sample Handling: Ensure samples are stored correctly (e.g., at -80°C) and avoid repeated freeze-thaw cycles. | |
| 2. Use a Positive Control: Always include a positive control with a known active phosphatase to ensure the assay is working correctly. | |
| Incorrect Assay Conditions | The assay buffer composition (e.g., pH, ionic strength, cofactor concentration) may not be optimal for your phosphatase. |
| 1. Optimize Assay Buffer: Refer to the literature for the optimal conditions for your specific phosphatase. | |
| 2. Check Reagent Concentrations: Verify the final concentrations of all assay components, including the 3-OMFP substrate. |
Question: My results show high well-to-well variability. What could be the cause?
High variability can compromise the reliability of your results. The following are common sources of variability and how to address them.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracies | Inconsistent pipetting of small volumes of sample, substrate, or other reagents is a major source of variability. |
| 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. | |
| 2. Consistent Technique: Use a consistent pipetting technique for all wells. When possible, use a multichannel pipette to add common reagents. | |
| 3. Prepare a Master Mix: For common reagents, prepare a master mix to be dispensed into each well to minimize pipetting errors between wells. | |
| Inconsistent Incubation Times | If the reaction is initiated and stopped manually for each well, slight variations in timing can lead to significant differences in the final signal. |
| 1. Use a Multichannel Pipette or Automated Dispenser: Add the starting reagent (e.g., 3-OMFP) to all wells as simultaneously as possible. | |
| 2. Consistent Stopping Procedure: If stopping the reaction is necessary, use a consistent and rapid method for all wells. | |
| Edge Effects in Microplates | Wells on the outer edges of a microplate can experience different temperature and evaporation rates, leading to variability. |
| 1. Avoid Using Outer Wells: If possible, avoid using the outermost wells of the plate for your experiment. | |
| 2. Ensure Proper Sealing: Use a plate sealer to minimize evaporation during incubation. | |
| 3. Proper Incubation: Ensure the plate is incubated in a temperature-controlled environment with even heat distribution. | |
| Particulate Matter in Samples | The presence of precipitates or cell debris in biological samples can interfere with light transmission and cause inconsistent readings. |
| 1. Centrifuge Samples: Before the assay, centrifuge your samples to pellet any debris and use the supernatant. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference from biological samples in a 3-OMFP assay?
The main sources of interference are:
-
Autofluorescence: Endogenous molecules in biological samples (e.g., NADH, riboflavins, bilirubin) can fluoresce at similar wavelengths to 3-O-methylfluorescein, leading to high background.[1]
-
Fluorescence Quenching: Molecules like hemoglobin can absorb the excitation or emission light, reducing the detected signal.[1]
-
Enzyme Inhibition or Activation: Components in the sample matrix can directly inhibit or, in some cases, activate the phosphatase being measured.
-
Presence of Endogenous Phosphatases: Biological samples contain a variety of phosphatases. If you are interested in a specific phosphatase, the activity of other phosphatases can interfere.
-
Light Scattering: Particulates or high protein concentrations in the sample can scatter light, leading to inaccurate fluorescence readings.
Q2: How do I properly control for interference from my biological sample?
A comprehensive set of controls is essential:
-
No-Enzyme Control: Contains all assay components except the enzyme/sample. This helps determine the level of non-enzymatic substrate hydrolysis.
-
Sample Blank (No-Substrate Control): Contains the biological sample and all other assay components except the 3-OMFP substrate. This is crucial for measuring the sample's autofluorescence.
-
Positive Control: A sample with known phosphatase activity (e.g., a purified enzyme) to ensure the assay is performing as expected.
-
Inhibition/Quenching Controls (Spike-and-Recovery): As detailed in the troubleshooting section, these controls are vital for validating that the sample matrix does not interfere with the assay's accuracy.[3][4][5]
Q3: What are some alternative assays to 3-OMFP for measuring phosphatase activity in biological samples?
If interference in the 3-OMFP assay cannot be overcome, consider these alternatives:
-
Malachite Green Assay: This is a colorimetric assay that detects the release of free phosphate. It is not susceptible to fluorescence interference but can be affected by high levels of free phosphate in the sample.[6][7][8]
-
p-Nitrophenyl Phosphate (pNPP) Assay: Another colorimetric assay where the dephosphorylation of pNPP produces a yellow product. It is a robust and cost-effective alternative.[9]
-
Other Fluorogenic Substrates: Substrates like DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) offer higher sensitivity and may have different spectral properties that could reduce interference from your specific sample type.[10]
-
Immunological Assays (ELISA): For specific phosphatases, an ELISA can be used to quantify the amount of dephosphorylated substrate using a specific antibody. This provides high specificity.
Q4: Can I use the 3-OMFP assay for high-throughput screening (HTS) with biological samples?
Yes, the 3-OMFP assay is suitable for HTS due to its simplicity and fluorescent readout.[11] However, when screening compound libraries or large numbers of biological samples, it is critical to perform counter-screens to identify false positives and negatives arising from:
-
Autofluorescent Compounds: Many small molecules are inherently fluorescent.
-
Fluorescence Quenchers: Compounds that can quench the fluorescence of 3-O-methylfluorescein.
-
Inhibitors of the Reporter Enzyme: If a coupled enzyme system is used.
Quantitative Data on Potential Interferents
The following table summarizes the potential quantitative effects of common interferents found in biological samples on fluorescein-based assays. Note that the exact impact can vary depending on the specific assay conditions.
| Interferent | Typical Concentration in Biological Samples | Potential Effect on 3-OMFP Assay | Approximate Quantitative Impact (where available) |
| Hemoglobin | Up to 5 g/L in hemolyzed serum[12] | Fluorescence quenching[1] | A 1-5% hematocrit can quench the fluorescence of DNA-intercalating dyes by 30-60 fold.[1] Significant interference on ferritin and folate immunoassays was observed.[13] |
| Bilirubin | Up to 20 mg/dL in icteric serum[14] | Can have both quenching and autofluorescent properties depending on the assay wavelength.[12] | In some assays, bilirubin can cause negative interference.[13] For example, it was found to interfere with estradiol (B170435) and testosterone (B1683101) immunoassays.[13] |
| Lipids (Triglycerides) | > 1000 mg/dL in lipemic serum | Can cause light scattering and may interfere with some immunoassays. | Found to cause clinically significant interference on testosterone immunoassays.[13] |
| NADH and FAD | Variable in cell lysates | Autofluorescence | Can contribute to background fluorescence, especially in the green spectrum. |
Experimental Protocols
Protocol 1: Spike-and-Recovery Experiment
Objective: To determine if components in a biological sample matrix inhibit or enhance the detection of phosphatase activity.[3][4][5]
Materials:
-
Your biological sample(s)
-
Assay buffer
-
Purified active phosphatase (the same as or similar to the one being measured)
-
3-OMFP substrate solution
-
Microplate reader
Procedure:
-
Prepare a "Spiking" Solution: Dilute the purified phosphatase in your assay buffer to a concentration that, when added to the assay, will produce a signal in the mid-to-high range of your standard curve.
-
Set up Assay Wells (in triplicate):
-
Unspiked Sample: Your biological sample + assay buffer.
-
Spiked Sample: Your biological sample + spiking solution.
-
Control Spike: Assay buffer + spiking solution.
-
-
Initiate the Reaction: Add the 3-OMFP substrate to all wells.
-
Incubate: Incubate the plate under standard assay conditions.
-
Measure Fluorescence: Read the fluorescence at the appropriate wavelengths.
-
Calculate Percent Recovery:
-
Recovery (%) = [(Fluorescence of Spiked Sample - Fluorescence of Unspiked Sample) / (Fluorescence of Control Spike)] * 100
-
Interpretation: A recovery of 80-120% is generally considered acceptable and indicates that the sample matrix is not significantly interfering with the assay. Recoveries outside this range suggest inhibition (<80%) or enhancement (>120%).
-
Protocol 2: Preparation of a Sample Matrix Control
Objective: To create a control that mimics the biological matrix but lacks the target analyte, to accurately determine background and non-specific interactions.
Materials:
-
Your biological sample(s)
-
Method to deplete the target phosphatase (e.g., immunoprecipitation beads with an antibody against the phosphatase, or heat inactivation if the phosphatase is heat-labile and other interfering substances are not).
Procedure:
-
Deplete the Target Phosphatase:
-
Immunodepletion (Recommended): Incubate an aliquot of your biological sample with an antibody specific to the phosphatase of interest, coupled to magnetic or agarose (B213101) beads. Pellet the beads to remove the phosphatase. The supernatant is your sample matrix control.
-
Heat Inactivation (Use with Caution): Heat an aliquot of your sample at a temperature and duration known to inactivate the target phosphatase without precipitating other proteins that might interfere with the assay. This method is less specific and may alter other components of the matrix.
-
-
Use in the Assay: Run the sample matrix control in parallel with your untreated samples. The signal from the matrix control represents the background from the sample matrix, including any non-specific phosphatase activity.
-
Data Analysis: Subtract the signal from the sample matrix control from the signal of your experimental samples to obtain a more accurate measurement of your target phosphatase's activity.
Visualizations
Troubleshooting Workflow for 3-OMFP Assays
Caption: A decision tree for troubleshooting common issues in 3-OMFP assays.
Logical Relationship of Assay Controls
Caption: Relationship between experimental wells and necessary controls for data correction.
References
- 1. Haemoglobin interference and increased sensitivity of fluorimetric assays for quantification of low-parasitaemia Plasmodium infected erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. woongbee.com [woongbee.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein tyrosine phosphatase: enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Evaluation of the interference due to haemoglobin, bilirubin and lipids on Immulite 2500 assays: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the Preanalytical Interference of Hemoglobin, Bilirubin, or Lipids in Therapeutic Drug Monitoring Assays on Beckman Coulter AU Analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of pH and buffer composition on 3-O-methylfluorescein phosphate assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 3-O-methylfluorescein phosphate (B84403) (3-OMFP) assay. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 3-O-methylfluorescein phosphate (3-OMFP) assay?
The this compound (3-OMFP) assay is a fluorescence-based method used to measure the activity of various phosphatases. The substrate, 3-OMFP, is itself weakly fluorescent. When a phosphatase enzyme is present, it catalyzes the hydrolysis of the phosphate group from 3-OMFP. This reaction produces 3-O-methylfluorescein (OMF), a product that is highly fluorescent. The increase in fluorescence intensity is directly proportional to the phosphatase activity and can be monitored over time to determine reaction kinetics.[1][2] This assay is several orders of magnitude more sensitive than colorimetric assays using substrates like p-nitrophenyl phosphate (pNPP).[2]
Q2: For which enzymes is the 3-OMFP assay suitable?
The 3-OMFP assay is a versatile tool for measuring the activity of a wide range of phosphatases, including:
Q3: What are the typical excitation and emission wavelengths for the 3-OMFP assay?
The dephosphorylated product, 3-O-methylfluorescein (OMF), has an excitation maximum at approximately 485 nm and an emission maximum at around 525-535 nm.[2][]
Experimental Protocols
General Protocol for a PTP Inhibition Assay using 3-OMFP
This protocol is adapted from methodologies for high-throughput screening of PTP inhibitors.
Materials:
-
3-OMFP stock solution (e.g., 10 mM in DMSO)[2]
-
Assay Buffer (e.g., 150 mM Tris pH 7.4, 10 mM EDTA, 750 mM NaCl)[1]
-
Purified PTP enzyme of interest
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well or 384-well microplates (black plates are recommended to minimize light scatter)
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. The assay buffer should be at room temperature before use.
-
Compound Plating: Dispense a small volume (e.g., 20 nL) of your test compounds at various concentrations into the wells of the microplate. For controls, dispense DMSO alone.[8]
-
Enzyme Addition: Prepare the PTP enzyme solution at the desired final concentration in the assay buffer. Add the enzyme solution to all wells containing the test compounds and DMSO controls.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Initiate Reaction: Prepare the 3-OMFP substrate solution by diluting the stock in the assay buffer to the desired final concentration (often near the Km for the specific enzyme). Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate excitation (485 nm) and emission (535 nm) wavelengths.[2] Monitor the increase in fluorescence over time (kinetic mode).
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Compare the velocities of wells with test compounds to the DMSO controls to calculate the percent inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Substrate (3-OMFP) degradation | Prepare fresh 3-OMFP solution before each experiment. Store the stock solution protected from light at -20°C.[] |
| Autofluorescence from test compounds | Run a control plate with compounds and substrate but no enzyme to measure background fluorescence. The red-shifted spectrum of 3-OMFP is less prone to this interference compared to other substrates like DiFMUP.[2] | |
| Contaminated buffer or reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. | |
| Low Signal or No Activity | Inactive enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test enzyme activity with a positive control if available. |
| Incorrect pH or buffer composition | Verify the pH of the assay buffer. Some enzymes are sensitive to specific ions or buffer components (e.g., Tris can chelate divalent metal ions).[9] Consider optimizing the buffer composition. | |
| Insufficient enzyme concentration | Increase the enzyme concentration. Run a titration of the enzyme to find a concentration that gives a robust signal.[2] | |
| Non-linear Reaction Progress Curves | Substrate depletion | If the curve plateaus quickly, the substrate may be fully consumed. Reduce the enzyme concentration or increase the initial substrate concentration. |
| Enzyme instability | The enzyme may be losing activity over the course of the assay. Check for the presence of necessary cofactors or additives that stabilize the enzyme. | |
| Inner filter effect | At high product concentrations, the emitted fluorescence can be reabsorbed. Dilute the samples or use a shorter pathlength if possible. | |
| High Well-to-Well Variability | Pipetting errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. |
| Air bubbles in wells | Visually inspect the plate for bubbles before reading. Bubbles can scatter light and interfere with readings.[10] Centrifuge the plate briefly to remove bubbles. | |
| Temperature gradients across the plate | Allow the plate and reagents to equilibrate to room temperature before starting the assay. | |
| Effect of pH is Opposite of Expected | Presence/Absence of specific ions | The effect of pH on enzyme kinetics can be dependent on other components in the buffer. For example, with (Na+ + K+)-ATPase, reducing pH decreases Vmax with K+ present, but increases Vmax in the absence of K+.[4] |
Quantitative Data Summary
Table 1: Effect of pH on (Na+ + K+)-ATPase Activity with 3-OMFP
| Condition | Effect of Reducing Incubation pH | Reference |
| K+-activated 3-OMFP hydrolysis | Decreases both Km and Vmax | [4] |
| K+ activation | Decreases K0.5 | [4] |
| 3-OMFP hydrolysis without K+ | Increases Vmax | [4] |
| Inhibition by Pi | Increases | [4] |
Table 2: Buffer Components and Their Effects on the 3-OMFP Assay
| Component | Enzyme | Observed Effect | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | (Na+ + K+)-ATPase | Inhibits the reaction. | [4] |
| NaCl (in the presence of 10 mM KCl) | (Na+ + K+)-ATPase | Modestly inhibits K+-activated hydrolysis. | [4] |
| NaCl (in the presence of 0.35 mM KCl) | (Na+ + K+)-ATPase | Stimulates activity in the 5-30 mM range. | [4] |
| Tris Buffer | General | Can chelate divalent metal ions (e.g., Cu2+, Ni2+, Zn2+).[9] | |
| Phosphate Buffer | General | Phosphate ions can inhibit the reaction by product inhibition or by chelating necessary metal ions.[11] |
Visualizations
Experimental Workflow for 3-OMFP Assay
Caption: A generalized workflow for performing a 3-OMFP based phosphatase inhibition assay.
3-OMFP Enzymatic Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics of this compound hydrolysis by the (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a fluorescent substrate for plasma membrane Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 3-O-Methylfluorescein | 65144-30-1 [smolecule.com]
- 8. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. thermofisher.com [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 3-O-Methylfluorescein Phosphate (OMFP) HTS Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce signal variability in 3-O-methylfluorescein phosphate (B84403) (OMFP) high-throughput screening (HTS) assays.
Understanding the OMFP Assay
The OMFP assay is a widely used method for measuring the activity of phosphatases. OMFP is a non-fluorescent substrate that is hydrolyzed by phosphatases to produce the highly fluorescent compound 3-O-methylfluorescein (OMF). The rate of OMF production is directly proportional to the phosphatase activity.
Technical Support Center: Quenching of 3-O-Methylfluorescein Fluorescence by Library Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-O-methylfluorescein (3-OMF) in fluorescence quenching-based high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is 3-O-methylfluorescein and why is it used in fluorescence quenching assays?
3-O-methylfluorescein (3-OMF) is a derivative of fluorescein (B123965), a widely used fluorophore. In its native state, 3-OMF is non-fluorescent. Enzymatic demethylation, for instance by cytochrome P450 enzymes like CYP1A1 and CYP2C19, yields the highly fluorescent compound fluorescein.[1] This property makes it a useful tool in drug discovery for identifying enzyme inhibitors. In a fluorescence quenching assay, the fluorescence of the product (fluorescein) is diminished by the presence of a quencher molecule. This quenching can occur through various mechanisms, including collisional (dynamic) quenching and static quenching, where a non-fluorescent complex is formed.[2][3]
Q2: What are the common mechanisms of fluorescence quenching by library compounds?
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. The most common mechanisms encountered with library compounds are:
-
Collisional (Dynamic) Quenching: The quencher molecule collides with the excited fluorophore, leading to non-radiative energy loss. This process is dependent on the concentration of the quencher and is described by the Stern-Volmer equation.[3][4]
-
Static Quenching: The quencher and fluorophore form a non-fluorescent complex in the ground state. This reduces the population of fluorophores available for excitation.[2][3]
-
Förster Resonance Energy Transfer (FRET): Energy is transferred from an excited donor fluorophore to an acceptor chromophore (the quencher) in close proximity. This is a non-radiative process.
Q3: What are potential sources of artifacts in a 3-O-methylfluorescein quenching assay?
Several factors can lead to misleading results in HTS campaigns. These include:
-
Autofluorescent Compounds: Some library compounds may fluoresce at the same wavelengths used for 3-OMF, leading to a false negative (i.e., an apparent lack of quenching).
-
Colored Compounds (Absorbance Interference): Compounds that absorb light at the excitation or emission wavelengths of fluorescein can cause an "inner filter effect," which appears as quenching but is not due to a direct interaction with the fluorophore's excited state.
-
Compound Precipitation: At higher concentrations, some library compounds may precipitate out of solution, scattering light and causing erratic fluorescence readings.
-
Assay Instability: The fluorescence signal may drift over time due to factors like temperature fluctuations, reagent degradation, or photobleaching.
Troubleshooting Guides
Below are common issues encountered during 3-O-methylfluorescein fluorescence quenching assays and their potential solutions.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in control wells (no quencher) | Autofluorescence from assay components (e.g., buffer, microplate). | Use black, low-fluorescence microplates.[5] Prepare fresh, high-purity buffers and filter them. |
| Contamination of reagents. | Aliquot reagents to minimize freeze-thaw cycles and reduce the risk of contamination.[5] | |
| High variability between replicate wells | Inaccurate liquid handling. | Calibrate and validate automated liquid handlers. Ensure proper mixing after reagent addition. |
| Compound precipitation. | Visually inspect plates for precipitates. Reduce the final concentration of the test compound. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or use a plate with a moat to maintain humidity. | |
| Fluorescence signal decreases over time, even in control wells | Photobleaching of fluorescein. | Reduce the intensity and duration of the excitation light. Use a plate reader with a stable light source. |
| Reagent instability. | Prepare fresh reagents for each experiment. Assess the stability of 3-OMF and other reagents under assay conditions. | |
| Apparent quenching is observed, but the effect is not concentration-dependent | Compound interference (autofluorescence or absorbance). | Pre-read the compound plate to identify autofluorescent or colored compounds. Perform counter-screens without the fluorophore to identify interfering compounds. |
| Compound precipitation at a single concentration. | Test a wider range of compound concentrations to observe a dose-response relationship. | |
| No quenching observed for known quenching compounds | Incorrect instrument settings. | Verify the excitation and emission wavelengths are appropriate for fluorescein (approx. 490 nm excitation, 525 nm emission).[6] Optimize the gain settings on the plate reader. |
| Inactive quencher. | Confirm the identity and purity of the quenching compound. |
Quantitative Data Presentation
The following table provides illustrative examples of quenching data for different classes of compounds. The quenching constant (Ksv) is derived from the Stern-Volmer equation, and the bimolecular quenching rate constant (kq) provides insight into the quenching efficiency.
| Compound Class | Example Compound | Concentration Range (µM) | Ksv (M⁻¹) ** | kq (x 10¹⁰ M⁻¹s⁻¹) ** | Notes |
| Halogenated Aromatics | 2,4-Diiodophenol | 1 - 100 | 250 | 0.5 | Heavy atoms like iodine can enhance intersystem crossing, leading to quenching. |
| Aromatic Amines | N,N-Dimethylaniline | 5 - 500 | 180 | 0.36 | Can act as electron donors, quenching fluorescence through photoinduced electron transfer. |
| Nitroaromatics | 2,4-Dinitrotoluene | 10 - 1000 | 120 | 0.24 | Electron-withdrawing groups can facilitate quenching. |
| Thiols | 4-Mercaptobenzoic acid | 50 - 2000 | 80 | 0.16 | Can participate in excited-state reactions. |
| Unsubstituted Hydrocarbons | Naphthalene | > 1000 | < 10 | < 0.02 | Generally poor quenchers for fluorescein. |
Note: The values presented are for illustrative purposes and can vary significantly based on the specific compound, solvent, and assay conditions.
Experimental Protocols
High-Throughput Screening (HTS) Protocol for Quenching of 3-O-Methylfluorescein Fluorescence
This protocol is designed for a 384-well plate format and can be adapted for other plate densities.
1. Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
3-O-Methylfluorescein (3-OMF) Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Enzyme Stock Solution (e.g., CYP2C19): Prepare a stock solution at the desired concentration in the appropriate buffer.
-
Library Compounds: Prepare stock solutions of library compounds in DMSO.
-
Positive Control (Known Quencher): Prepare a stock solution of a known quencher (e.g., potassium iodide) in assay buffer.
-
Negative Control: DMSO.
2. Assay Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 100 nL of library compounds, positive controls, and negative controls into the appropriate wells of a 384-well black, clear-bottom microplate.
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the enzyme and 3-OMF in assay buffer. The final concentration of 3-OMF should be at or below its Km for the enzyme to ensure a linear reaction rate.
-
Dispense 20 µL of the master mix into each well of the microplate.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time to allow for the enzymatic conversion of 3-OMF to fluorescein. The incubation time should be optimized to be within the linear range of the reaction.
-
Fluorescence Reading:
-
Set the plate reader to an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[6]
-
Read the fluorescence intensity of each well.
-
3. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the blank wells (containing only assay buffer) from all other wells.
-
Normalization: Normalize the data to the negative controls (DMSO) to determine the percent inhibition for each compound.
-
Percent Inhibition = 100 * (1 - (Fluorescence_compound / Fluorescence_DMSO))
-
-
Hit Identification: Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).
-
Dose-Response Curves: For confirmed hits, perform serial dilutions to generate dose-response curves and calculate the IC50 value (the concentration at which 50% of the fluorescence is quenched).
Visualizations
Caption: High-Throughput Screening (HTS) workflow for 3-O-methylfluorescein fluorescence quenching assays.
Caption: Mechanisms of fluorescence quenching of an excited fluorophore by a quencher molecule.
References
Technical Support Center: Correcting for Inner Filter Effect with 3-O-methylfluorescein Phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the inner filter effect (IFE) during fluorescence-based assays using 3-O-methylfluorescein phosphate (B84403) (OMFP).
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE)?
A1: The inner filter effect is an experimental artifact in fluorescence spectroscopy that leads to a non-linear relationship between the concentration of a fluorophore and the measured fluorescence intensity.[1] This occurs when components in the sample absorb either the excitation light before it reaches the fluorophore (primary IFE) or the light emitted by the fluorophore before it reaches the detector (secondary IFE).[1]
Q2: How does the Inner Filter Effect apply to assays using 3-O-methylfluorescein phosphate (OMFP)?
A2: In assays using OMFP, the non-fluorescent OMFP is enzymatically converted to the highly fluorescent 3-O-methylfluorescein (OMF). The IFE can arise from:
-
High concentrations of the product, OMF: As the concentration of OMF increases, it can absorb the excitation light (primary IFE) and re-absorb the emitted fluorescence (secondary IFE), as its absorption and emission spectra have some overlap.
-
High concentrations of the substrate, OMFP: While OMFP is non-fluorescent, it may still absorb light at the excitation wavelength of OMF, contributing to the primary IFE, especially at the start of a kinetic assay.
-
Other components in the assay: Buffers, co-factors, or test compounds may also absorb light at the excitation or emission wavelengths.
Q3: How can I identify if the Inner Filter Effect is impacting my experiment?
A3: A key indicator of the inner filter effect is a loss of linearity in the plot of fluorescence intensity versus the concentration of the fluorescent product (OMF).[2] At high concentrations, you may observe the signal plateauing or even decreasing. A good practice is to keep the total absorbance of your sample at both the excitation and emission wavelengths below 0.1 to minimize IFE.[3]
Q4: What is the difference between the Inner Filter Effect and fluorescence quenching?
A4: The inner filter effect is a result of light absorption by components in the sample, and it is dependent on the geometry of the measurement setup.[1] In contrast, fluorescence quenching involves non-radiative processes resulting from molecular interactions, such as collisions, which reduce the fluorescence intensity.[1]
Q5: Is it possible to completely avoid the Inner Filter Effect?
A5: While completely avoiding the IFE is difficult, its impact can be minimized by working with dilute solutions where the absorbance is low (typically below 0.1).[1] However, for experiments requiring higher concentrations, correction methods are necessary.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Non-linear relationship between fluorescence and OMF concentration | Inner Filter Effect is significant. | 1. Measure the absorbance of your samples at the excitation (~490 nm) and emission (~525 nm) wavelengths. 2. If the absorbance is greater than 0.1, you will need to apply a correction. 3. If possible, dilute your samples into the linear range. 4. If dilution is not feasible, use one of the correction protocols outlined below. |
| Fluorescence signal is lower than anticipated | 1. Primary Inner Filter Effect from OMFP or other assay components. 2. Secondary Inner Filter Effect from high OMF concentration. | 1. Measure the absorbance spectrum of all assay components to identify any that absorb at the excitation or emission wavelengths. 2. Apply the absorbance-based correction detailed in Protocol 1. |
| Emission spectrum of OMF appears distorted or shifted | Secondary Inner Filter Effect is re-absorbing the emitted light, particularly at shorter wavelengths of the emission spectrum. | 1. Dilute the sample. 2. Apply the absorbance-based correction (Protocol 1), which accounts for absorbance at the emission wavelength. |
| Inaccurate kinetic parameters (Km, Vmax) in an enzyme assay | The rate of OMF production is non-linear due to an increasing Inner Filter Effect as the OMF concentration rises. | 1. Correct the fluorescence reading at each time point of the kinetic assay using the absorbance-based correction. 2. Alternatively, generate an empirical correction curve (Protocol 2) to apply to your kinetic data. |
Data Presentation
When correcting for the inner filter effect, it is crucial to systematically measure and correct the fluorescence intensity. The following table provides a representative example of how to present quantitative data for the correction of OMF fluorescence.
| OMF Concentration (µM) | Absorbance at 490 nm (Aex) | Absorbance at 525 nm (Aem) | Observed Fluorescence (Fobs) | Correction Factor (10(Aex + Aem)/2) | Corrected Fluorescence (Fcorr) |
| 0.5 | 0.0375 | 0.0056 | 100,000 | 1.050 | 105,000 |
| 1.0 | 0.0750 | 0.0113 | 195,000 | 1.102 | 214,890 |
| 2.0 | 0.1500 | 0.0225 | 350,000 | 1.213 | 424,550 |
| 4.0 | 0.3000 | 0.0450 | 580,000 | 1.496 | 867,680 |
| 8.0 | 0.6000 | 0.0900 | 850,000 | 2.188 | 1,859,800 |
| 16.0 | 1.2000 | 0.1800 | 1,100,000 | 4.786 | 5,264,600 |
Experimental Protocols
Protocol 1: Absorbance-Based Mathematical Correction
This is the most direct method for correcting for the inner filter effect.
Methodology:
-
Sample Preparation: Prepare a series of 3-O-methylfluorescein (OMF) standards at various concentrations in the assay buffer.
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths for OMF (typically, λex = 490 nm and λem = 525 nm).[4]
-
Measure the fluorescence intensity for each standard and your experimental samples (Fobs).
-
-
Absorbance Measurement:
-
Using a spectrophotometer and the same cuvettes, measure the absorbance of each standard and your experimental samples at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
-
Calculate Corrected Fluorescence:
-
Use the following formula to calculate the corrected fluorescence intensity (Fcorr): F_corr = F_obs * 10^((A_ex + A_em) / 2)
-
Protocol 2: Empirical Correction Curve
This method generates a correction curve specific to your instrument and assay conditions.
Methodology:
-
Prepare a Reference Fluorophore: Prepare a solution of a stable, non-reacting fluorophore that excites and emits at similar wavelengths to OMF (e.g., a low concentration of fluorescein). The fluorescence of this solution should be constant.
-
Prepare a Titrating Absorber: Prepare a concentrated stock solution of a non-fluorescent compound that absorbs light in the same region as OMF (e.g., a non-fluorescent dye).
-
Generate the Correction Curve:
-
Measure the fluorescence of the reference fluorophore solution (F0).
-
Add small aliquots of the titrating absorber to the reference fluorophore solution.
-
After each addition, mix well and measure the fluorescence (Fi) and the absorbance at the excitation wavelength of OMF (Ai).
-
Calculate the correction factor for each point: Correction Factor = F_0 / F_i.
-
Plot the Correction Factor versus the absorbance (Ai). This is your empirical correction curve.
-
-
Apply the Correction:
-
For your experimental samples, measure their absorbance at the excitation wavelength.
-
Find the corresponding Correction Factor from your curve.
-
Multiply your observed fluorescence (Fobs) by this Correction Factor to get the corrected fluorescence (Fcorr).
-
Mandatory Visualization
References
- 1. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate correction method and algorithm of fluorescence secondary inner filter effect (sIEF) in fluorescence quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3-O-Methylfluorescein | 65144-30-1 [smolecule.com]
improving signal-to-noise ratio in 3-O-methylfluorescein phosphate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in 3-O-methylfluorescein phosphate (B84403) (OMFP) assays.
Understanding the 3-O-Methylfluorescein Phosphate (OMFP) Assay
The this compound (OMFP) assay is a widely used method for detecting phosphatase activity. The principle is based on the enzymatic dephosphorylation of the OMFP substrate. OMFP itself is a non-fluorescent molecule. However, upon removal of the phosphate group by a phosphatase, it is converted to 3-O-methylfluorescein (OMF), which is highly fluorescent. The increase in fluorescence intensity is directly proportional to the phosphatase activity.
Caption: Enzymatic dephosphorylation of OMFP to fluorescent OMF.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio in OMFP assays?
A low signal-to-noise ratio can be attributed to two main factors: a weak signal or high background fluorescence.
-
Low Signal: This can be due to suboptimal enzyme or substrate concentrations, incorrect assay buffer conditions (pH, ionic strength), insufficient incubation time, or degradation of reagents.
-
High Background: This is often caused by autofluorescence of the assay plate, buffers, or test compounds, as well as non-specific binding of reagents.[1] Contamination of reagents can also contribute to high background.[1]
Q2: How can I reduce high background fluorescence?
To minimize background fluorescence, consider the following:
-
Use appropriate microplates: Black, opaque microplates are recommended to reduce background fluorescence from the plate itself.[1]
-
Optimize buffer composition: Screen different assay buffers to find one with low intrinsic fluorescence.[1] The addition of a non-ionic detergent like Tween-20 (typically 0.005% to 0.01%) can help reduce non-specific binding.[2][3]
-
Check for reagent contamination: Prepare fresh buffers and reagent solutions for each experiment and filter them through a 0.22 µm filter to remove particulate matter.[1]
-
Account for compound autofluorescence: If testing potential inhibitors, run controls with the compounds alone (no enzyme) to measure their intrinsic fluorescence.
Q3: What are the optimal excitation and emission wavelengths for the OMFP assay?
The optimal wavelengths for detecting the fluorescent product, 3-O-methylfluorescein, are an excitation of approximately 485 nm and an emission of around 525 nm.[4]
Q4: How much substrate should be converted during the reaction?
To ensure the enzymatic reaction remains in the linear range (initial velocity conditions), it is recommended that no more than 10-15% of the substrate is depleted during the course of the reaction.[5]
Q5: What can I do if I suspect my test compounds are interfering with the assay?
Compound interference can manifest as autofluorescence or fluorescence quenching. To mitigate these effects:
-
Increase the concentration of the fluorescent product by either using a higher enzyme concentration or a longer incubation time, while staying within the linear range of substrate conversion.[2]
-
Retest suspected compounds using an orthogonal substrate to confirm the results.[2]
Troubleshooting Guides
Systematic Troubleshooting Workflow
If you are experiencing a poor signal-to-noise ratio, follow this systematic workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting OMFP assays.
Quantitative Troubleshooting Guide
The following table provides a summary of common issues, their potential causes, and quantitative solutions to improve your assay performance.
| Problem | Possible Cause | Recommended Solution & Quantitative Data |
| High Background Signal | Autofluorescence of assay components | Use black, opaque microplates. Screen buffers for low intrinsic fluorescence.[1] |
| Contaminated reagents | Prepare fresh buffers and filter through a 0.22 µm filter.[1] | |
| Non-specific binding | Add a non-ionic detergent (e.g., 0.005% - 0.01% Tween-20) to the assay buffer.[2][3][5] | |
| Low Signal Intensity | Suboptimal enzyme concentration | Titrate the enzyme concentration. For Protein Tyrosine Phosphatases (PTPs), typical final concentrations range from 0.5 nM to 10 nM.[2][3][5] |
| Suboptimal substrate concentration | Determine the Michaelis-Menten constant (Km) for your enzyme and use an OMFP concentration around the Km value. A common starting concentration is 25 µM.[5][6] | |
| Inappropriate buffer conditions | Optimize the buffer pH. A common buffer is 20-50 mM Bis-Tris at pH 6.0.[4][5] Include a reducing agent like DTT (1-2.5 mM) to maintain the active state of the enzyme's catalytic cysteine.[3][5] | |
| Insufficient incubation time | Perform a time-course experiment to ensure the reaction is in the linear phase. Typical incubation times range from 30 to 60 minutes.[4] | |
| High Well-to-Well Variability | Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing in each well. |
| Edge effects | Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. | |
| Instrument settings | Optimize the plate reader's gain setting to avoid amplifying background noise.[1] |
Experimental Protocols
Protocol 1: Enzyme Concentration Optimization
Objective: To determine the optimal enzyme concentration that yields a robust signal while maintaining linear reaction kinetics.
Materials:
-
Phosphatase enzyme stock solution
-
OMFP substrate stock solution (e.g., 10 mM in DMSO)[2]
-
Assay Buffer (e.g., 50 mM Bis-Tris pH 6.0, 150 mM NaCl, 1 mM DTT, 0.005% Tween-20)[4]
-
Black, flat-bottom 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of enzyme dilutions in the assay buffer. For a PTP, you might prepare final concentrations of 10 nM, 5 nM, 2.5 nM, 1.25 nM, and 0.625 nM.[2][3]
-
Prepare the OMFP substrate solution at a fixed concentration (e.g., 25 µM) in the assay buffer.
-
In the microplate, add the diluted enzyme solutions. Include a "no enzyme" control with only the assay buffer.
-
Initiate the reaction by adding the OMFP substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader set to kinetic mode (Excitation: ~485 nm, Emission: ~525 nm).
-
Record the fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes).[4]
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
Analyze the initial rates of the reaction. Choose an enzyme concentration that results in a linear increase in fluorescence over the desired assay time and ensures that less than 15% of the substrate is consumed.[5]
Protocol 2: Substrate Concentration Optimization (Michaelis-Menten Kinetics)
Objective: To determine the Michaelis-Menten constant (Km) of the enzyme for OMFP, which informs the optimal substrate concentration to use.
Materials:
-
Same as Protocol 1
Procedure:
-
Use the optimal enzyme concentration determined in Protocol 1.
-
Prepare a series of OMFP substrate dilutions in the assay buffer. The range should typically span from 0.2 to 5 times the expected Km.[6] A starting range could be 1 µM to 200 µM.
-
In the microplate, add the fixed concentration of the enzyme to all wells (except for the "no enzyme" control).
-
Initiate the reactions by adding the different concentrations of the OMFP substrate solution.
-
Measure the initial reaction velocity (rate of fluorescence increase) for each substrate concentration as described in Protocol 1.
-
Plot the initial velocity versus the OMFP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. For routine assays, using an OMFP concentration close to the Km is often a good starting point.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-O-methylfluorescein phosphate in working solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of 3-O-methylfluorescein phosphate (B84403) (OMFP) in working solutions.
Frequently Asked Questions (FAQs)
Q1: What is 3-O-methylfluorescein phosphate (OMFP) and what is it used for?
A1: this compound (OMFP) is a fluorogenic substrate used to measure the activity of various phosphatases. In its phosphorylated state, OMFP is colorless and non-fluorescent. When a phosphatase enzyme removes the phosphate group, it is converted to 3-O-methylfluorescein (OMF), a highly fluorescent compound. This enzymatic reaction allows for the sensitive detection of phosphatase activity.
Q2: What are the recommended storage conditions for OMFP solid and stock solutions?
A2: To ensure the long-term stability of OMFP, it is crucial to adhere to the following storage recommendations.[1][]
| Form | Solvent | Storage Temperature | Light Conditions | Duration |
| Solid Powder | N/A | -20°C | In the dark, protected from moisture | At least 12 months[1] |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | In the dark, in tightly sealed vials | At least 12 months at -20°C[1] |
Q3: How should I prepare OMFP working solutions?
A3: OMFP working solutions are typically prepared by diluting a high-concentration stock solution (usually in DMSO) into an aqueous assay buffer. It is highly recommended to prepare working solutions fresh for each experiment to minimize potential hydrolysis and ensure data accuracy.
Q4: How stable is OMFP in aqueous working solutions?
Q5: What factors can affect the stability of OMFP?
A5: The primary factors that can compromise the stability of OMFP include:
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[3]
-
pH: Both acidic and highly alkaline conditions can promote the hydrolysis of the phosphate ester bond.[4][5]
-
Light: As a fluorescein (B123965) derivative, OMFP may be sensitive to light, which can lead to photodegradation.
-
Contaminants: The presence of contaminating phosphatases in reagents or water can lead to enzymatic degradation of OMFP, resulting in high background fluorescence.
-
Oxidizing agents: Contact with strong oxidizing agents should be avoided.[6]
Troubleshooting Guides
This section addresses common issues encountered during experiments using OMFP.
Issue 1: High Background Fluorescence
High background fluorescence is a frequent problem in assays using fluorogenic substrates. It can mask the signal from the enzymatic reaction, leading to inaccurate results.
| Potential Cause | Troubleshooting Step |
| Spontaneous hydrolysis of OMFP | Prepare OMFP working solutions fresh before each use. Avoid storing diluted aqueous solutions. |
| Contamination of reagents with phosphatases | Use high-purity reagents and nuclease-free water. Filter-sterilize buffers if necessary. |
| Autofluorescence of sample components | Run a control sample without the enzyme to measure the intrinsic fluorescence of your sample. |
| Sub-optimal assay conditions | Optimize the pH of the assay buffer. Ensure the buffer itself is not contributing to fluorescence. |
| Light exposure | Protect OMFP solutions from light by using amber tubes or covering them with foil. |
Issue 2: Low or No Signal
A weak or absent fluorescent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
| Potential Cause | Troubleshooting Step |
| Inactive enzyme | Ensure the enzyme is stored correctly and has not expired. Use a positive control to verify enzyme activity. |
| Incorrect OMFP concentration | Verify the concentration of your OMFP stock and working solutions. Titrate the OMFP concentration to find the optimal level for your assay. |
| Sub-optimal assay conditions | Optimize the pH, temperature, and buffer components for your specific enzyme. |
| Incompatible buffer components | Some buffer components may inhibit enzyme activity. Consult the literature for optimal buffer conditions for your enzyme of interest. |
| Incorrect instrument settings | Ensure the excitation and emission wavelengths on your fluorometer are correctly set for 3-O-methylfluorescein (typically around 485 nm for excitation and 525 nm for emission). |
Experimental Protocols
Protocol 1: Preparation of OMFP Stock and Working Solutions
This protocol provides a general guideline for preparing OMFP solutions for use in phosphatase assays.
-
OMFP Stock Solution (e.g., 10 mM in DMSO):
-
Allow the OMFP solid to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Weigh out the required amount of OMFP powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
-
OMFP Working Solution (e.g., 100 µM in Assay Buffer):
-
On the day of the experiment, thaw an aliquot of the OMFP stock solution.
-
Dilute the stock solution to the final desired concentration in your pre-warmed assay buffer (e.g., Tris-HCl, pH 7.4).
-
Mix thoroughly by vortexing.
-
Use the working solution immediately to minimize hydrolysis.
-
Protocol 2: General Phosphatase Activity Assay
This protocol outlines a general procedure for measuring phosphatase activity using OMFP in a 96-well plate format.
-
Assay Preparation:
-
Prepare the OMFP working solution as described in Protocol 1.
-
Prepare your enzyme samples and controls in the assay buffer.
-
Pipette the enzyme samples and controls into the wells of a black, clear-bottom 96-well plate.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the OMFP working solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 525 nm).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.
-
Compare the rates of your experimental samples to your controls.
-
Visualizations
Caption: Enzymatic conversion of non-fluorescent OMFP to fluorescent OMF.
Caption: General workflow for a phosphatase assay using OMFP.
References
- 1. Buy 3-O-Methylfluorescein | 65144-30-1 [smolecule.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Characteristics of this compound hydrolysis by the (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
A Head-to-Head Battle of Phosphatase Assay Substrates: 3-O-Methylfluorescein Phosphate vs. p-Nitrophenyl Phosphate
For researchers, scientists, and drug development professionals, the accurate measurement of phosphatase activity is paramount. The choice of substrate in a phosphatase assay can significantly impact the sensitivity, throughput, and overall reliability of the results. This guide provides a comprehensive, data-driven comparison of two commonly used phosphatase substrates: the fluorogenic 3-O-methylfluorescein phosphate (B84403) (3-OMFP) and the chromogenic p-nitrophenyl phosphate (pNPP).
The dephosphorylation of proteins is a critical regulatory mechanism in a vast array of cellular processes, making phosphatases attractive targets for therapeutic intervention. Consequently, robust and efficient methods for assaying their activity are essential for basic research and drug discovery. Here, we delve into the performance characteristics, experimental protocols, and underlying principles of 3-OMFP and pNPP to facilitate an informed decision for your specific research needs.
At a Glance: Key Performance Metrics
The selection of a phosphatase substrate often hinges on a trade-off between sensitivity, cost, and the specific requirements of the experimental setup. While pNPP has long been a workhorse in the field due to its affordability and ease of use, fluorogenic substrates like 3-OMFP offer significant advantages in terms of sensitivity.
| Feature | 3-O-Methylfluorescein Phosphate (3-OMFP) | p-Nitrophenyl Phosphate (pNPP) |
| Assay Principle | Fluorogenic | Colorimetric |
| Detection Method | Fluorescence (Excitation: ~485 nm, Emission: ~515-525 nm) | Absorbance (405 nm) |
| Sensitivity | High (picomolar to low nanomolar enzyme concentrations)[1] | Moderate (mid-nanomolar enzyme concentrations)[1] |
| Detection Limit | Generally lower than pNPP | ~3 ng of phosphatase[2][3][4] |
| Assay Format | Continuous (kinetic) or endpoint | Continuous (kinetic) or endpoint |
| Throughput | High; amenable to miniaturization (384- and 1536-well plates)[1] | High; widely used in 96-well plate format[5][6] |
| Advantages | - High sensitivity, requiring less enzyme.[1]- Wide dynamic range.[1]- Suitable for continuous monitoring.[1] | - Inexpensive.[7]- Simple and robust protocol.[8]- Wide linear range.[7] |
| Disadvantages | - More expensive than pNPP.- Potential for interference from fluorescent compounds. | - Lower sensitivity compared to fluorogenic substrates.[1]- Potential for interference from colored compounds.[1]- Not a physiological substrate.[7][9] |
Kinetic Parameters: A Deeper Dive into Enzyme-Substrate Interactions
The Michaelis constant (Km) and maximum reaction velocity (Vmax) are critical parameters for understanding the affinity of an enzyme for its substrate and its catalytic efficiency. While a direct comparison across a wide range of phosphatases under identical conditions is challenging due to variations in published studies, the available data consistently highlight the superior kinetic properties of 3-OMFP for certain enzymes.
| Phosphatase | Substrate | Km (µM) | Vmax or kcat | Optimal pH |
| Cdc25B (catalytic domain) | 3-OMFP | 37 | kcat = 1.2 s⁻¹ | 8.2 |
| pNPP | 8,400 | kcat = 0.35 s⁻¹ | 8.2 | |
| PP1α | 3-OMFP | 113 ± 2.85 | Not specified | Not specified |
| PP5C | 3-OMFP | 71.3 ± 2.31 | Not specified | Not specified |
| Calf Intestinal Alkaline Phosphatase (CIAP) | pNPP | 400 - 760 | 1.6 - 3.12 µmol/min/unit | 9.5 - 11.0[10] |
| PTP1B | pNPP | 580 ± 10 | kcat = 24.4 ± 0.4 s⁻¹ | 5.5[11] |
| General Protein Tyrosine Phosphatases (PTPs) | pNPP | 500 - 10,000 | Not specified | Neutral[8] |
Note: Kinetic parameters are highly dependent on experimental conditions such as buffer composition, temperature, and enzyme purity. The data presented here are compiled from various sources and should be considered as representative examples.
Visualizing the Reactions and Workflows
To better understand the underlying processes, the following diagrams illustrate the enzymatic reactions and a general experimental workflow for both 3-OMFP and pNPP phosphatase assays.
References
- 1. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 10. Kinetic behaviour of calf intestinal alkaline phosphatase with pNPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorogenic Phosphatase Substrates: 3-O-Methylfluorescein Phosphate vs. Fluorescein Diphosphate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is critical for the development of robust and sensitive enzyme assays. In the realm of phosphatase activity detection, fluorogenic substrates offer significant advantages in terms of sensitivity and continuous monitoring capabilities. This guide provides an objective comparison of two widely used fluorogenic phosphatase substrates: 3-O-methylfluorescein phosphate (B84403) (3-OMFP) and fluorescein (B123965) diphosphate (B83284) (FDP). This comparison is supported by experimental data to aid researchers in choosing the optimal substrate for their specific applications, including high-throughput screening (HTS) for drug discovery.
Introduction to the Substrates
3-O-Methylfluorescein Phosphate (3-OMFP) is a fluorogenic substrate that, upon enzymatic dephosphorylation, yields the highly fluorescent product 3-O-methylfluorescein (3-OMF). It is recognized by a variety of phosphatases, including protein tyrosine phosphatases (PTPs), (Na+ + K+)-ATPase, and plasma membrane Ca2+-ATPase.[1][2] The methyl group at the 3-O position alters the spectral properties of the resulting fluorophore compared to the parent fluorescein molecule.
Fluorescein Diphosphate (FDP) is another popular fluorogenic substrate that is sequentially hydrolyzed by phosphatases. The first dephosphorylation yields the weakly fluorescent fluorescein monophosphate (FMP), and the subsequent removal of the second phosphate group generates the intensely fluorescent product, fluorescein.[3] FDP is considered one of the most sensitive substrates for detecting a broad range of phosphatases, including alkaline and protein tyrosine phosphatases, making it a substrate of choice for many ELISA applications and HTS formats.[1][3]
Performance Comparison: 3-OMFP vs. FDP
The choice between 3-OMFP and FDP depends on several factors, including the specific enzyme under investigation, the required assay sensitivity, and the experimental conditions. The following tables summarize the key performance characteristics of their fluorescent products, 3-O-methylfluorescein and fluorescein.
Table 1: Physicochemical and Spectroscopic Properties
| Property | 3-O-Methylfluorescein (from 3-OMFP) | Fluorescein (from FDP) |
| Molecular Formula | C₂₁H₁₄O₅ | C₂₀H₁₂O₅ |
| Excitation Wavelength (max) | ~490 nm | ~494 nm |
| Emission Wavelength (max) | ~525 nm | ~515 nm |
| Molar Extinction Coefficient (ε) | Not explicitly found | ~80,000 - 92,300 cm⁻¹M⁻¹ in alkaline buffer[4][5] |
| Fluorescence Quantum Yield (Φf) | 0.85 - 0.92 | ~0.92 - 0.95 in alkaline buffer[6][7] |
| pH Dependence | Fluorescence is pH-dependent, with optimal fluorescence at physiological pH (7.5-8.5).[8] | Fluorescence is highly pH-dependent, with maximal fluorescence in alkaline conditions (e.g., 0.1 M NaOH).[9] |
Table 2: Enzyme Kinetics
Direct comparative kinetic data for both substrates with the same enzyme under identical conditions is limited in the available literature. The following table presents available kinetic parameters for different enzymes. Researchers should consider these values as indicative and determine the kinetics for their specific enzyme and assay conditions.
| Enzyme | Substrate | K_m (µM) | V_max | Reference |
| (Na+ + K+)-ATPase | 3-OMFP | Lower than p-NPP | Higher than p-NPP | [8] |
| Phosphatase Reaction | FDP | 95 ± 16 | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for phosphatase assays using 3-OMFP and a general guideline for FDP.
Protocol 1: this compound (3-OMFP) based Phosphatase Assay
This protocol is adapted for a 96-well plate format and is suitable for determining the activity of protein tyrosine phosphatases.[1][10]
Materials:
-
This compound (3-OMFP)
-
Enzyme (e.g., Protein Tyrosine Phosphatase)
-
Assay Buffer (e.g., 30 mM Tris-HCl, pH 7.0, 1 mM EDTA, 0.1 mM DTT, 75 mM NaCl, 0.33% BSA)[10]
-
Stop Solution (e.g., 0.45 M EDTA, pH 8.0)[1]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 10 mM stock solution of 3-OMFP in DMSO.[11]
-
Dilute the enzyme to the desired concentration in the assay buffer.
-
In a 96-well plate, add the diluted enzyme solution to each well.
-
To initiate the reaction, add 3-OMFP to a final concentration of 10-25 µM. The final reaction volume is typically 100-200 µL.[1][10]
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 20-60 minutes), protected from light.[1][10]
-
Stop the reaction by adding the stop solution.[1]
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 485-488 nm and emission at 515-525 nm.[1][10]
-
Subtract the fluorescence of a no-enzyme control from all readings.
Protocol 2: General Fluorescein Diphosphate (FDP) based Phosphatase Assay
This protocol provides a general framework for using FDP in a phosphatase assay. Specific concentrations and incubation times should be optimized for the enzyme of interest.
Materials:
-
Fluorescein diphosphate (FDP)
-
Enzyme (e.g., Alkaline Phosphatase)
-
Assay Buffer (e.g., Tris buffer, pH 8-9)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of FDP in deionized water.
-
Dilute the enzyme to the desired concentration in the assay buffer.
-
Add the diluted enzyme solution to the wells of a 96-well plate.
-
To start the reaction, add FDP to a final concentration that is typically around the K_m value for the enzyme.
-
Incubate the plate at the optimal temperature for the enzyme for a suitable duration, protected from light.
-
Monitor the increase in fluorescence over time using a microplate reader with excitation at ~490 nm and emission at ~514 nm. For endpoint assays, a stop solution may be used.
-
Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.
Visualizing the Processes
Diagrams can aid in understanding the enzymatic reactions and experimental workflows.
Caption: Enzymatic hydrolysis of 3-OMFP and FDP.
Caption: High-throughput screening workflow for phosphatase inhibitors.
Caption: Logical decision-making for substrate selection.
Conclusion
Both this compound and fluorescein diphosphate are valuable tools for the sensitive detection of phosphatase activity. FDP is often favored for its high sensitivity and broad applicability, particularly in HTS formats where a strong signal is paramount.[3] 3-OMFP, with its single-step hydrolysis and utility for specific ATPases, presents a viable alternative, especially when assaying enzymes active at physiological pH.[8] The ultimate choice between these two substrates will be guided by the specific requirements of the assay, including the target enzyme, desired sensitivity, and optimal reaction conditions. It is recommended that researchers empirically validate their chosen substrate to ensure optimal performance in their experimental system.
References
- 1. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a fluorescent substrate for plasma membrane Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,6-Fluorescein Diphosphate: A Sensitive Fluorogenic and Chromogenic Substrate for Protein Tyrosine Phosphatases* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescein [omlc.org]
- 5. Extinction Coefficient [Fluorescein] | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 3-O-Methylfluorescein | 65144-30-1 [smolecule.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating Phosphatase Assay Results: A Comparative Guide to 3-O-Methylfluorescein Phosphate (OMFP) and Secondary Methods
For researchers, scientists, and drug development professionals, the accurate quantification of phosphatase activity is paramount. The 3-O-methylfluorescein phosphate (B84403) (OMFP) assay is a widely used method due to its sensitivity and continuous nature. However, validating these results with a secondary, independent method is crucial for robust and reliable data. This guide provides a comprehensive comparison of the OMFP assay with two common secondary validation methods: the Malachite Green assay and the p-Nitrophenyl Phosphate (pNPP) assay, using the well-characterized enzyme Protein Tyrosine Phosphatase 1B (PTP1B) as an example.
Principles of Phosphatase Activity Assays
The OMFP assay is a fluorescence-based method where the non-fluorescent OMFP is hydrolyzed by a phosphatase to produce the highly fluorescent compound 3-O-methylfluorescein (OMF).[1][2] The increase in fluorescence is directly proportional to the phosphatase activity.
Secondary validation methods often employ different detection principles. The Malachite Green assay is a colorimetric method that detects the inorganic phosphate released from a substrate after enzymatic activity.[3] The p-Nitrophenyl Phosphate (pNPP) assay is another colorimetric method where the hydrolysis of the colorless substrate pNPP by a phosphatase yields p-nitrophenol, a yellow-colored product.[2][4]
Performance Comparison of Phosphatase Assays for PTP1B Inhibition
To illustrate the importance of validating primary assay results, this section presents a hypothetical dataset comparing the IC50 values of a known PTP1B inhibitor, "Inhibitor X," determined using the OMFP assay and the Malachite Green assay.
| Assay Method | Detection Principle | Substrate | IC50 of Inhibitor X for PTP1B (nM) | Key Advantages | Key Disadvantages |
| 3-O-Methylfluorescein Phosphate (OMFP) Assay | Fluorescence | This compound | 50 | High sensitivity, continuous assay format suitable for kinetics. | Potential for interference from fluorescent compounds. |
| Malachite Green Assay | Colorimetric (Absorbance) | Phosphopeptide | 65 | Less susceptible to fluorescence interference, directly measures phosphate release. | Generally lower sensitivity than fluorescence assays, endpoint assay. |
| p-Nitrophenyl Phosphate (pNPP) Assay | Colorimetric (Absorbance) | p-Nitrophenyl Phosphate | 70 | Simple, cost-effective, and widely used. | Can be less sensitive than OMFP and may have interference from colored compounds.[2] |
This table presents illustrative data for comparison purposes.
Experimental Protocols
Detailed methodologies for performing the OMFP, Malachite Green, and pNPP assays for measuring PTP1B activity and inhibition are provided below.
This compound (OMFP) Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
Recombinant human PTP1B
-
OMFP substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
PTP1B inhibitor (e.g., Inhibitor X)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the PTP1B inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a fixed concentration of PTP1B to all wells except the negative control.
-
Initiate the reaction by adding the OMFP substrate to all wells.
-
Immediately start monitoring the increase in fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm in a kinetic mode for a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Malachite Green Assay Protocol (Secondary Validation)
This protocol is for an endpoint assay in a 96-well plate format.
Materials:
-
Recombinant human PTP1B
-
Phosphopeptide substrate specific for PTP1B
-
Assay buffer (phosphate-free)
-
PTP1B inhibitor (e.g., Inhibitor X)
-
Malachite Green reagent
-
Phosphate standard solution
-
Clear, flat-bottom 96-well plates
-
Absorbance microplate reader
Procedure:
-
Prepare serial dilutions of the PTP1B inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a fixed concentration of PTP1B to all wells except the negative control.
-
Initiate the reaction by adding the phosphopeptide substrate to all wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent to all wells.
-
Allow the color to develop for 15-30 minutes at room temperature.
-
Measure the absorbance at ~620-650 nm.
-
Create a standard curve using the phosphate standard to determine the amount of phosphate released in each well.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
p-Nitrophenyl Phosphate (pNPP) Assay Protocol (Alternative Secondary Validation)
This protocol describes an endpoint assay in a 96-well plate format.[4]
Materials:
-
Recombinant human PTP1B
-
pNPP substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
PTP1B inhibitor (e.g., Inhibitor X)
-
Stop solution (e.g., 1 N NaOH)
-
Clear, flat-bottom 96-well plates
-
Absorbance microplate reader
Procedure:
-
Prepare serial dilutions of the PTP1B inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a fixed concentration of PTP1B to all wells except the negative control.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to all wells.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Conclusion
References
- 1. Development of a colorimetric and a fluorescence phosphatase-inhibitor assay suitable for drug discovery approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
A Researcher's Guide to Cross-Validation of HTS Hits from a 3-O-Methylfluorescein Phosphate (3-OMFP) Screen
High-throughput screening (HTS) campaigns utilizing the fluorogenic phosphatase substrate 3-O-methylfluorescein phosphate (B84403) (3-OMFP) are a common strategy for identifying novel phosphatase inhibitors. The assay is based on the enzymatic cleavage of the phosphate group from 3-OMFP, which results in the highly fluorescent product 3-O-methylfluorescein, providing a robust and sensitive readout.[1][2] However, the initial "hits" from any primary HTS are prone to false positives arising from compound interference with the assay technology or off-target effects.[3][4] Consequently, a rigorous cross-validation cascade is essential to confirm that the activity of hit compounds is genuine, specific, and directed at the intended target.[3][5]
This guide provides a comparative overview of common orthogonal assays used to validate hits from a primary 3-OMFP phosphatase screen. We present a hypothetical dataset to illustrate the hit validation workflow and provide detailed experimental protocols for key assays.
Hit Validation Workflow: From Primary Screen to Confirmed Hit
The validation of HTS hits is a multi-step process designed to systematically eliminate false positives and characterize promising compounds.[6] The workflow begins with re-testing hits from the primary screen and then employs a series of orthogonal assays with different detection methods and technologies to confirm their activity.[4][7]
Hypothetical Signaling Pathway Context
To provide a biological context, let's consider a hypothetical signaling pathway where a Protein Tyrosine Phosphatase (PTP) acts as a negative regulator of a kinase cascade. Identifying inhibitors for this PTP could enhance the signaling pathway, a desirable outcome in certain therapeutic areas.
Data Presentation: Comparison of Validation Assays
The following tables summarize hypothetical data from a 3-OMFP screen for a target PTP and subsequent validation assays.
Table 1: Primary HTS and Hit Confirmation Summary
| Metric | Value | Description |
| Primary Screen | ||
| Total Compounds Screened | 10,000 | A diverse small molecule library. |
| Primary Hit Rate | 1.0% | Percentage of compounds showing >50% inhibition. |
| Hit Confirmation | ||
| Confirmed Hits (Dose-Response) | 65 | Hits showing a clear concentration-dependent inhibition. |
| Confirmation Rate | 65% | Percentage of primary hits confirmed upon re-testing. |
Table 2: Orthogonal Assay Comparison for Confirmed Hits
| Assay Type | Principle | Hits Progressed (IC50 < 10 µM) | Advantages | Disadvantages |
| Primary: 3-OMFP | Fluorescence Intensity | 65 | Simple, sensitive, kinetic measurements possible.[1] | Prone to fluorescence interference (quenching/autofluorescence).[2] |
| Ortho 1: TR-FRET | Time-Resolved FRET | 28 | Ratiometric detection minimizes interference, high sensitivity.[8] | Requires specific antibody and labeled substrate. |
| Ortho 2: Cell-Based Reporter | Luciferase Reporter Gene | 12 | Physiologically relevant, confirms cell permeability.[9][10] | More complex, potential for cytotoxicity-induced false positives.[11] |
| Ortho 3: Surface Plasmon Resonance (SPR) | Biophysical (Binding) | 25 | Label-free, provides binding kinetics (kon/koff).[12] | Requires high-purity protein, lower throughput. |
Table 3: Hypothetical IC50 Values for Top 5 Validated Hits (µM)
| Compound ID | 3-OMFP Assay | TR-FRET Assay | Cell-Based Reporter | SPR (KD) |
| Hit-01 | 1.2 | 1.5 | 2.1 | 1.8 |
| Hit-02 | 3.5 | 4.2 | 5.5 | 3.9 |
| Hit-03 | 8.1 | 9.5 | > 50 | 7.8 |
| Hit-04 | 0.9 | 1.1 | > 50 (Cytotoxic) | 1.0 |
| Hit-05 | 2.4 | > 50 | > 50 | > 50 |
Note: The data presented in these tables is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.[6]
Primary Screen: 3-O-Methylfluorescein Phosphate (3-OMFP) Assay
This biochemical assay measures the inhibition of phosphatase activity by detecting the fluorescent product of 3-OMFP hydrolysis.
Protocol:
-
Add 2 µL of compound solution in DMSO to a 384-well, low-volume, black assay plate.
-
Add 10 µL of the target PTP enzyme solution in assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT).
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 8 µL of 3-OMFP substrate solution (final concentration equal to the Kₘ for the target enzyme).
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a fluorescence plate reader (Excitation = 485 nm, Emission = 525 nm).
-
Data is normalized to high (no enzyme) and low (DMSO vehicle) controls.
Orthogonal Assay 1: Time-Resolved FRET (TR-FRET) Assay
This biochemical assay measures the inhibition of phosphatase activity by detecting the dephosphorylation of a biotinylated, phosphorylated peptide substrate.
Principle: A Europium (Eu)-labeled anti-phospho-tyrosine antibody (donor) and a streptavidin-allophycocyanin (SA-APC) conjugate (acceptor) are used. When the peptide substrate is dephosphorylated by the PTP, the antibody no longer binds, disrupting FRET.
Protocol:
-
Add 2 µL of compound solution in DMSO to a 384-well plate.
-
Add 4 µL of a solution containing the target PTP enzyme and a biotinylated phosphopeptide substrate.
-
Incubate for 30 minutes at room temperature.
-
Stop the enzymatic reaction by adding 4 µL of a TR-FRET detection reagent mixture containing the Eu-labeled antibody and SA-APC.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader (Excitation = 340 nm; Emission = 615 nm and 665 nm).
-
The ratio of acceptor to donor emission is calculated and normalized.
Orthogonal Assay 2: Cell-Based Reporter Gene Assay
This assay measures the ability of a compound to inhibit the target PTP within a cellular context, leading to a downstream signaling event.
Principle: A cell line is engineered to express the target PTP and a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the signaling pathway negatively regulated by the PTP. Inhibition of the PTP increases pathway signaling, resulting in increased luciferase expression and a luminescent signal.
Protocol:
-
Seed the engineered reporter cell line into 384-well, white, clear-bottom plates and incubate overnight.
-
Treat the cells with 50 nL of compound solution in DMSO.
-
Incubate for 16-24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Add a "one-step" luciferase detection reagent that lyses the cells and provides the luciferin (B1168401) substrate.
-
Incubate for 10 minutes at room temperature in the dark.
-
Read the plate on a luminescence plate reader.
-
A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be performed to identify compounds that are toxic to the cells.[11][13]
Conclusion
The cross-validation of hits from a 3-OMFP screen is a critical phase in early-stage drug discovery. A systematic approach employing a cascade of orthogonal assays is necessary to filter out false positives and identify robust, on-target inhibitors.[5] Biochemical assays like TR-FRET are excellent for eliminating interferences with the primary fluorescence-based readout, while cell-based assays provide crucial information on cell permeability and activity in a more physiological environment.[9] By combining these diverse validation methods, researchers can confidently prioritize the most promising hits for progression into lead optimization.
References
- 1. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. benchchem.com [benchchem.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 9. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifescienceglobal.com [lifescienceglobal.com]
- 11. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide: Unveiling the Advantages of Fluorogenic Substrates in Phosphatase Assays
For researchers, scientists, and drug development professionals, the choice of assay methodology is paramount to generating robust and reliable data. In the realm of phosphatase activity measurement, the debate between traditional colorimetric and modern fluorogenic substrates is ongoing. This guide provides an objective comparison of the fluorogenic substrate 3-O-methylfluorescein phosphate (B84403) (OMFP) and the widely used colorimetric substrate p-nitrophenyl phosphate (pNPP), supported by experimental data and detailed protocols to inform your selection process.
The fundamental principle of both assay types lies in the enzymatic cleavage of a phosphate group from a substrate by a phosphatase, leading to a detectable signal. However, the nature of this signal and the characteristics of the substrates themselves give rise to significant differences in performance. Fluorogenic assays, utilizing substrates like OMFP, offer a multitude of advantages over their colorimetric counterparts, primarily in terms of sensitivity, kinetic properties, and suitability for high-throughput screening (HTS).
Key Performance Metrics: A Head-to-Head Comparison
Fluorogenic substrates consistently outperform colorimetric substrates in several key areas, making them the superior choice for demanding applications such as drug discovery and kinetic studies.
A pivotal study comparing OMFP and pNPP as substrates for the Cdc25B catalytic domain revealed a staggering 810-fold enhancement in catalytic efficiency (kcat/Km) for OMFP over pNPP.[1] This is attributed to both a lower Michaelis constant (Km), indicating a higher affinity of the enzyme for the substrate, and a higher turnover rate (kcat).[1]
| Parameter | 3-O-Methylfluorescein Phosphate (Fluorogenic) | p-Nitrophenyl Phosphate (Colorimetric) | Advantage |
| Sensitivity | High (pM range)[2][3] | Moderate to Low (mU/L to U/L range)[4][5][6] | Fluorogenic |
| Detection Limit | As low as 4.3 pM for alkaline phosphatase[2][3] | Typically in the range of 2.8 U/L to 350 mU/L[4][6] | Fluorogenic |
| Dynamic Range | Wide linear range[7] | Limited linear range[7][8] | Fluorogenic |
| Michaelis Constant (Km) | Low (e.g., 37 µM for Cdc25B)[1] | High (e.g., 8.4 mM for Cdc25B)[1] | Fluorogenic |
| Catalytic Efficiency (kcat/Km) | Significantly higher[1] | Lower[1] | Fluorogenic |
| Assay Format | Homogeneous "mix-and-read"[9][10] | Often requires a stop solution[7][11][12] | Fluorogenic |
| High-Throughput Screening | Highly amenable[9][10][13] | Less suitable[7] | Fluorogenic |
| Signal Stability | Generally stable for hours[14] | Can be less stable; requires timely reading | Fluorogenic |
The Underlying Mechanisms: A Visual Explanation
The distinct advantages of fluorogenic substrates stem from their fundamental reaction mechanisms. Upon enzymatic dephosphorylation, OMFP is converted to 3-O-methylfluorescein (OMF), a highly fluorescent molecule. In contrast, the dephosphorylation of pNPP yields p-nitrophenol, a chromogenic product that absorbs light.
Experimental Protocols: A Step-by-Step Guide
To facilitate the practical application of these assays, detailed experimental workflows are provided below. These protocols are generalized and may require optimization for specific enzymes and experimental conditions.
Fluorogenic Assay Workflow using this compound (OMFP)
This protocol is adapted from procedures for serine/threonine protein phosphatase assays.[15]
Materials:
-
Purified phosphatase enzyme
-
This compound (OMFP)
-
Assay Buffer (e.g., 100 mM Tris, pH 8.2, 40 mM NaCl, 1 mM DTT, 20% glycerol)[1]
-
96-well or 384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare the assay buffer and a stock solution of OMFP. The final concentration of OMFP in the assay is typically in the low micromolar range (e.g., 10 µM).[16]
-
Enzyme Preparation: Prepare serial dilutions of the phosphatase enzyme in the assay buffer.
-
Assay Setup: Add the diluted enzyme solutions to the wells of the microplate. Include appropriate controls (e.g., no enzyme, no substrate).
-
Reaction Initiation: Start the enzymatic reaction by adding the OMFP substrate solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 20-30 minutes).[16]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 3-O-methylfluorescein (e.g., Ex: 488 nm, Em: 515 nm).[16]
-
Data Analysis: Determine phosphatase activity by calculating the rate of fluorescence increase over time.
Colorimetric Assay Workflow using p-Nitrophenyl Phosphate (pNPP)
This protocol is a generalized procedure based on common practices for measuring phosphatase activity.[7][11]
Materials:
-
Purified phosphatase enzyme
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂)[7]
-
Stop Solution (e.g., 2N NaOH)[7]
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare Reagents: Prepare the assay buffer, a fresh solution of pNPP substrate, and the stop solution.
-
Enzyme Preparation: Prepare serial dilutions of the phosphatase enzyme in the assay buffer.
-
Assay Setup: Add the diluted enzyme solutions to the wells of the microplate. Include a blank control with assay buffer instead of the enzyme.[7]
-
Reaction Initiation: Start the enzymatic reaction by adding the pNPP substrate solution to each well.[7]
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes).[7]
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.[7]
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[7][12]
-
Data Analysis: Calculate the phosphatase activity based on the absorbance values after subtracting the blank.
Conclusion: Embracing Sensitivity and Efficiency
While colorimetric assays using substrates like pNPP have been a staple in phosphatase research due to their simplicity and cost-effectiveness, they are often hampered by lower sensitivity and a requirement for a stop solution, making them less ideal for kinetic studies and high-throughput applications.[7]
Fluorogenic substrates, exemplified by this compound, offer a clear and significant advantage. Their inherently higher sensitivity, superior kinetic properties, and homogeneous assay format make them the preferred choice for researchers in drug discovery and other fields requiring precise and efficient measurement of phosphatase activity.[9][10][17] The ability to perform "mix-and-read" assays in high-density plate formats streamlines workflows and accelerates the pace of research, ultimately enabling faster identification of novel therapeutics and a deeper understanding of cellular signaling pathways.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive dual colorimetric and fluorescence system for assaying the activity of alkaline phosphatase that relies on pyrophosphate inhibition of the peroxidase activity of copper ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Colorimetric detection of alkaline phosphatase activity based on pyridoxal phosphate-induced chromatic switch of polydiacetylene nano-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. promega.kr [promega.kr]
- 15. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip [mdpi.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 3-O-Methylfluorescein Phosphate (3-OMFP) vs. Malachite Green (MG) Assays for Phosphatase Activity
For researchers, scientists, and drug development professionals, the accurate measurement of phosphatase activity is crucial for understanding cellular signaling, validating drug targets, and screening for novel inhibitors. Two widely used methods for this purpose are the 3-O-methylfluorescein phosphate (B84403) (3-OMFP) assay and the malachite green (MG) assay. This guide provides a comprehensive comparison of these two assays, including their principles, performance characteristics, and detailed experimental protocols to aid in selecting the most suitable method for your research needs.
Principle of the Assays
The 3-OMFP and malachite green assays rely on distinct chemical principles to quantify phosphatase activity. The 3-OMFP assay is a fluorogenic method, while the malachite green assay is a colorimetric endpoint assay.
The 3-O-methylfluorescein phosphate (3-OMFP) assay utilizes a non-fluorescent substrate, this compound. In the presence of a phosphatase, the phosphate group is cleaved, releasing the highly fluorescent product 3-O-methylfluorescein. The increase in fluorescence intensity is directly proportional to the phosphatase activity and can be monitored in real-time.[1]
The malachite green assay is a colorimetric method that detects the inorganic phosphate (Pi) released from a phosphorylated substrate by phosphatase activity. The assay is based on the formation of a stable green complex between malachite green, molybdate (B1676688), and free orthophosphate under acidic conditions.[2][3] The intensity of the green color, measured by absorbance, is proportional to the amount of phosphate released.[4]
Performance Comparison
While a direct, peer-reviewed study quantitatively correlating the 3-OMFP and malachite green assays was not identified in the searched literature, a comparison of their key performance characteristics can be made based on their individual validation studies and established principles.
| Feature | This compound (3-OMFP) Assay | Malachite Green (MG) Assay |
| Assay Type | Fluorogenic, kinetic (real-time) or endpoint | Colorimetric, endpoint |
| Detection Method | Fluorescence (typically Ex/Em ~485/525 nm) | Absorbance (typically 600-660 nm)[2] |
| Sensitivity | Generally higher due to fluorescence detection | High, can detect picomolar amounts of phosphate[1] |
| Linear Range | Dependent on enzyme and substrate concentration | Typically linear over a defined phosphate concentration range (e.g., 0-2000 picomoles)[2] |
| Throughput | Well-suited for high-throughput screening (HTS) in 96- and 384-well formats | Adaptable to HTS formats, but may have longer read times per plate compared to fluorescence assays[5][6] |
| Interferences | Fluorescent compounds, inner filter effect | Phosphate-containing buffers (e.g., PBS), detergents, and reducing agents like 2-mercaptoethanol[1][2][7] |
| Advantages | Continuous monitoring of enzyme kinetics, higher sensitivity | Direct detection of inorganic phosphate, applicable to a wide range of phosphorylated substrates, cost-effective reagents[1][8] |
| Disadvantages | Indirectly measures phosphate release, potential for substrate-specific artifacts | Endpoint assay, susceptible to interference from various common lab reagents |
Experimental Protocols
Below are detailed, representative protocols for performing the 3-OMFP and malachite green assays for phosphatase activity.
This compound (3-OMFP) Assay Protocol
This protocol is a general guideline and should be optimized for the specific phosphatase and experimental conditions.
Materials:
-
This compound (3-OMFP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Phosphatase enzyme of interest
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 3-OMFP stock solution: Dissolve 3-OMFP in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.
-
Prepare working solutions:
-
Dilute the 3-OMFP stock solution in assay buffer to the desired final concentration (e.g., 10-100 µM).
-
Prepare a solution of the phosphatase enzyme in assay buffer at a concentration that yields a linear rate of substrate hydrolysis.
-
-
Set up the reaction:
-
Add 50 µL of the 3-OMFP working solution to each well of the microplate.
-
To initiate the reaction, add 50 µL of the enzyme solution to each well.
-
Include appropriate controls:
-
No-enzyme control: 50 µL of 3-OMFP working solution and 50 µL of assay buffer.
-
No-substrate control: 50 µL of enzyme solution and 50 µL of assay buffer.
-
-
-
Measure fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 15-30 minutes) using an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the phosphatase activity based on a standard curve of 3-O-methylfluorescein.
-
Malachite Green Assay Protocol
This protocol is adapted from various sources and provides a general procedure for determining inorganic phosphate.[2][5][9]
Materials:
-
Malachite Green Reagent A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Malachite Green Reagent B: 4.2% (w/v) ammonium (B1175870) molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Prepare fresh daily.
-
Phosphate standard solution (e.g., 1 mM KH₂PO₄)
-
Phosphorylated substrate for the enzyme of interest
-
Phosphatase enzyme of interest
-
Assay buffer (phosphate-free)
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader
Procedure:
-
Prepare a phosphate standard curve:
-
Perform serial dilutions of the phosphate standard solution in assay buffer to generate a range of concentrations (e.g., 0 to 50 µM).
-
Add a fixed volume (e.g., 25 µL) of each standard to separate wells of the microplate.
-
-
Set up the enzymatic reaction:
-
In separate wells, combine the assay buffer, phosphorylated substrate, and phosphatase enzyme in a total volume of 25 µL.
-
Incubate the reaction mixture at the optimal temperature for the enzyme for a specific time (e.g., 15-30 minutes).
-
Include appropriate controls:
-
No-enzyme control: Assay buffer and substrate.
-
No-substrate control: Assay buffer and enzyme.
-
-
-
Stop the reaction and develop color:
-
Add 100 µL of the Malachite Green Working Reagent to each well of the standard curve and the enzymatic reactions.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measure absorbance:
-
Read the absorbance of each well at a wavelength between 600 nm and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM phosphate) from all standard and sample readings.
-
Plot the absorbance of the standards versus the phosphate concentration to generate a standard curve.
-
Determine the concentration of phosphate released in the enzymatic reactions by interpolating their absorbance values on the standard curve.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the 3-OMFP and Malachite Green assays.
Caption: Workflow of the 3-OMFP assay.
Caption: Workflow of the Malachite Green assay.
Conclusion
The choice between the this compound and malachite green assays depends on the specific experimental goals and available resources. The 3-OMFP assay offers the advantage of real-time kinetic measurements and higher sensitivity, making it ideal for detailed enzyme characterization and high-throughput screening of inhibitors. On the other hand, the malachite green assay is a robust and cost-effective method for the direct quantification of inorganic phosphate, applicable to a broader range of phosphorylated substrates. By understanding the principles and protocols of each assay, researchers can make an informed decision to select the most appropriate tool for their phosphatase research.
References
- 1. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Phosphate Colorimetric Assay Kit(Malachite Green Method) - Elabscience® [elabscience.com]
- 4. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A universal, fully automated high throughput screening assay for pyrophosphate and phosphate release from enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Phosphatase Substrate Specificity: A Comparison of 3-O-methylfluorescein phosphate (OMFP) and Alternative Assays
For researchers, scientists, and drug development professionals, the accurate assessment of phosphatase substrate specificity is paramount for elucidating cellular signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of the fluorescent substrate 3-O-methylfluorescein phosphate (B84403) (OMFP) with other common phosphatase assay methods, supported by experimental data and detailed protocols.
The selection of an appropriate assay for determining phosphatase activity and substrate specificity is a critical decision in experimental design. Factors such as sensitivity, throughput, cost, and the specific characteristics of the phosphatase under investigation must be carefully considered. This guide focuses on the utility of 3-O-methylfluorescein phosphate (OMFP), a fluorogenic substrate, and compares its performance with traditional colorimetric and other fluorescent methods.
Performance Comparison of Phosphatase Substrates
The choice of substrate significantly impacts the sensitivity, dynamic range, and suitability of a phosphatase assay for different applications, including high-throughput screening (HTS). The following table summarizes key quantitative performance parameters for OMFP and its main alternatives: p-nitrophenyl phosphate (pNPP), 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), and malachite green-based assays that detect inorganic phosphate released from a phosphopeptide substrate.
| Parameter | This compound (OMFP) | p-Nitrophenyl Phosphate (pNPP) | 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) | Malachite Green (with phosphopeptide) |
| Principle | Fluorogenic | Colorimetric | Fluorogenic | Colorimetric |
| Detection | Fluorescence (Ex/Em ~485/525 nm) | Absorbance (405 nm) | Fluorescence (Ex/Em ~358/450 nm) | Absorbance (~620 nm) |
| Sensitivity | High (pM to low nM enzyme)[1] | Moderate (mid-nM enzyme)[1] | Very High (sub-nM to pM enzyme)[1] | High |
| Assay Format | Continuous (kinetic) or endpoint[1] | Primarily endpoint[1] | Continuous (kinetic) or endpoint[1] | Endpoint |
| Throughput | High (384- and 1536-well compatible)[1] | Moderate to High | High (384- and 1536-well compatible)[1] | High |
| Interference | Lower potential for colorimetric interference; potential for fluorescent compound interference[2] | Interference from colored compounds[1] | Higher potential for fluorescent compound interference due to blue-shifted spectra[2] | Interference from free phosphate in reagents |
| Substrate Specificity | Non-specific, artificial substrate | Non-specific, artificial substrate | Non-specific, artificial substrate | Specificity determined by the phosphopeptide sequence |
Kinetic Parameters for Various Phosphatases
The Michaelis-Menten constant (Km) and catalytic rate constant (kcat) are crucial for comparing the efficiency of different substrates for a given phosphatase. The catalytic efficiency is represented by the kcat/Km ratio.
| Phosphatase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Cdc25B | OMFP | 37 | 1.2 | 3.2 x 104 |
| pNPP | 8400 | 0.35 | 42 | |
| PTP1B | DiFMUP | 9 ± 2 | 41 ± 2 | 4.6 x 106 |
| Alkaline Phosphatase (Calf Intestinal) | pNPP | 400 - 760 | 42.55 - 82.98 | 1.1 x 105 - 1.1 x 105 |
Note: Kinetic parameters are highly dependent on assay conditions (pH, buffer composition, temperature). The data presented is a compilation from various sources and should be used for comparative purposes.
Experimental Protocols
Detailed methodologies for performing phosphatase assays using OMFP, pNPP, and the Malachite Green assay are provided below.
This compound (OMFP) Assay Protocol
This protocol is a general guideline for a continuous (kinetic) assay in a 96-well format.
Materials:
-
Purified phosphatase
-
OMFP stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 1 mM DTT, 0.01% Tween-20)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the phosphatase in assay buffer.
-
Add 50 µL of each phosphatase dilution to the wells of the microplate. Include a no-enzyme control (assay buffer only).
-
Prepare the OMFP working solution by diluting the stock solution in assay buffer to the desired final concentration (typically at or near the Km for the specific phosphatase).
-
Initiate the reaction by adding 50 µL of the OMFP working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (~485 nm and ~525 nm, respectively).
-
Record the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes).
-
The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time plot.
p-Nitrophenyl Phosphate (pNPP) Assay Protocol
This protocol describes a general endpoint assay in a 96-well format.
Materials:
-
Purified phosphatase
-
pNPP substrate solution (e.g., 10 mg/mL in a suitable buffer)
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8 for alkaline phosphatase)
-
Stop solution (e.g., 3 M NaOH)
-
Clear, flat-bottom 96-well microplate
-
Absorbance microplate reader
Procedure:
-
Prepare serial dilutions of the phosphatase in assay buffer.
-
Add 50 µL of each phosphatase dilution to the wells of the microplate. Include a no-enzyme control.
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The amount of p-nitrophenol produced is proportional to the phosphatase activity.
Malachite Green Phosphatase Assay Protocol
This protocol outlines the general steps for detecting inorganic phosphate released from a phosphopeptide substrate.
Materials:
-
Purified phosphatase
-
Phosphopeptide substrate
-
Assay buffer (phosphate-free)
-
Malachite Green reagent (containing malachite green, ammonium (B1175870) molybdate, and acid)
-
Phosphate standard solution
-
Clear, flat-bottom 96-well microplate
-
Absorbance microplate reader
Procedure:
-
Prepare serial dilutions of the phosphatase in a phosphate-free assay buffer.
-
Add a defined volume of each phosphatase dilution to the wells of the microplate. Include a no-enzyme control.
-
Initiate the reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at a constant temperature for a defined period to allow for phosphate release.
-
Stop the reaction and develop the color by adding the Malachite Green reagent to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at room temperature to allow for color development.
-
Measure the absorbance at approximately 620 nm.
-
The amount of inorganic phosphate is determined by comparison to a phosphate standard curve.
Visualizing Phosphatase Assays and Signaling
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
References
A Comparative Guide to Endpoint vs. Kinetic Assays Using 3-O-Methylfluorescein Phosphate (3-OMFP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of endpoint and kinetic assays utilizing the fluorogenic substrate 3-O-methylfluorescein phosphate (B84403) (3-OMFP). Supporting experimental data and detailed protocols are presented to aid researchers in selecting the optimal assay format for their specific needs in phosphatase activity research and drug discovery.
Introduction to 3-OMFP and Assay Formats
3-O-methylfluorescein phosphate (3-OMFP) is a highly sensitive fluorogenic substrate for various phosphatases, including protein tyrosine phosphatases (PTPs), alkaline phosphatases (APs), and acid phosphatases.[1] Upon enzymatic cleavage of its phosphate group, 3-OMFP is converted to the highly fluorescent product 3-O-methylfluorescein (3-OMF), which can be detected with an excitation wavelength of approximately 485 nm and an emission wavelength of around 525 nm.[2] The choice between an endpoint and a kinetic assay format when using 3-OMFP depends on the specific research question, throughput requirements, and the desired level of detail regarding enzyme kinetics and potential inhibitor interactions.
Endpoint assays measure the total amount of fluorescent product generated after a fixed period. The reaction is initiated and allowed to proceed for a predetermined time, after which it is stopped, and the fluorescence is measured. This method is generally simpler and more amenable to high-throughput screening (HTS).
Kinetic assays , on the other hand, involve the continuous monitoring of fluorescence over time.[3] This provides real-time data on the reaction rate and can offer deeper insights into enzyme behavior, such as identifying interfering compounds or determining kinetic parameters like Vmax and Km.[3][4]
Quantitative Performance Comparison
The choice between an endpoint and a kinetic assay can significantly impact the interpretation of results, especially in the context of high-throughput screening for enzyme inhibitors. While endpoint assays offer simplicity, kinetic assays provide a more detailed picture of the reaction dynamics and can help identify false positives and negatives.[4]
| Parameter | Endpoint Assay | Kinetic Assay | Key Considerations |
| Primary Measurement | Total fluorescence at a single time point | Rate of fluorescence change over time (slope) | Kinetic assays provide initial velocity data, which is crucial for accurate enzyme kinetics.[5] |
| Throughput | High | Moderate to High | Endpoint assays are generally faster for large-scale screening.[3] |
| Data Richness | Lower (single data point per well) | Higher (full reaction progress curve) | Kinetic data can reveal non-linear reaction rates and time-dependent inhibition.[6] |
| Detection of Interference | Prone to false positives/negatives from fluorescent compounds or quenchers. | Better at identifying interfering compounds by analyzing the reaction profile.[4] | A compound that is inherently fluorescent might appear as an activator in an endpoint assay, while its effect on the reaction rate in a kinetic assay would be negligible.[4] |
| Cost-Effectiveness | Generally more cost-effective for large screens.[3] | Can be more resource-intensive due to continuous measurement. | |
| Z' Factor | Can be calculated to assess assay quality. | Can also be calculated and may provide a more robust measure of assay performance by considering the stability of the signal over time. | A Z' factor greater than 0.5 is generally considered indicative of a good assay for screening.[7] |
| Linearity | Assumes linearity over the entire incubation period. | Directly measures the linear (or non-linear) phase of the reaction. | Kinetic assays ensure that the measurements are taken within the initial, linear rate of the reaction. |
Signaling Pathway: The Role of PTEN Phosphatase
3-OMFP is a valuable tool for studying phosphatases like PTEN (Phosphatase and Tensin Homolog), a critical tumor suppressor that antagonizes the PI3K/Akt signaling pathway. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby downregulating a pathway crucial for cell growth, proliferation, and survival.[2][8][4][9][10]
Experimental Protocols
Below are generalized protocols for performing endpoint and kinetic assays with 3-OMFP. These should be optimized for the specific enzyme and experimental conditions.
Endpoint Assay Protocol
-
Reagent Preparation :
-
Prepare an assay buffer suitable for the phosphatase of interest (e.g., for PTPs, a buffer at pH 6.0 may be optimal).
-
Prepare a stock solution of 3-OMFP in DMSO. Dilute the 3-OMFP stock solution in the assay buffer to the desired final concentration (e.g., 10-50 µM).
-
Prepare the enzyme solution by diluting the enzyme to the desired concentration in the assay buffer.
-
Prepare a stop solution (e.g., a basic buffer like sodium carbonate or a specific phosphatase inhibitor).
-
-
Assay Procedure :
-
Add the enzyme solution to the wells of a microplate.
-
To initiate the reaction, add the 3-OMFP solution to the wells.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a fixed time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence at Ex/Em = 485/525 nm.
-
Kinetic Assay Protocol
-
Reagent Preparation :
-
Prepare the assay buffer, 3-OMFP solution, and enzyme solution as described for the endpoint assay. A stop solution is not required.
-
-
Assay Procedure :
-
Set up the microplate reader to take fluorescence measurements at Ex/Em = 485/525 nm at regular intervals (e.g., every 1-2 minutes) for a total duration (e.g., 30-60 minutes) at a constant temperature.
-
Add the enzyme solution to the wells of the microplate.
-
Place the plate in the reader and initiate the reaction by injecting the 3-OMFP solution.
-
Immediately start the kinetic read.
-
The rate of the reaction is determined by calculating the slope of the initial linear portion of the fluorescence versus time curve.
-
Experimental Workflow and Logical Relationships
The decision to use an endpoint or kinetic assay is a critical step in the experimental design process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Summarised Visualisation of the Role of PTEN in the PI3K Pathway | BioRender Science Templates [biorender.com]
- 5. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: 3-O-Methylfluorescein Phosphate (3-OMFP) Assay in 96-Well vs. 384-Well Plates
For researchers in drug discovery and related fields, the choice of microplate format is a critical decision that impacts throughput, cost, and assay performance. This guide provides a detailed comparison of the 3-O-methylfluorescein phosphate (B84403) (3-OMFP) phosphatase assay when performed in 96-well versus 384-well plates, offering experimental data, detailed protocols, and visual workflows to inform your selection.
Performance Comparison
Miniaturizing an assay from a 96-well to a 384-well format can offer significant advantages in terms of throughput and reagent consumption. However, it is crucial to ensure that the assay performance is not compromised. The following table summarizes key performance metrics for the 3-OMFP assay in both formats.
| Performance Metric | 96-Well Plate | 384-Well Plate | Key Considerations |
| Typical Reaction Volume | 100 - 200 µL[1] | 15 - 50 µL[2] | Lower volumes in 384-well plates reduce reagent costs but require more precise liquid handling. |
| Z'-Factor | Generally ≥ 0.5 | ≥ 0.5 is achievable and indicates a robust assay suitable for high-throughput screening.[3][4][5][6] | The Z'-factor is a measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay. |
| Signal-to-Background (S/B) Ratio | Robust | Can be excellent with optimization. | Proper buffer conditions and reagent concentrations are key to maximizing the S/B ratio in smaller volumes. |
| Coefficient of Variation (%CV) | Typically < 15% | Generally < 15% | Represents the variability of the assay; lower %CV indicates higher precision. |
| Throughput | Standard | High | 384-well plates allow for screening a larger number of compounds in a single run. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biochemical reaction and the experimental process, the following diagrams have been generated.
Experimental Protocols
Below are representative protocols for performing the 3-O-methylfluorescein phosphate assay in both 96-well and 384-well formats. These protocols can be adapted based on the specific phosphatase and experimental conditions.
This compound Assay in a 96-Well Plate
This protocol is based on a final reaction volume of 200 µL.[1]
Materials:
-
Assay Buffer: 30 mM Tris-HCl (pH 7.0), 75 mM NaCl, 1 mM EDTA, 0.1 mM DTT, and 0.33% BSA.[1]
-
Phosphatase Enzyme: Diluted to the desired concentration in Assay Buffer.
-
This compound (3-OMFP) Substrate: Stock solution in DMSO, diluted to the working concentration in Assay Buffer. A final concentration of 10 µM is common.[1]
-
96-well black, flat-bottom microplate.
-
Microplate reader with fluorescence capabilities.
Procedure:
-
Prepare Reagents: Allow all reagents to reach room temperature.
-
Add Enzyme: To each well of the 96-well plate, add 100 µL of the diluted phosphatase enzyme solution. For background control wells, add 100 µL of Assay Buffer without the enzyme.
-
Initiate Reaction: Add 100 µL of the 3-OMFP substrate solution to each well to start the reaction.
-
Incubate: Incubate the plate at room temperature for a set period (e.g., 20-60 minutes), protected from light.[1]
-
Measure Fluorescence: Read the fluorescence intensity at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 525 nm.
This compound Assay in a 384-Well Plate
This protocol is adapted for a final reaction volume of 20 µL.
Materials:
-
Assay Buffer: 30 mM Tris-HCl (pH 7.0), 75 mM NaCl, 1 mM EDTA.[2]
-
Phosphatase Enzyme: Diluted to the desired concentration in Assay Buffer.
-
This compound (3-OMFP) Substrate: Stock solution in DMSO, diluted to the working concentration in Assay Buffer. A final concentration of 40 µM has been used in some 384-well assays.[2]
-
384-well black, flat-bottom microplate.
-
High-precision multichannel pipette or automated liquid handler.
-
Microplate reader with fluorescence capabilities.
Procedure:
-
Prepare Reagents: Allow all reagents to reach room temperature.
-
Add Enzyme: Dispense 10 µL of the diluted phosphatase enzyme solution into each well of the 384-well plate. For background controls, add 10 µL of Assay Buffer.
-
Initiate Reaction: Add 10 µL of the 3-OMFP substrate solution to each well.
-
Incubate: Incubate the plate at room temperature for a defined time (e.g., 30-60 minutes), protected from light.
-
Measure Fluorescence: Read the fluorescence at an excitation of ~485 nm and an emission of ~525 nm.
Conclusion
The transition from a 96-well to a 384-well format for the this compound assay is a viable strategy for increasing throughput and reducing costs. While requiring more precise liquid handling, the 384-well format can achieve comparable performance to the 96-well format, as indicated by robust Z'-factor values. The choice between the two formats will ultimately depend on the specific needs of the laboratory, including throughput requirements, budget for reagents and equipment, and the need for assay sensitivity and reproducibility. Careful optimization of reagent concentrations and incubation times is recommended when miniaturizing the assay to a 384-well format to ensure high-quality data.
References
- 1. Analysis of Phosphatase Activity in a Droplet-Based Microfluidic Chip [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.kr [promega.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An optimized and validated 384-well plate assay to test platelet function in a high-throughput screening format - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-O-Methylfluorescein Phosphate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 3-O-methylfluorescein phosphate (B84403), a fluorescent dye and phosphatase substrate commonly used in biochemical assays. Adherence to these protocols will help researchers, scientists, and drug development professionals manage this chemical waste stream responsibly.
Hazard Profile and Safety Precautions
3-O-methylfluorescein phosphate is classified as a hazardous substance.[1] Key hazard information is summarized in the table below.
| Hazard Classification | GHS Category | Precautionary Statement |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. |
| Acute Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Data sourced from Safety Data Sheets (SDSs).
Due to these hazards, it is crucial to avoid releasing this compound into the environment. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[2] In case of a spill, clean it up immediately, avoiding dust formation, and prevent the material from entering drains.[1][2]
Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted in accordance with local, state, and federal regulations.[1] The following is a general operational plan for its disposal in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, microplates, tubes).
-
Contaminated PPE (e.g., gloves, absorbent pads).
-
-
Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be collected in a designated, compatible waste container.
Step 2: Waste Containment and Labeling
-
Select an Appropriate Container: Use a chemically resistant, leak-proof container with a secure lid. The container should be appropriate for the type of waste (solid or liquid).
-
Label the Container Clearly: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including "this compound". Include the hazard pictograms for "Health Hazard" and "Hazardous to the Environment". Your institution may have specific labeling requirements.
Step 3: On-site Storage
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Follow Storage Limits: Be aware of the maximum volume of hazardous waste that can be stored in a satellite accumulation area and the time limits for its removal, as stipulated by regulations.
Step 4: Arrange for Disposal
-
Contact Your EHS Department: When the waste container is full or has reached its storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests. This may involve completing an online form or a paper tag.
-
Final Disposal: The EHS department will ensure that the waste is transported to an approved waste disposal plant for proper treatment and disposal in accordance with all applicable regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-O-Methylfluorescein Phosphate
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3-O-methylfluorescein phosphate (B84403). Designed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure a safe and efficient laboratory environment.
Essential Safety and Handling
Proper handling of 3-O-methylfluorescein phosphate is critical to minimize exposure and ensure the integrity of your experiments. The following table summarizes the key safety information.
| Parameter | Information | Source |
| Appearance | Pale yellow powder. | [1] |
| Solubility | Soluble in water and DMSO. | [2][] |
| Storage | Store in a cool, dry, well-ventilated area in original, tightly sealed containers. Protect from light and moisture. Stable for at least 2 years at -20°C. | [1][2][4] |
| Incompatibilities | Avoid contact with strong oxidizing agents. | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be necessary for splash hazards. | Ensure a proper fit to prevent dust or splashes from entering the eyes.[1] |
| Hand Protection | Chemical-resistant gloves. | Suitable materials include polychloroprene, nitrile rubber, butyl rubber, or fluorocaoutchouc. Inspect gloves for degradation before use and wash hands thoroughly after removal.[1] |
| Body Protection | Laboratory coat, overalls, or other protective clothing. | To be worn whenever handling the chemical to prevent skin contact. |
| Respiratory Protection | Generally not required with adequate ventilation. If dust is generated, a NIOSH-approved respirator for particulates is recommended. | Work in a well-ventilated area or a fume hood to minimize inhalation of dust. |
Step-by-Step Handling and Disposal Protocols
Adherence to standardized procedures is crucial for both safety and experimental reproducibility.
Experimental Protocol: Fluorescence-Based Enzyme Assay
This compound is a fluorogenic substrate primarily used in enzyme assays, such as those for phosphatases. The following is a generalized protocol for its use.
1. Reagent Preparation:
- Equilibrate all reagents to the assay temperature.
- Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[]
- Prepare the assay buffer and enzyme solution.
2. Assay Procedure:
- In a microplate, add the assay buffer to each well.
- Add the enzyme solution to the appropriate wells.
- Initiate the reaction by adding the this compound substrate solution to all wells.
- Mix the contents of the wells thoroughly.
3. Data Acquisition:
- Immediately place the microplate in a fluorescence plate reader.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., excitation ~485 nm, emission ~525 nm) over a set period.[2][]
4. Data Analysis:
- Calculate the rate of the enzymatic reaction based on the change in fluorescence over time.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container.
- Liquid Waste: Collect all aqueous and organic solutions containing the compound in separate, appropriately labeled hazardous waste containers. Do not pour down the drain.[5]
- Contaminated Materials: Dispose of contaminated items such as pipette tips, gloves, and weighing paper as hazardous waste.
2. Spill Management:
- Minor Spills: In case of a small spill, clean it up immediately. Avoid breathing any dust and prevent contact with skin and eyes.[1]
- Major Spills: For larger spills, alert personnel in the area and contact your institution's emergency responders.[1]
3. Final Disposal:
- All waste must be handled in accordance with local, state, and federal regulations.[5]
- Consult your institution's environmental health and safety department for specific disposal procedures. Recycling may be an option for unused material.
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates a typical workflow for a fluorescence-based enzyme assay using this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
